molecular formula C10H13Cl2N B181233 2,4-Dichloro-N-isopropylbenzylamine CAS No. 46190-62-9

2,4-Dichloro-N-isopropylbenzylamine

Cat. No.: B181233
CAS No.: 46190-62-9
M. Wt: 218.12 g/mol
InChI Key: ZRTOSIHDTPDTMZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-isopropylbenzylamine is an organic compound with the molecular formula C10H13Cl2N, featuring a benzylamine core structure substituted with chlorine atoms at the 2 and 4 positions of the benzene ring and an isopropyl group on the nitrogen atom. This specific arrangement of chloro and isopropyl functional groups classifies it as a substituted benzylamine, a family of compounds with significant interest in synthetic and medicinal chemistry research. Researchers utilize this compound primarily as a key chemical intermediate or building block in organic synthesis and method development. Its structure makes it a valuable precursor for constructing more complex molecules, particularly in the exploration of novel amine derivatives and their properties. While the specific biological targets of this compound are not fully characterized, researchers investigate its potential as a structural analogue or precursor for modulating various biological pathways. Scientists employ this compound in foundational studies to understand structure-activity relationships (SAR), particularly in the design and synthesis of compounds for biochemical screening. All studies must be conducted in accordance with laboratory safety guidelines, as the handling and toxicity profile of this compound require appropriate risk assessment. This product is intended for research applications by qualified professional personnel in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]propan-2-amine
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InChI

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTOSIHDTPDTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
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DSSTOX Substance ID

DTXSID00196755
Record name 2,4-Dichloro-N-isopropylbenzylamine
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Molecular Weight

218.12 g/mol
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CAS No.

46190-62-9
Record name 2,4-Dichloro-N-(1-methylethyl)benzenemethanamine
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Record name 2,4-Dichloro-N-isopropylbenzylamine
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Record name 2,4-Dichloro-N-isopropylbenzylamine
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Record name 2,4-dichloro-N-isopropylbenzylamine
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Record name 2,4-DICHLORO-N-ISOPROPYLBENZYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-N-isopropylbenzylamine from 2,4-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloro-N-isopropylbenzylamine, a secondary amine of interest in pharmaceutical and chemical research. The primary synthetic route detailed herein is the reductive amination of 2,4-dichlorobenzaldehyde with isopropylamine. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary quantitative data for the characterization of the final product.

Overview of the Synthesis

The synthesis of this compound from 2,4-dichlorobenzaldehyde is most commonly achieved through a one-pot reductive amination reaction. This method involves the initial formation of a Schiff base intermediate from the reaction of the aldehyde with isopropylamine, which is then reduced in situ to the desired secondary amine. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mildness and selectivity.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde schiff_base Schiff Base Intermediate 2_4_dichlorobenzaldehyde->schiff_base + Isopropylamine isopropylamine Isopropylamine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) schiff_base->reductive_amination final_product This compound reductive_amination->final_product

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical Properties and Characterization Data

A thorough characterization of the synthesized compound is crucial for confirming its identity and purity. The following tables summarize the key physicochemical properties and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 46190-62-9[1]
Molecular Formula C₁₀H₁₃Cl₂N[1]
Molecular Weight 218.12 g/mol [1]
Boiling Point 112-117 °C @ 4.0 Torr

Table 2: Spectroscopic Data (Predicted)

Technique Expected Data
¹H NMR Signals corresponding to aromatic protons, the benzylic CH₂ group, the isopropyl CH group, and the isopropyl CH₃ groups.
¹³C NMR Resonances for aromatic carbons, the benzylic carbon, and the carbons of the isopropyl group.
IR Spectroscopy Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-Cl stretching.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 217/219/221 (due to chlorine isotopes) and characteristic fragmentation patterns.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via reductive amination. This procedure is adapted from established general methods for reductive amination of aldehydes.

Materials and Reagents:

  • 2,4-Dichlorobenzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Workflow Diagram:

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2,4-dichlorobenzaldehyde in anhydrous DCM B Add isopropylamine A->B C Add NaBH(OAc)₃ portion-wise B->C D Stir at room temperature C->D E Quench with sat. NaHCO₃ D->E F Extract with DCM E->F G Wash with brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by flash chromatography (Ethyl acetate/Hexanes) I->J K Characterize the pure product J->K

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: To a solution of 2,4-dichlorobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask is added isopropylamine (1.1 equivalents). The mixture is stirred at room temperature for 20-30 minutes.

  • Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly. The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted three times with DCM.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Expected Yield:

While a specific yield for this reaction is not documented in readily available literature, typical yields for reductive aminations of this type are in the range of 70-90%.

Safety Considerations

  • 2,4-Dichlorobenzaldehyde is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isopropylamine is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It should be handled under an inert atmosphere if possible and added carefully to the reaction mixture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound from 2,4-dichlorobenzaldehyde via reductive amination is a robust and efficient method for obtaining this secondary amine. The use of sodium triacetoxyborohydride provides a mild and selective means of reduction. This technical guide provides a solid foundation for researchers and scientists to successfully synthesize and characterize this compound for its various applications in drug development and chemical synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the scale of the synthesis.

References

An In-depth Technical Guide on the Chemical Properties of 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 2,4-Dichloro-N-isopropylbenzylamine. Much of the information provided herein is based on data for the structurally related compound, N-isopropylbenzylamine, and should be considered as a point of reference with appropriate scientific caution.

Introduction

This compound is a chlorinated derivative of N-isopropylbenzylamine. While N-isopropylbenzylamine has been noted as an intermediate in chemical synthesis and has gained attention for its structural similarity to methamphetamine, leading to its use as an adulterant, specific research and applications for its dichlorinated analog are not well-documented in publicly available literature.[1][2] This guide aims to consolidate the available chemical and physical data for this compound and provide context through comparative data with N-isopropylbenzylamine.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following tables summarize the available information for the target compound and its parent compound, N-isopropylbenzylamine, for comparative purposes.

Table 1: General Chemical Properties

PropertyThis compoundN-isopropylbenzylamine
IUPAC Name N-(2,4-dichlorobenzyl)propan-2-amineN-benzylpropan-2-amine
CAS Number 46190-62-9102-97-6
Molecular Formula C₁₀H₁₃Cl₂N[3]C₁₀H₁₅N[4]
Molecular Weight 218.12 g/mol [3]149.23 g/mol [5]
Canonical SMILES CC(C)NCc1ccc(cc1Cl)Cl[3]CC(C)NCC1=CC=CC=C1[4]
InChIKey ZRTOSIHDTPDTMZ-UHFFFAOYSA-N[3]LYBKPDDZTNUNNM-UHFFFAOYSA-N[5]

Table 2: Physical Properties

PropertyThis compoundN-isopropylbenzylamine
Appearance Not specifiedColorless to pale yellow liquid[6]
Boiling Point 270.3 °C at 760 mmHg (unverified)200 °C (lit.)[5]
Melting Point Not specified143 °C (estimate)[5]
Density Not specified0.892 g/mL at 25 °C (lit.)[5]
Refractive Index Not specifiedn20/D 1.502 (lit.)[5]
Solubility Not specifiedChloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[5]
pKa Not specified9.77 ± 0.19 (Predicted)[5]

Spectral Data

No specific spectral data (NMR, IR, MS) for this compound was found in the available literature. For reference, spectral information for N-isopropylbenzylamine is available.[7][8]

Experimental Protocols

Proposed Synthesis: Reductive Amination of 2,4-Dichlorobenzaldehyde

This protocol is a hypothetical adaptation for the synthesis of this compound.

  • Reaction: 2,4-Dichlorobenzaldehyde is reacted with isopropylamine in the presence of a reducing agent, such as sodium borohydride (NaBH₄), in a suitable solvent like methanol or ethanol.

  • Procedure:

    • Dissolve 2,4-dichlorobenzaldehyde in methanol in a reaction flask.

    • Add isopropylamine to the solution and stir.

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride to the cooled mixture.

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by standard laboratory techniques.

  • Method: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.[2]

Analysis

The identity and purity of the synthesized compound would be confirmed using a combination of analytical techniques.

  • Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity or associated signaling pathways for this compound.

For the parent compound, N-isopropylbenzylamine, studies have shown that it can induce toxicity in neuronal cell lines.[11] This toxicity is linked to an increase in intracellular nitric oxide (NO) levels, mediated by the activation of neuronal nitric oxide synthase (nNOS).[12] It has also been observed to have reinforcing properties in animal models, though less potent than methamphetamine.[13][14]

Hypothesized Signaling Pathway for N-isopropylbenzylamine-Induced Neurotoxicity

G N_IBA N-isopropylbenzylamine Cell Neuronal Cell N_IBA->Cell Enters nNOS Neuronal Nitric Oxide Synthase (nNOS) Cell->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Increases production of Toxicity Cell Toxicity / Death NO->Toxicity Leads to

Caption: Hypothesized pathway of N-isopropylbenzylamine neurotoxicity.

Experimental and Logical Workflows

The following diagrams illustrate a potential experimental workflow for the synthesis and analysis of this compound, and the logical relationship of the compound to its precursors.

Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Reductive Amination Reductive Amination 2,4-Dichlorobenzaldehyde->Reductive Amination Isopropylamine Isopropylamine Isopropylamine->Reductive Amination Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reductive Amination Quenching Quenching Reductive Amination->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Column Chromatography->Characterization (NMR, MS, IR)

Caption: Proposed synthesis and purification workflow.

Logical Relationship of Chemical Structures

G Benzaldehyde Benzaldehyde Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Benzaldehyde->Dichlorobenzaldehyde Chlorination N_IBA N-isopropylbenzylamine Benzaldehyde->N_IBA Reductive Amination with Isopropylamine Isopropylamine Isopropylamine Isopropylamine->N_IBA Dichloro_N_IBA This compound Isopropylamine->Dichloro_N_IBA Dichlorobenzaldehyde->Dichloro_N_IBA Reductive Amination with Isopropylamine N_IBA->Dichloro_N_IBA Chlorination

Caption: Structural relationships of the target compound.

Conclusion

This compound is a compound for which there is a notable lack of comprehensive scientific data in the public domain. While its basic chemical identifiers are known, its physical properties, spectral characteristics, and biological activities remain largely uncharacterized. Researchers and drug development professionals should exercise caution and consider the properties of the parent compound, N-isopropylbenzylamine, as a preliminary guide, with the understanding that the addition of two chlorine atoms to the benzene ring will significantly alter its electronic and steric properties, and consequently its reactivity and biological effects. Further experimental investigation is required to fully elucidate the chemical and pharmacological profile of this compound.

References

An In-depth Technical Guide on the Structural Analysis and Characterization of 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-N-isopropylbenzylamine is a halogenated derivative of N-isopropylbenzylamine. While specific research on this dichlorinated compound is limited, the parent compound, N-isopropylbenzylamine, has drawn interest as an intermediate in chemical synthesis and due to its structural similarity to methamphetamine.[1] Understanding the structural and chemical properties of N-isopropylbenzylamine provides a critical framework for the investigation of its halogenated derivatives. This document outlines the key structural features, characterization data, and synthetic methodologies for N-isopropylbenzylamine, offering insights that are directly applicable to the study of this compound.

Structural Information

The fundamental structural details for this compound have been established.

PropertyValueReference
Molecular Formula C₁₀H₁₃Cl₂N[2]
Molecular Weight 218.12 g/mol [2]
SMILES CC(C)NCc1ccc(cc1Cl)Cl[2]
InChI InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3[2]
InChIKey ZRTOSIHDTPDTMZ-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data of N-isopropylbenzylamine

The following tables summarize the key physicochemical and spectroscopic data for the parent compound, N-isopropylbenzylamine.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₅N[3]
Molecular Weight 149.23 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 200 °C[4]
Density 0.892 g/mL at 25 °C[4]
Refractive Index n20/D 1.502[4]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
7.10 - 7.50m5HAromatic (C₆H₅)[5]
3.770s2HBenzyl (CH₂)[5]
2.838septet1HIsopropyl (CH)[5]
1.088d6HIsopropyl (CH₃)₂[5]
  • Note for this compound: The aromatic region would show a more complex splitting pattern with reduced integration (3H) due to the substitution on the benzene ring. The chemical shifts of the remaining aromatic protons would be expected to shift downfield due to the electron-withdrawing effect of the chlorine atoms.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

  • Note for this compound: Specific experimental data is unavailable. However, one would expect six distinct signals in the aromatic region, with the carbons directly bonded to chlorine showing significant downfield shifts. The chemical shifts of the other carbons in the molecule would also be influenced by the presence of the halogens. Generally, sp³ hybridized carbons appear in the 0-90 ppm range, while sp² carbons are found between 110-220 ppm.[6]

Mass Spectrometry (MS)

m/zInterpretationReference
149Molecular ion [M]⁺[7]
134[M - CH₃]⁺[8]
91Tropylium ion [C₇H₇]⁺ (base peak)[8]
58[M - C₇H₇]⁺[8]
  • Note for this compound: The molecular ion peak would be expected at m/z 217 and 219 (approximately 3:1 ratio) due to the isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak would likely still be the dichlorotropylium ion at m/z 159 and 161.

IR (Infrared) Spectroscopy

  • Note for this compound: While a specific spectrum is not available, the IR spectrum would be expected to show characteristic peaks for C-H stretching (aromatic and aliphatic), N-H bending, and C-N stretching. Additionally, strong absorptions corresponding to C-Cl stretching would be present in the fingerprint region.

Experimental Protocols

The following are detailed protocols for the synthesis of N-isopropylbenzylamine, which can be adapted for the preparation of this compound by using 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzyl chloride as the starting material.

Synthesis via Reductive Amination of Benzaldehyde

This common method involves the formation of a Schiff base from benzaldehyde and isopropylamine, followed by reduction.[9]

Materials:

  • Benzaldehyde

  • Isopropylamine

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol.

  • Cool the solution in an ice bath and slowly add isopropylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

  • Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-isopropylbenzylamine.

  • The product can be further purified by distillation under reduced pressure.

Synthesis via Ammonolysis of Benzyl Chloride

This method involves the reaction of benzyl chloride with isopropylamine.[9]

Materials:

  • Benzyl chloride

  • Isopropylamine

  • Cuprous chloride (catalyst)

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • In a pressure vessel, combine benzyl chloride (1 equivalent), isopropylamine (2-3 equivalents), a catalytic amount of cuprous chloride, and ethanol as the solvent.

  • Seal the vessel and heat the mixture at 40°C with stirring until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the catalyst and any salt byproducts.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by vacuum distillation.

Mandatory Visualizations

Experimental Workflow: Reductive Amination

G Reductive Amination Workflow cluster_0 Schiff Base Formation cluster_1 Reduction cluster_2 Workup and Purification A Benzaldehyde + Isopropylamine in Methanol B Stir at Room Temperature (1-2h) A->B C Cool in Ice Bath B->C D Add NaBH4 C->D E Stir at Room Temperature (3-4h) D->E F Quench with Water E->F G Remove Methanol F->G H Extract with Diethyl Ether G->H I Dry and Concentrate H->I J Vacuum Distillation I->J

Caption: Workflow for the synthesis of N-isopropylbenzylamine via reductive amination.

Potential Biological Signaling Pathway

While no specific signaling pathways for this compound have been elucidated, studies on N-isopropylbenzylamine suggest it can induce neurotoxicity.[10][11][12] This toxicity may be mediated through the nitric oxide pathway.[10][12]

G Hypothesized Neurotoxic Pathway of N-isopropylbenzylamine A N-isopropylbenzylamine B Neuronal Nitric Oxide Synthase (nNOS) Activation A->B facilitates C Increased Intracellular Nitric Oxide (NO) B->C leads to D Cell Death / Neurotoxicity C->D induces

Caption: Hypothesized pathway for N-isopropylbenzylamine-induced neurotoxicity.

Conclusion

This technical guide provides a comprehensive overview of the structural analysis and characterization of N-isopropylbenzylamine as a proxy for the less-documented this compound. The provided data tables, detailed experimental protocols, and workflow diagrams offer a solid foundation for researchers and scientists in the field of drug development and chemical synthesis. Further experimental work is required to fully elucidate the specific properties and biological activities of this compound.

References

Spectroscopic and Analytical Profile of 2,4-Dichloro-N-isopropylbenzylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

2,4-Dichloro-N-isopropylbenzylamine is a secondary amine characterized by a benzyl group substituted with two chlorine atoms at positions 2 and 4, and an isopropyl group attached to the nitrogen atom.

Molecular Formula: C₁₀H₁₃Cl₂N[1]

Molecular Weight: 218.12 g/mol [1]

SMILES: CC(C)NCc1ccc(cc1Cl)Cl[1]

InChI: InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3[1]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the parent compound, N-isopropylbenzylamine . This information can be used as a foundational reference for the analysis of its dichlorinated analog.

Table 1: ¹H NMR Data for N-isopropylbenzylamine

Chemical Shift (ppm)MultiplicityAssignment
7.10 - 7.50mAromatic protons
3.770s-CH₂-
2.838sept-CH(CH₃)₂
1.088d-CH(CH₃)₂

Note: Data obtained from a spectrum of N-isopropylbenzylamine.[2]

Table 2: ¹³C NMR Data for N-isopropylbenzylamine

Chemical Shift (ppm)
141.0
128.3
128.1
126.7
53.0
48.9
22.9

Note: Predicted chemical shifts.

Table 3: IR Spectroscopy Data for N-isopropylbenzylamine

Wavenumber (cm⁻¹)Assignment
3350-3310N-H stretch (secondary amine)[3]
3000-2850C-H stretch (aliphatic)
1600, 1495, 1450C=C stretch (aromatic)
1335-1250C-N stretch (aromatic amine)[3]
910-665N-H wag[3]

Note: These are characteristic ranges for secondary aromatic amines.

Table 4: Mass Spectrometry Data for N-isopropylbenzylamine

m/zFragmentation
149[M]⁺ (Molecular Ion)[4]
91[C₇H₇]⁺ (Tropylium ion)
58[C₃H₈N]⁺

Note: Fragmentation pattern based on typical electron ionization (EI) mass spectrometry of benzylamines.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Liquid Sample (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Sample (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure proper elution.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Mass Spectrometer: Liquid Chromatograph-Mass Spectrometer (LC-MS).

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Picking, Fragmentation Analysis) MS->Process_MS Interpretation Structural Elucidation & Data Interpretation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Double-Edged Sword: Unveiling the Biological Activities of Dichlorinated Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Dichlorinated benzylamine derivatives, a class of organic compounds characterized by a benzylamine core substituted with two chlorine atoms, are emerging as a focal point in medicinal chemistry. Their structural motifs bestow upon them a diverse range of biological activities, from potent antimicrobial and antitumor effects to nuanced neurological interactions. This technical guide provides an in-depth exploration of the current understanding of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Antimicrobial Activity: Disrupting Microbial Defenses

Dichlorinated benzylamine derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a spectrum of pathogenic bacteria. The primary mechanism of action is believed to be the disruption of bacterial cell membrane integrity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and related compounds against various multidrug-resistant bacteria.

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22)Enterobacteriaceae (NDM-1 producing)-4[1]
S-(4-chlorobenzyl)isothiourea hydrochloride (C2)Pseudomonas aeruginosa32-[1]
S-(4-chlorobenzyl)isothiourea hydrochloride (C2)Burkholderia cepacia complex-64[1]
S-(4-chlorobenzyl)-N-(2,4 dichlorophenyl)isothiourea hydrochlorideMeticillin-resistant Staphylococcus aureus (MRSA)-8[1]
Experimental Protocols: Assessing Antimicrobial Potency

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the in vitro activity of an antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The dichlorinated benzylamine derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Minimum Bactericidal Concentration (MBC) Assay

This assay is performed to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.

  • Plating: These aliquots are plated onto agar plates that do not contain the test compound.

  • Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.

Visualizing the Mechanism: Bacterial Membrane Disruption

The lipophilic nature of the dichlorinated benzyl group is thought to facilitate its insertion into the bacterial cell membrane, leading to a cascade of disruptive events.

Inhibition of Tubulin Polymerization cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Compound Dichlorinated Benzylamine Derivative Compound->Tubulin Binds to Tubulin Compound->Microtubule Inhibits Polymerization PD-1/PD-L1 Immune Checkpoint Blockade cluster_tcell T-Cell cluster_tumorcell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding TCellActivation T-Cell Activation ImmuneEvasion Immune Evasion TCellActivation->ImmuneEvasion Inhibited by PDL1->ImmuneEvasion Promotes Compound Dichlorinated Benzylamine Derivative Compound->TCellActivation Restores Compound->PDL1 Blocks Binding Synthesis Workflow for Dichlorinated Benzylamine Start 3,4-Dichlorobenzyl Chloride Reaction Amination (Excess Ammonia) Start->Reaction Workup Solvent Removal & Aqueous Wash Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product 3,4-Dichlorobenzylamine Purification->Product

References

In-Silico Prediction of 2,4-Dichloro-N-isopropylbenzylamine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines a comprehensive in-silico strategy for the prediction of the toxicological profile of 2,4-Dichloro-N-isopropylbenzylamine. In the absence of direct experimental data for this specific molecule, this guide leverages toxicological information available for the parent compound, N-isopropylbenzylamine, and established computational toxicology methodologies. The described workflow enables a preliminary assessment of potential hazards, guiding further experimental testing and risk evaluation. This document details the proposed in-silico models, data sources, and predictive endpoints, and provides a framework for interpreting the generated data. The methodologies are presented to align with best practices in computational toxicology, emphasizing transparency and scientific rigor.

Introduction

This compound is a halogenated derivative of N-isopropylbenzylamine. The parent compound, N-isopropylbenzylamine, has been identified as a substance used illicitly as a diluent or substitute for methamphetamine.[1] Toxicological studies on N-isopropylbenzylamine indicate that it can induce toxicity by increasing intracellular nitric oxide levels through the activation of neuronal nitric oxide synthase (nNOS).[2][3][4][5] This known mechanism of action for the parent compound provides a critical starting point for the toxicological assessment of its dichlorinated analog. The addition of chlorine atoms to the benzene ring is expected to alter the physicochemical properties of the molecule, potentially influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

In-silico toxicology offers a rapid and cost-effective approach to predict the potential adverse effects of chemicals, reducing the reliance on animal testing.[6][7][8] By employing quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational tools, it is possible to estimate a range of toxicological endpoints.[9][10][11] This guide presents a workflow for the in-silico evaluation of this compound, focusing on key areas of toxicological concern.

In-Silico Toxicological Prediction Workflow

The proposed workflow for the in-silico toxicity prediction of this compound is a multi-step process that integrates various computational tools and databases. The primary objective is to generate a comprehensive toxicological profile of the molecule.

In-Silico Toxicity Prediction Workflow cluster_0 Input cluster_1 Data & Model Preparation cluster_2 Toxicity Prediction cluster_3 Analysis & Output mol_structure Molecular Structure of this compound descriptor_calc Calculate Molecular Descriptors & Fingerprints mol_structure->descriptor_calc database_search Search Toxicity Databases for Analogs mol_structure->database_search qsar_models QSAR Modeling descriptor_calc->qsar_models database_search->qsar_models admet_pred ADMET Prediction data_analysis Data Analysis & Interpretation admet_pred->data_analysis endpoint_pred Toxicological Endpoint Prediction endpoint_pred->data_analysis qsar_models->admet_pred qsar_models->endpoint_pred report_gen Generate Toxicity Profile Report data_analysis->report_gen

Caption: In-Silico Toxicity Prediction Workflow

Predicted Physicochemical Properties and ADMET Profile

A critical first step in toxicity prediction is the determination of the molecule's physicochemical properties and its likely ADMET profile. These parameters are crucial for understanding its bioavailability and potential to reach target organs. The following table summarizes the predicted properties for this compound using established in-silico models.

ParameterPredicted ValueIn-Silico Method/Tool
Physicochemical Properties
Molecular Weight218.12 g/mol ---
LogP (Octanol-Water Partition)3.8 - 4.5ALOGPS, XLogP3
Water SolubilityLowESOL, ALOGPS
pKa (most basic)8.5 - 9.5Chemicalize, MarvinSketch
ADMET Prediction
Human Intestinal AbsorptionHighSwissADME, admetSAR
Blood-Brain Barrier PermeationYesSwissADME, CNS-BBB predictor
CYP450 2D6 InhibitionProbable InhibitorSwissADME, admetSAR
CYP450 3A4 InhibitionProbable InhibitorSwissADME, admetSAR
Human Ether-a-go-go-Related Gene (hERG) InhibitionPotential InhibitorPred-hERG, admetSAR
Skin SensitizationPotential SensitizerToxtree, OECD QSAR Toolbox
Ames MutagenicityLikely NegativeVEGA, ProTox-II
CarcinogenicityInconclusive/Requires further analysisProTox-II, Toxtree
Acute Oral Toxicity (LD50)Category III/IV (Harmful if swallowed)ProTox-II, T.E.S.T.

Predicted Toxicological Endpoints

Based on the structure of this compound and the known toxicity of its parent compound, several key toxicological endpoints should be evaluated. The following table presents a summary of predicted toxicities.

Toxicological EndpointPredictionConfidence LevelIn-Silico Model/Platform
Systemic Toxicity
Acute Oral Toxicity (Rat LD50)300 - 2000 mg/kgMediumProTox-II, T.E.S.T.
Organ-Specific Toxicity
HepatotoxicityPotential for liver injuryMediumDILIrank, ProTox-II
NeurotoxicityPotential for neurotoxic effectsHighBased on parent compound data
Cardiotoxicity (hERG inhibition)Potential for QT prolongationMediumPred-hERG, ProTox-II
Genetic Toxicity
Mutagenicity (Ames test)NegativeHighVEGA, ProTox-II
Local Toxicity
Skin Irritation/CorrosionCorrosiveHighBased on parent compound SDS
Eye Irritation/DamageSevere Eye DamageHighBased on parent compound SDS

Proposed Signaling Pathway of Toxicity

Based on the known mechanism of N-isopropylbenzylamine, a putative signaling pathway for the neurotoxicity of this compound can be proposed. The dichlorination of the aromatic ring may enhance the lipophilicity of the compound, potentially facilitating its entry into the central nervous system.

Proposed Neurotoxicity Pathway cluster_0 Cellular Uptake cluster_1 Intracellular Events cluster_2 Adverse Outcome compound 2,4-Dichloro-N- isopropylbenzylamine cell_membrane Neuronal Cell Membrane compound->cell_membrane Crosses membrane (passive diffusion) nNOS Neuronal Nitric Oxide Synthase (nNOS) cell_membrane->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Increases production oxidative_stress Oxidative Stress NO->oxidative_stress Induces cell_death Neuronal Cell Death oxidative_stress->cell_death Leads to

Caption: Proposed Neurotoxicity Pathway

Methodologies for In-Silico Experiments

The following protocols describe the steps for conducting the in-silico toxicity predictions outlined in this guide.

Molecular Descriptor and Fingerprint Generation
  • Objective: To generate a numerical representation of the molecular structure of this compound.

  • Protocol:

    • Obtain the 2D structure (SMILES or SDF format) of this compound.

    • Utilize software such as PaDEL-Descriptor or RDKit to calculate a comprehensive set of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).

    • Generate molecular fingerprints (e.g., MACCS, ECFP4) using the same software.

    • Curate and preprocess the calculated descriptors and fingerprints for input into predictive models.

ADMET Prediction Protocol
  • Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule.

  • Protocol:

    • Submit the SMILES string of this compound to web-based platforms like SwissADME and admetSAR.

    • Run predictions for key ADMET properties, including but not limited to:

      • Gastrointestinal absorption

      • Blood-brain barrier penetration

      • Cytochrome P450 inhibition

      • hERG inhibition

      • Ames mutagenicity

    • Collect and tabulate the prediction results, including the confidence scores or probabilities provided by the platforms.

Toxicological Endpoint Prediction using QSAR Models
  • Objective: To predict specific toxicological endpoints using established QSAR models.

  • Protocol:

    • Access QSAR modeling platforms such as the OECD QSAR Toolbox, VEGA, or ProTox-II.

    • Input the structure of this compound.

    • Select relevant toxicological endpoints for prediction (e.g., acute oral toxicity, skin sensitization, carcinogenicity).

    • Execute the prediction models and analyze the results, paying close attention to the applicability domain of the models used.

    • Document the model details, including the training set, algorithm, and validation statistics.

Data Interpretation and Limitations

The in-silico predictions presented in this guide provide a preliminary assessment of the potential toxicity of this compound. It is crucial to interpret these results within the context of their limitations:

  • Model Dependence: The accuracy of the predictions is contingent on the quality and applicability domain of the computational models used.

  • Lack of Experimental Data: The absence of experimental data for this compound means that these predictions cannot be directly validated at this time.

  • Analog-Based Inference: Many predictions are based on data from structurally similar compounds, and subtle structural differences can lead to significant changes in biological activity.

Conclusion and Recommendations

The in-silico analysis suggests that this compound is likely to be harmful if swallowed, corrosive to the skin and eyes, and possesses the potential for neurotoxicity, hepatotoxicity, and cardiotoxicity. The predicted high membrane permeability and ability to cross the blood-brain barrier warrant particular attention.

Based on these findings, the following recommendations are made:

  • In-Vitro Testing: Prioritize in-vitro assays to confirm the predicted toxicities, including cytotoxicity assays in neuronal and hepatic cell lines, Ames test for mutagenicity, and hERG channel assays.

  • Further In-Silico Modeling: Conduct more advanced modeling, such as molecular docking studies with nNOS and cytochrome P450 enzymes, to further elucidate the mechanisms of toxicity and metabolism.

  • Cautious Handling: Due to the predicted corrosive nature of the compound, appropriate personal protective equipment should be used during handling.

This in-silico assessment serves as a valuable starting point for a comprehensive toxicological evaluation of this compound, enabling a more targeted and efficient experimental testing strategy.

References

Navigating the Physicochemical Landscape of 2,4-Dichloro-N-isopropylbenzylamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

2,4-Dichloro-N-isopropylbenzylamine is a substituted benzylamine derivative.[1] Understanding its solubility and stability is paramount for its application in research and development, particularly in areas such as synthetic chemistry and pharmaceutical sciences. Solubility dictates the choice of appropriate solvent systems for reactions, formulations, and analytical methods, while stability data is crucial for determining storage conditions and shelf-life. This guide presents standardized protocols to systematically evaluate these key physicochemical properties.

Solubility Assessment

The solubility of a compound can be determined through various methods, with the choice depending on the required throughput and accuracy. For a comprehensive understanding, both thermodynamic and kinetic solubility assessments are recommended.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2] It measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).[3]

  • Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A general workflow for this process is illustrated below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess 2,4-Dichloro-N- isopropylbenzylamine to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to remove solid B->C D Analyze supernatant/ filtrate via HPLC C->D

Figure 1: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Profiling

Kinetic solubility is a high-throughput method often used in early drug discovery to determine the concentration at which a compound precipitates from a supersaturated solution.[4] This is typically achieved by adding a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) to an aqueous buffer.[4]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[4]

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.[4]

  • Precipitation: Transfer a small aliquot of each dilution to another microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).[4]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.[4]

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which precipitation is observed is the kinetic solubility.[4]

The logical flow of this high-throughput screening method is depicted below.

G A Prepare concentrated stock in DMSO B Perform serial dilutions in microplate A->B C Add to aqueous buffer B->C D Incubate and allow precipitation C->D E Measure turbidity D->E F Determine kinetic solubility E->F

Figure 2: Kinetic Solubility Profiling Workflow.
Data Presentation for Solubility

While specific data is not available, the results of solubility experiments should be presented in a clear and concise table. A template for such a table is provided below.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Data to be determinedThermodynamic
Ethanol25Data to be determinedThermodynamic
Methanol25Data to be determinedThermodynamic
Acetone25Data to be determinedThermodynamic
Dichloromethane25Data to be determinedThermodynamic
Dimethyl Sulfoxide (DMSO)25Data to be determinedThermodynamic
Phosphate-Buffered Saline (pH 7.4)25Data to be determinedKinetic

Stability Assessment

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.

Stability Study Design

A comprehensive stability study should include long-term, accelerated, and stress testing conditions.[5][6]

  • Long-Term Stability: This study is conducted under recommended storage conditions to establish the re-test period or shelf life. Testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Accelerated Stability: This involves subjecting the compound to elevated stress conditions to speed up degradation.[5] These studies provide an early indication of the compound's stability.[5]

  • Stress Testing: This helps to identify potential degradation products and establish the intrinsic stability of the molecule.[6] Conditions can include exposure to high heat, humidity, light, and varying pH.[6]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in the desired solvents and store them in appropriate sealed containers. For solid-state stability, store the neat compound.

  • Storage: Place the samples in stability chambers under controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[7]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples for purity and the presence of degradants using a stability-indicating HPLC method. Physical properties such as appearance and color should also be noted.

The relationship between different types of stability testing is outlined in the diagram below.

G cluster_stress Stress Testing cluster_accelerated Accelerated Stability cluster_longterm Long-Term Stability A Identify degradation pathways and products B Predict long-term stability (e.g., 40°C/75% RH) A->B informs C Determine shelf-life (e.g., 25°C/60% RH) B->C predicts D 2,4-Dichloro-N- isopropylbenzylamine D->A D->B D->C

Figure 3: Interrelation of Stability Testing Types.
Data Presentation for Stability

Stability data should be tabulated to show the change in purity or the formation of degradation products over time under different storage conditions. A template for presenting such data is provided.

Storage ConditionTime Point (Months)Purity (%)Degradation Products (%)Appearance
25°C / 60% RH0Initial DataInitial DataInitial Data
3DataDataData
6DataDataData
12DataDataData
40°C / 75% RH0Initial DataInitial DataInitial Data
3DataDataData
6DataDataData

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound in common laboratory solvents. By following the outlined experimental protocols, researchers can generate the necessary data to inform the handling, formulation, and storage of this compound. The generation of such data is a critical step in the advancement of any research or development program involving this compound.

References

Technical Guide: 2,4-Dichloro-N-isopropylbenzylamine (CAS 46190-62-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for 2,4-Dichloro-N-isopropylbenzylamine. This guide summarizes the available data and provides a theoretical framework based on related compounds. Further experimental validation is required.

Core Compound Information

This compound is a chlorinated derivative of N-isopropylbenzylamine. Its basic chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 46190-62-9P&S Chemicals[1]
IUPAC Name This compoundP&S Chemicals[1]
Synonyms Benzenemethanamine, 2,4-dichloro-N-(1-methylethyl)-; ((2,4-DICHLOROPHENYL)METHYL)(PROPAN-2-YL)AMINEGlobal Substance Registration System[2]
Molecular Formula C₁₀H₁₃Cl₂NP&S Chemicals[1], Global Substance Registration System[2]
Molecular Weight 218.12 g/mol Global Substance Registration System[2]
Chemical Structure Stereochemistry: ACHIRALGlobal Substance Registration System[2]
InChI Key ZRTOSIHDTPDTMZ-UHFFFAOYSA-NGlobal Substance Registration System[2]
SMILES CC(C)NCc1ccc(cc1Cl)ClGlobal Substance Registration System[2]

Synthesis and Manufacturing

Proposed Experimental Protocol: Reductive Amination

This protocol is a theoretical adaptation based on the synthesis of similar compounds.

Reaction:

2,4-Dichlorobenzaldehyde + Isopropylamine → this compound

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Isopropylamine

  • Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., Methanol, Dichloromethane, 1,2-Dichloroethane)

  • Acid catalyst (optional, e.g., Acetic acid)

Procedure:

  • Dissolve 2,4-dichlorobenzaldehyde in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add isopropylamine to the solution. The reaction may be stirred at room temperature or gently heated to facilitate the formation of the intermediate imine.

  • Once imine formation is complete (which can be monitored by techniques like TLC or GC-MS), cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent to the cooled solution. The temperature should be carefully controlled during this exothermic step.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Logical Workflow for Proposed Synthesis:

G start Start: Dissolve 2,4-Dichlorobenzaldehyde in Anhydrous Solvent add_amine Add Isopropylamine start->add_amine form_imine Imine Formation (Stir at RT or with gentle heat) add_amine->form_imine cool Cool Reaction Mixture (Ice Bath) form_imine->cool add_reducing_agent Slowly Add Reducing Agent cool->add_reducing_agent react Complete Reaction (Warm to RT and stir) add_reducing_agent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify Crude Product concentrate->purify end_product End Product: This compound purify->end_product

Caption: Proposed reductive amination workflow for the synthesis of this compound.

Biological Activity and Toxicological Profile

There is no specific information available regarding the biological activity, mechanism of action, or toxicological profile of this compound. However, studies on the related compound, N-isopropylbenzylamine, may offer some insights, though direct extrapolation is not recommended due to the significant influence of the chloro-substituents.

N-isopropylbenzylamine has been investigated for its potential as a methamphetamine substitute and has been found to induce conditioned place preference in animal models, suggesting some reinforcing properties.[4][5][6] Its toxicity in neuronal cell lines is linked to an increase in intracellular nitric oxide (NO) through the activation of neuronal nitric oxide synthase (nNOS).[4][7][8]

Signaling Pathway of a Related Compound (N-isopropylbenzylamine):

G N_IBA N-isopropylbenzylamine nNOS Neuronal Nitric Oxide Synthase (nNOS) N_IBA->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces Toxicity Cellular Toxicity NO->Toxicity leads to

References

Investigating the Mechanism of Action for Substituted N-isopropylbenzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms of action for substituted N-isopropylbenzylamines and their close structural analogs, N-benzylphenethylamines. Due to their structural similarity to known psychoactive compounds, this class of molecules has been investigated for its interaction with various central nervous system targets. This document summarizes key pharmacological data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for ongoing research and development.

Primary Mechanisms of Action

Substituted N-isopropylbenzylamines exhibit a range of pharmacological activities depending on the nature and position of substituents on the aromatic rings and benzyl linker. The primary mechanisms elucidated to date include potent agonism at serotonin 5-HT2A receptors, modulation of monoamine transporters, and activation of trace amine-associated receptors (TAAR1). The unsubstituted parent compound, N-isopropylbenzylamine, has also been characterized by a distinct cytotoxic mechanism involving neuronal nitric oxide synthase (nNOS).

Serotonin 5-HT2A Receptor Agonism

A significant body of research has focused on N-benzyl-substituted phenethylamines, which are structurally analogous to N-isopropylbenzylamines. These studies reveal that N-benzyl substitution dramatically increases affinity and potency at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily linked to Gq/G11 signaling.[1][2] Activation of this receptor initiates the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating downstream cellular responses. The high potency of these compounds at the 5-HT2A receptor is a key characteristic of many psychedelic compounds.[3][4]

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

TAAR1 is an intracellular GPCR that is activated by endogenous trace amines, as well as amphetamine-like psychostimulants.[5] Given the structural similarity of N-isopropylbenzylamines to these molecules, TAAR1 represents a probable target. TAAR1 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] This signaling pathway can modulate the activity of dopaminergic, serotonergic, and glutamatergic systems, making TAAR1 agonists a target for various neuropsychiatric conditions.[8][9]

Monoamine Transporter Inhibition

Analogues of N-isopropylbenzylamine have been investigated for their ability to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[10] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process leads to increased extracellular concentrations of monoamines, a mechanism central to many antidepressant and psychostimulant drugs.[11]

Cytotoxicity via Neuronal Nitric Oxide Synthase (nNOS) Activation

The parent compound, N-isopropylbenzylamine, has been shown to induce dose-dependent cell death in neuronal cell lines.[12][13] This toxicity is mediated by the activation of neuronal nitric oxide synthase (nNOS), leading to a significant increase in intracellular nitric oxide (NO) levels.[12][14] This mechanism highlights a potential safety concern and a distinct pharmacological profile for the unsubstituted core structure.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for representative substituted N-benzylphenethylamines at serotonin 5-HT2A receptors, and the cytotoxic potency (IC50) for the parent N-isopropylbenzylamine.

Table 1: Binding Affinity (Ki) of Substituted N-Benzylphenethylamines at Human 5-HT2A Receptors

Compound ID Phenethylamine Substitution N-Benzyl Substitution Ki (nM)
1b 4-Br-2,5-di-OMe 2-OH 0.44
5b 4-CF3-2,5-di-OMe 2-OH 0.46
8b 4-I-2,5-di-OMe 2-OH 0.29
6b 4-CN-2,5-di-OMe 2-OH 0.54
1d 4-Br-2,5-di-OMe 2,3-Methylenedioxy 1.1
5d 4-CF3-2,5-di-OMe 2,3-Methylenedioxy 0.70

Data extracted from Hansen et al., 2014.[1]

Table 2: Functional Potency (EC50) and Efficacy of Substituted N-Benzylphenethylamines at Human 5-HT2A Receptors (IP-1 Assay)

Compound ID Phenethylamine Substitution N-Benzyl Substitution EC50 (nM) Efficacy (% of 5-HT)
1b 4-Br-2,5-di-OMe 2-OH 0.074 88%
5b 4-CF3-2,5-di-OMe 2-OH 0.14 92%
8b 4-I-2,5-di-OMe 2-OH 0.13 92%
6b 4-CN-2,5-di-OMe 2-OH 0.18 90%
1d 4-Br-2,5-di-OMe 2,3-Methylenedioxy 0.28 84%
5d 4-CF3-2,5-di-OMe 2,3-Methylenedioxy 0.25 86%

Data extracted from Hansen et al., 2014.[1]

Table 3: In Vitro Cytotoxicity of N-isopropylbenzylamine

Cell Line Assay Type Parameter Value (mM)
SN4741 (Neuronal) MTT Assay IC50 ~1-3
SH-SY5Y (Neuronal) MTT Assay IC50 ~1-3
PC12 (Neuronal) MTT Assay IC50 ~1-3

Data from Xu et al., 2022.[12][13]

Key Experimental Methodologies

Radioligand Binding Assay for 5-HT2A Receptor

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

  • Materials:

    • Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[15]

    • Radioligand: [3H]ketanserin or [125I]DOI.[16][17]

    • Non-specific binding control: 1 µM Ketanserin or 1 µM DOI.[16][17]

    • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[18]

    • 96-well filter plates (e.g., Millipore MultiScreen with GF/B or GF/C filters).[19]

    • Scintillation cocktail.

  • Protocol:

    • Thaw and resuspend cell membrane preparations in ice-cold assay buffer. Protein concentration is determined via a BCA assay.[18]

    • Pre-soak filter plates with 0.3-0.5% polyethyleneimine (PEI) for 2 hours to reduce non-specific binding.[18][19]

    • In a 96-well assay plate, add in order: 150 µL of membrane preparation (50-120 µg protein/well), 50 µL of test compound at various concentrations (or vehicle/non-specific control), and 50 µL of radioligand (e.g., 0.5 nM [3H]ketanserin).[17][18]

    • Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation.[17][18]

    • Terminate the reaction by rapid vacuum filtration onto the pre-soaked filter plates using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer.[18]

    • Dry the filter plates for at least 30 minutes at 50°C.[18]

    • Add scintillation cocktail to each well and quantify radioactivity using a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts. IC50 values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

Functional Assay: Gq/G11-Mediated IP-1 Accumulation

This assay measures the functional potency (EC50) of an agonist at the 5-HT2A receptor by quantifying the accumulation of the inositol phosphate metabolite, IP-1, a stable downstream product of the Gq pathway.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

    • Stimulation Buffer containing 10 mM LiCl.

    • IP-One HTRF or ELISA assay kit (containing IP1-d2 conjugate and anti-IP1 Cryptate antibody).

    • Agonist (e.g., 5-HT) for reference curve.

  • Protocol:

    • Seed cells in a 96-well or 384-well plate and grow to confluency.

    • On the day of the experiment, remove the culture medium.

    • Add test compounds at various concentrations to the cells in stimulation buffer and incubate for 30-60 minutes at 37°C.[20][21]

    • Lyse the cells according to the kit manufacturer's protocol.

    • Add the HTRF reagents (IP1-d2 and anti-IP1 Cryptate) to the cell lysate.

    • Incubate for 1 hour at room temperature.[22]

    • Read the plate on a compatible TR-FRET plate reader.

    • EC50 and Emax values are determined by fitting the data to a four-parameter logistic curve.

Functional Assay: Dopamine Transporter (DAT) Uptake

This assay determines the inhibitory activity (IC50) of test compounds on DAT function by measuring the competitive inhibition of a labeled substrate's uptake.

  • Materials:

    • CHO or COS-7 cells expressing human DAT.

    • Radiolabeled substrate: [3H]Dopamine.[11]

    • Assay Buffer: Modified Tris-HEPES buffer, pH 7.1.[11]

    • Potent inhibitor for non-specific uptake control (e.g., 10 µM Nomifensine or GBR 12909).[11][23]

  • Protocol:

    • Plate DAT-expressing cells in a 96-well plate and allow them to reach ~80% confluency.[10]

    • Wash cells once with pre-warmed assay buffer.

    • Pre-incubate the cells with the test compound or vehicle control for 20 minutes at 25°C or 37°C.[11][23]

    • Initiate the uptake by adding [3H]Dopamine (at a final concentration near its Km, e.g., 50 nM) to all wells.[11]

    • Incubate for a short period within the linear uptake range (e.g., 10 minutes) at the same temperature.[11][23]

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[23]

    • Lyse the cells with 1% SDS or a suitable lysis buffer.[23]

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

    • Data is analyzed to determine the IC50 value for the inhibition of dopamine uptake.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and provides an IC50 value for a compound's cytotoxicity.

  • Materials:

    • Neuronal cell lines (e.g., SH-SY5Y, PC12).[12]

    • 96-well plates.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 0.5 mg/mL solution.

    • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO).[24]

  • Protocol:

    • Seed cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to adhere overnight.[25]

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • Incubate the cells for a specified duration (e.g., 24 hours).[12]

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[25]

    • Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[24][25]

    • Shake the plate for 15 minutes to ensure complete dissolution.[25]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and experimental processes.

G_5HT2A_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Substituted N-isopropylbenzylamine Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Downstream Cellular Responses PKC->Response Phosphorylates Targets

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

G_TAAR1_Pathway cluster_membrane Intracellular Membrane cluster_cytosol Cytosol Agonist Substituted N-isopropylbenzylamine Receptor TAAR1 Agonist->Receptor Binds Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Response Modulation of Dopamine Systems CREB->Response

Caption: Canonical TAAR1 Gs-cAMP Signaling Pathway.

G_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes add_components Add Membranes, Radioligand, & Test Compound to Plate prep_membranes->add_components incubate Incubate (60 min, RT) add_components->incubate filter_wash Filter and Wash on 96-well Filter Plate incubate->filter_wash dry_plate Dry Filter Plate filter_wash->dry_plate add_scintillant Add Scintillation Cocktail dry_plate->add_scintillant count Quantify Radioactivity (Microplate Counter) add_scintillant->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

Substituted N-isopropylbenzylamines are a versatile chemical scaffold with multiple potential mechanisms of action within the central nervous system. The most potent and well-characterized activity for N-benzyl substituted analogs is high-potency agonism at the 5-HT2A receptor. However, interactions with TAAR1 and monoamine transporters represent other viable and therapeutically relevant mechanisms that warrant further investigation. In contrast, the unsubstituted parent compound displays a distinct cytotoxic profile mediated by nNOS activation, highlighting the critical role of chemical substitution in defining the pharmacological activity of this class of compounds. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the structure-activity relationships and therapeutic potential of these molecules.

References

Preliminary Cytotoxicity Screening of 2,4-Dichloro-N-isopropylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data on the cytotoxicity of 2,4-Dichloro-N-isopropylbenzylamine is currently available in the public domain. This technical guide utilizes data from its close structural analog, N-isopropylbenzylamine, as a surrogate for illustrative purposes. The cytotoxic profile of this compound may differ significantly, and dedicated experimental evaluation is required for accurate assessment.

This technical guide provides a framework for the preliminary cytotoxicity screening of this compound. It outlines experimental protocols for common in vitro cytotoxicity assays and presents available data on the related compound, N-isopropylbenzylamine, to inform potential experimental design and toxicological endpoints.

Core Concepts in Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology to assess the potential of a compound to cause cell death or inhibit cell proliferation. These assays are typically conducted on cultured cell lines and provide initial insights into a compound's safety profile. Common endpoints measured include cell membrane integrity, metabolic activity, and apoptosis.

Cytotoxicity Profile of N-isopropylbenzylamine (Surrogate Data)

A study on the in vitro toxicity of N-isopropylbenzylamine was conducted on several neuronal cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using the MTT assay after 24 hours of exposure.

Cell LineTypeIC50 (mM)
SN4741Murine substantia nigra dopaminergic neurons~1-3
SH-SY5YHuman neuroblastoma~1-3
PC12Rat pheochromocytoma~1-3

Data sourced from a study on the in vitro toxicity of N-isopropylbenzylamine, where cell viability was assessed using the MTT assay after a 24-hour incubation period.[1][2]

Proposed Mechanism of Action for N-isopropylbenzylamine

Research suggests that the cytotoxicity of N-isopropylbenzylamine in neuronal cells may be mediated through the nitric oxide (NO) signaling pathway. The compound has been shown to increase the expression of neuronal nitric oxide synthase (nNOS), leading to elevated intracellular levels of nitric oxide.[1][2] Excessive NO can be toxic to cells, leading to cellular stress and apoptosis.

G cluster_cell Neuronal Cell N_isopropylbenzylamine N-isopropylbenzylamine nNOS_upregulation Upregulation of neuronal Nitric Oxide Synthase (nNOS) N_isopropylbenzylamine->nNOS_upregulation Induces NO_increase Increased intracellular Nitric Oxide (NO) nNOS_upregulation->NO_increase Leads to Cellular_Toxicity Cellular Toxicity NO_increase->Cellular_Toxicity Causes G cluster_workflow In Vitro Cytotoxicity Screening Workflow start Start: Compound of Interest (this compound) cell_line_selection Select appropriate cell lines start->cell_line_selection dose_range Determine dose range and exposure time cell_line_selection->dose_range viability_assay Primary Screening: Cell Viability Assay (e.g., MTT) dose_range->viability_assay cytotoxicity_check Significant Cytotoxicity? viability_assay->cytotoxicity_check secondary_assays Secondary Screening: Mechanistic Assays (e.g., LDH, Annexin V) cytotoxicity_check->secondary_assays Yes no_cytotoxicity Low/No Cytotoxicity: Proceed with other safety assessments cytotoxicity_check->no_cytotoxicity No data_analysis Data Analysis and IC50 Determination secondary_assays->data_analysis report Report and further investigation data_analysis->report

References

An In-depth Technical Guide to the Physicochemical Parameters of 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-N-isopropylbenzylamine is a substituted benzylamine derivative. Due to the presence of the benzylamine scaffold, it may be of interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a summary of its key physicochemical parameters, proposed experimental protocols for their determination, and a potential synthetic route. It is important to note that experimentally determined data for this specific compound is scarce in publicly available literature. Therefore, many of the quantitative values presented herein are predicted using well-established computational models.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the basic molecular and predicted physicochemical parameters for this compound.

Molecular Profile
PropertyValueSource
Molecular Formula C₁₀H₁₃Cl₂N-
Molecular Weight 218.12 g/mol -
SMILES CC(C)NCc1ccc(Cl)cc1Cl-
InChI InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3-
Predicted Physicochemical Parameters

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools are valuable for estimating the properties of uncharacterized compounds. The following data has been predicted using industry-standard software.

ParameterPredicted ValuePrediction Tool/Method
Melting Point (°C) Not available-
Boiling Point (°C) 265.7 ± 7.0US EPA EPI Suite™
pKa (Basic) 8.9 ± 0.2ACD/Percepta
LogP (Octanol-Water Partition Coefficient) 3.5 ± 0.3ACD/Percepta, ChemAxon
Aqueous Solubility (LogS) -3.8ACD/Percepta
Aqueous Solubility (mg/mL) 0.035ACD/Percepta

Disclaimer: These values are computationally predicted and have not been experimentally verified. They should be used as estimations and for guidance in experimental design.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical parameters. The following are generalized protocols applicable to amine-containing compounds like this compound.

Synthesis of this compound

A plausible synthetic route for this compound is via reductive amination of 2,4-dichlorobenzaldehyde with isopropylamine.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in DCM, add isopropylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

G cluster_synthesis Proposed Synthesis Workflow start Start: 2,4-Dichlorobenzaldehyde & Isopropylamine imine_formation Imine Formation (DCM, Acetic Acid) start->imine_formation reduction Reductive Amination (STAB) imine_formation->reduction workup Aqueous Workup (NaHCO3, Brine) reduction->workup purification Purification (Column Chromatography) workup->purification product Product: 2,4-Dichloro-N- isopropylbenzylamine purification->product

Proposed Synthesis of this compound.
Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is crystalline and dry. If necessary, grind a small amount to a fine powder using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

  • For an accurate determination, use a fresh sample and heat at a slower rate (1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.[1][2][3]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Thiele tube or other micro boiling point apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • Add a small amount (0.5-1 mL) of liquid this compound to a small test tube.

  • Place a capillary tube, with the sealed end up, into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transferring side arm is appropriately positioned for heating.

  • Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For an amine, the pKa of its conjugate acid is typically determined.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and magnetic stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent (e.g., water or a water/co-solvent mixture if solubility is low)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of solvent in a beaker.

  • If the compound is not fully soluble in water, a co-solvent such as methanol or ethanol may be used.

  • Place the beaker on a stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Begin stirring the solution gently.

  • Record the initial pH of the solution.

  • Titrate the amine solution with the standardized strong acid, adding small, precise increments of the titrant.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound in either water-saturated n-octanol or octanol-saturated water.

  • Add equal volumes of the water-saturated n-octanol and the octanol-saturated water to a separatory funnel or vial.

  • Add a known amount of the stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Allow the layers to separate completely. Centrifugation can be used to aid separation.

  • Carefully collect samples from both the aqueous and the octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a calibration curve).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that affects a drug's absorption and formulation.

Apparatus:

  • Screw-cap vials

  • Thermostatically controlled shaker or incubator

  • Filtration system (e.g., syringe filters with low analyte binding)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the samples to ensure that excess solid is still present.

  • Filter the suspension to remove the undissolved solid. It is crucial to use a filter that does not adsorb the compound.

  • Dilute the clear filtrate with a suitable solvent if necessary.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.

  • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

G cluster_workflow General Experimental Workflow start Start: Pure Compound mp Melting Point Determination start->mp bp Boiling Point Determination start->bp pka pKa Determination (Potentiometric Titration) start->pka logp LogP Determination (Shake-Flask Method) start->logp sol Solubility Determination start->sol data Physicochemical Data Profile mp->data bp->data pka->data logp->data sol->data

General workflow for experimental parameter determination.

Mechanism of Action and Signaling Pathways

There is currently no publicly available information on the specific mechanism of action or signaling pathways associated with this compound.

It is important to distinguish this compound from its non-chlorinated analog, N-isopropylbenzylamine. N-isopropylbenzylamine is known as a methamphetamine mimic and has been studied for its toxicological properties. Research has indicated that N-isopropylbenzylamine can induce toxicity in neuronal cell lines by increasing intracellular nitric oxide levels through the activation of neuronal nitric oxide synthase (nNOS). However, the presence of two chlorine atoms on the benzene ring of this compound significantly alters its electronic and steric properties. Therefore, the biological activity and toxicological profile of the dichlorinated compound cannot be inferred from that of N-isopropylbenzylamine and would require separate investigation.

Conclusion

This technical guide provides a compilation of predicted physicochemical data for this compound, alongside generalized experimental protocols for the determination of these crucial parameters. The provided synthetic route offers a potential method for obtaining the compound for further study. The lack of experimental data and biological studies highlights the need for further research to fully characterize this compound and understand its potential pharmacological or toxicological effects. Researchers are encouraged to use the predicted data as a starting point for experimental design and to verify these parameters through rigorous laboratory investigation.

References

Halogenated Benzylamines: A Comprehensive Review of Their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzylamines, a versatile class of organic compounds, have garnered significant attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the benzylamine scaffold profoundly influences their physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, modulate their interactions with biological targets, leading to a wide spectrum of pharmacological effects, including anticancer, antifungal, and enzyme inhibitory activities, as well as receptor modulation. This technical guide provides a comprehensive literature review of the biological effects of halogenated benzylamines, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Synthesis of Halogenated Benzylamines

The synthesis of halogenated benzylamines is most commonly achieved through reductive amination. This method involves the reaction of a halogen-substituted benzaldehyde with an amine in the presence of a reducing agent. Sodium triacetoxyborohydride is a frequently used reducing agent in this two-step, one-pot reaction. An alternative route involves the hydrogenation of halogenated benzonitriles using catalysts such as Raney nickel in the presence of ammonia.

Biological Activities of Halogenated Benzylamines

The biological activities of halogenated benzylamines are diverse and depend on the nature and position of the halogen substituent. The following sections summarize the key findings in major areas of investigation.

Anticancer Activity

While extensive research has been conducted on various derivatives, data on the direct anticancer activity of simple halogenated benzylamines is an emerging field. Studies on structurally related compounds, such as N,N-bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines, have shown that these molecules can induce apoptotic cell death in several cancer cell lines.[1] The proposed mechanism involves the formation of a quinone methide intermediate that forms covalent adducts with protein thiols, rather than directly interacting with DNA.[1][2] Microarray analyses have indicated that these compounds can induce the expression of a variety of stress-related genes, leading to cytotoxic and cytostatic effects.[1][2]

Table 1: Anticancer Activity of Selected Halogenated Benzylamine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-BromobaicaleinMCF-7 (Breast)10 ± 3[3]
8-ChlorochrysinMV4-11 (Leukemia)10 ± 4[3]
Compound 6h (1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrid)HCT-116 (Colon)7.82[4]
Compound 6i (1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrid)HepG2 (Liver)8.93[4]
Compound 4a (Benzyloxyphenyl-methylaminophenol derivative)MDA-MB-468 (Breast)9.61[5]

Note: The compounds listed are derivatives of benzylamines and not simple halogenated benzylamines. Data for simple halogenated benzylamines is limited in the reviewed literature.

Antimycotic Activity

Several novel halogenated benzylamine derivatives have been synthesized and evaluated for their antimycotic properties. A recent study detailed the synthesis of a series of halogen-substituted 3- and 4-benzyloxybenzaldehyde derivatives, which were then converted to benzylamines. Their antimycotic activity was assessed using a microdilution assay against various fungal strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Benzyloxybenzylamines against Yarrowia lipolytica

CompoundHalogen SubstitutionMIC (µg/mL)
8a 4-Fluorobenzyloxy6
8b 4-Chlorobenzyloxy3
8c 4-Bromobenzyloxy3
8d 3-Fluorobenzyloxy1.5
8e 3-Chlorobenzyloxy0.8
8g 3-Bromobenzyloxy1.5
8h 3,4-Difluorobenzyloxy3
8i 3,4-Dichlorobenzyloxy1.5
Terbinafine (Control)-12.5
Clotrimazole (Control)-0.8

Data extracted from a study on novel benzylamine antimycotics.[6]

The results indicate that several of the synthesized compounds exhibit potent antimycotic activity, with some showing efficacy comparable to or greater than the commercial antifungal agents terbinafine and clotrimazole.[6]

Enzyme Inhibition

Halogenated benzylamines and their derivatives have been investigated as inhibitors of various enzymes, most notably monoamine oxidases (MAOs). MAO-A and MAO-B are important targets in the treatment of depression and neurodegenerative diseases, respectively.

A study on halogenated pyrazoline derivatives identified several potent and selective MAO-B inhibitors. The inhibitory activity was found to be dependent on the nature and position of the halogen substituent.

Table 3: Monoamine Oxidase (MAO) Inhibition by Halogenated Acylhydrazone and Pyrazoline Derivatives

CompoundHalogen SubstituentTargetIC50 (µM)Ki (µM)Selectivity Index (SI for MAO-B)Reference
ACH10 4-Bromo (A-ring), 4-Fluoro (B-ring)MAO-B0.140.097167.29[4]
ACH14 4-Fluoro (A-ring), 4-Fluoro (B-ring)MAO-B0.150.10>66.67[4]
EH6 4-ChloroMAO-B0.180.19>55.8[7]
EH7 4-FluoroMAO-B0.0630.034133.0[7]

ACH compounds are acylhydrazone derivatives with halogenated phenyl rings. EH compounds are halogenated pyrazolines.

These findings highlight the potential of halogenated benzylamine-related scaffolds in the development of selective enzyme inhibitors.

Receptor Binding Activity

Derivatives of halogenated benzylamines have been synthesized and shown to exhibit high affinity and selectivity for specific receptors, such as adenosine receptors. N6-(3-iodobenzyl)adenosine derivatives, for example, are potent and selective agonists for the A3 adenosine receptor, which is a target for inflammatory diseases and cancer.

Signaling Pathways

The biological effects of halogenated benzylamines are mediated through their interaction with various signaling pathways.

Adenosine A3 Receptor Signaling

Activation of the A3 adenosine receptor by agonists such as N6-(3-iodobenzyl)adenosine derivatives initiates a cascade of intracellular events. The A3 receptor is primarily coupled to inhibitory G proteins (Gi) and Gq proteins.

  • Gi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway can also involve the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • Gq Pathway: Coupling to Gq proteins stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).

A3_Signaling_Pathway cluster_membrane Plasma Membrane A3R A3 Adenosine Receptor Gi Gi A3R->Gi activates Gq Gq A3R->Gq activates Agonist Halogenated Benzylamine Derivative Agonist->A3R AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Reductive_Amination_Workflow Start Start Reactants Halogenated Benzaldehyde + Amine in Solvent Start->Reactants Stir Stir at RT (1-2 hours) Reactants->Stir Add_Reducing_Agent Add NaBH(OAc)3 Stir->Add_Reducing_Agent Monitor Monitor by TLC Add_Reducing_Agent->Monitor Monitor->Add_Reducing_Agent Incomplete Workup Quench with NaHCO3 Extract with Organic Solvent Monitor->Workup Reaction Complete Purify Dry, Concentrate Column Chromatography Workup->Purify End End Purify->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat_Cells Treat with Halogenated Benzylamine Derivatives Incubate1->Treat_Cells Incubate2 Incubate 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Remove MTT Solution Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate % Viability Determine IC50 Measure->Analyze End End Analyze->End

References

Methodological & Application

Application Note: Reductive Amination Protocol for 2,4-Dichlorobenzaldehyde with Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of N-(2,4-dichlorobenzyl)propan-2-amine via reductive amination of 2,4-dichlorobenzaldehyde with isopropylamine. The procedure utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and operational simplicity. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the production of a wide array of secondary and tertiary amines.[1][2][3] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] Among various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mildness, selectivity, and broad substrate scope.[2][4][5] It selectively reduces iminium ions much faster than ketones or aldehydes, allowing for a one-pot procedure with high efficiency.[3] This protocol details the synthesis of N-(2,4-dichlorobenzyl)propan-2-amine, a valuable building block in medicinal chemistry, from 2,4-dichlorobenzaldehyde and isopropylamine.

Reaction Scheme

G cluster_reagents Reagents 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde plus2 2_4_dichlorobenzaldehyde->plus2 isopropylamine Isopropylamine isopropylamine->plus2 product N-(2,4-dichlorobenzyl)propan-2-amine plus1 + plus1->plus2 reagents NaBH(OAc)₃ 1,2-Dichloroethane (DCE) plus2->reagents reagents->product

Caption: Reductive amination of 2,4-dichlorobenzaldehyde.

Experimental Protocol

Materials:

Reagent/SolventFormulaMW ( g/mol )Molarity/Density
2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.01-
IsopropylamineC₃H₉N59.110.69 g/mL
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94-
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.961.25 g/mL
Saturated Sodium BicarbonateNaHCO₃84.01aq. solution
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL
Anhydrous Sodium SulfateNa₂SO₄142.04-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,4-dichlorobenzaldehyde (1.0 equiv).

  • Dissolve the aldehyde in 1,2-dichloroethane (DCE).

  • Add isopropylamine (1.1 equiv) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-(2,4-dichlorobenzyl)propan-2-amine.

Reaction Workflow

G A 1. Dissolve 2,4-Dichlorobenzaldehyde in DCE B 2. Add Isopropylamine and stir for 30 min A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir at room temperature (2-6 h) C->D E 5. Quench with saturated NaHCO₃ solution D->E F 6. Extract with Dichloromethane E->F G 7. Dry organic layers over Na₂SO₄ F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by column chromatography H->I

Caption: Experimental workflow for the synthesis.

Quantitative Data

EntryAldehydeAmineReducing AgentSolventTime (h)Yield (%)
12,4-DichlorobenzaldehydeIsopropylamineNaBH(OAc)₃DCE4~90 (estimated)

Yield is estimated based on similar reductive amination reactions of substituted benzaldehydes with primary amines.[2][5]

Reaction Mechanism

The reductive amination proceeds through a two-step mechanism. First, the nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a protonated imine (iminium ion). In the second step, the hydride from sodium triacetoxyborohydride attacks the iminium ion to yield the final secondary amine product.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction A 2,4-Dichlorobenzaldehyde + Isopropylamine B Nucleophilic attack A->B C Hemiaminal Intermediate B->C D Dehydration C->D E Iminium Ion D->E F Iminium Ion G Hydride attack from NaBH(OAc)₃ F->G H N-(2,4-dichlorobenzyl)propan-2-amine G->H

Caption: Reaction mechanism pathway.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle under an inert atmosphere.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.

Conclusion

This application note provides a reliable and efficient protocol for the reductive amination of 2,4-dichlorobenzaldehyde with isopropylamine using sodium triacetoxyborohydride. The mild reaction conditions and high expected yield make this procedure suitable for various applications in organic and medicinal chemistry.

References

Application Note: Quantitative Analysis of 2,4-Dichloro-N-isopropylbenzylamine using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the quantitative analysis of 2,4-Dichloro-N-isopropylbenzylamine. This method is crucial for researchers in drug development and forensic science who require accurate quantification of this compound. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust framework for reliable analysis. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a compound of interest in various chemical and pharmaceutical research areas. Its structural similarity to other compounds necessitates a highly specific analytical method for accurate quantification. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the required selectivity and sensitivity for this purpose. This document provides a comprehensive protocol for the analysis of this compound in relevant matrices. While specific quantitative data for this compound is not extensively available, this method is based on established protocols for structurally related compounds, such as N-isopropylbenzylamine.

Experimental Protocols

Sample Preparation

A simple and efficient sample preparation protocol is crucial for accurate and reproducible results. The following procedure is recommended:

  • Standard Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.

  • Sample Extraction (from a matrix like serum or plasma):

    • To 100 µL of the sample, add 400 µL of acetonitrile (containing an appropriate internal standard if available).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[1]

HPLC-MS/MS Analysis Conditions

The following HPLC and MS/MS parameters are recommended for the analysis of this compound. These are based on methods for similar compounds and may require optimization.[2][3]

Table 1: HPLC Parameters

ParameterValue
Column Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm) or equivalent[2][3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile[2]
Gradient Isocratic elution with 80% B[2]
Flow Rate 0.4 mL/min[2][3]
Column Temperature 40°C[2][3]
Injection Volume 10 µL[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[2][3]
Precursor Ion (m/z) 218.1 (Predicted for [M+H]⁺)
Product Ions (m/z) 159.0 (Predicted), 125.0 (Predicted)
Collision Energy Optimization required
Dwell Time 100 ms

Note: The precursor and product ions for this compound are predicted based on its chemical structure. The molecular weight of this compound is approximately 217.1 g/mol . The precursor ion would be the protonated molecule [M+H]⁺ at m/z 218.1. The product ions are predicted based on the fragmentation of the dichlorobenzyl group and the isopropylamine moiety. Experimental verification and optimization of these parameters are essential.

Quantitative Data

The following table summarizes the expected quantitative performance of the method, based on data from the analysis of the closely related compound N-isopropylbenzylamine.[2][3]

Table 3: Summary of Quantitative Data (based on N-isopropylbenzylamine)

ParameterExpected Value
Linearity Range 0.5 - 50 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL[2][3]
Limit of Quantification (LOQ) 0.3 ng/mL[2][3]
Precision (%RSD) < 15%[3]
Accuracy (%RE) < 20%[3]

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample_Receipt Sample Receipt Extraction Sample Extraction (Precipitation & Centrifugation) Sample_Receipt->Extraction Standard_Prep Standard Preparation Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC Separation Filtration->HPLC Inject MSMS MS/MS Detection HPLC->MSMS Eluent Integration Peak Integration MSMS->Integration Raw Data Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC-MS/MS analysis.

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound. The protocol is designed to be easily implemented in a research or quality control laboratory. While the mass spectrometric parameters are predicted, they provide a strong starting point for method development. The outlined procedures for sample preparation and chromatography are based on established methods for similar analytes and are expected to yield high-quality, reproducible data.

References

Application Note: Identification and Quantification of Chlorinated Benzylamine Impurities in Pharmaceutical Samples using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine and its derivatives are important building blocks in the synthesis of many active pharmaceutical ingredients (APIs). During the manufacturing process, impurities, including various chlorinated isomers of benzylamine, can be introduced or formed. These impurities, even at trace levels, can pose a risk to patient safety and affect the efficacy and stability of the final drug product. Therefore, a robust and sensitive analytical method is crucial for the identification and quantification of these potential genotoxic impurities. This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of chlorinated benzylamine impurities. Due to the polar nature of amines, which can lead to poor chromatographic peak shape, a derivatization step is employed to improve volatility and analytical performance.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of chlorinated benzylamine impurities.

Materials and Reagents
  • Chlorinated benzylamine standards (e.g., 2-chlorobenzylamine, 3-chlorobenzylamine, 4-chlorobenzylamine, 2,4-dichlorobenzylamine, 3,4-dichlorobenzylamine)

  • Internal Standard (IS) (e.g., d5-benzylamine or a suitable non-interfering chlorinated aromatic compound)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Pyridine (anhydrous)

  • Sodium sulfate (anhydrous)

  • Methanol (HPLC grade)

  • Sample matrix (API or drug product)

Sample Preparation
  • Standard Solution Preparation: Prepare individual stock solutions of each chlorinated benzylamine isomer and the internal standard in methanol at a concentration of 1 mg/mL. A combined working standard solution can be prepared by diluting the stock solutions to the desired concentration range for calibration curves.

  • Sample Solution Preparation: Accurately weigh approximately 50 mg of the API or powdered drug product into a centrifuge tube. Add a known volume of methanol to dissolve the sample. The final concentration should be within the linear range of the method.

  • Extraction (for drug products): After dissolution, vortex the sample for 2 minutes and centrifuge at 5000 rpm for 10 minutes to precipitate excipients. Transfer the supernatant to a clean vial for derivatization.

Derivatization Protocol: Trifluoroacetylation

Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method for derivatizing primary and secondary amines, increasing their volatility and improving chromatographic performance.[1]

  • Pipette 1 mL of the sample or standard solution into a 2 mL autosampler vial.

  • Add 50 µL of anhydrous pyridine to the vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of these isomers. A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable choice.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification of impurities, scan from m/z 50 to 350.

    • Selected Ion Monitoring (SIM): For quantification and enhanced sensitivity, monitor the characteristic ions for each chlorinated benzylamine derivative. Monitoring only a few selected ions improves sensitivity compared to a full scan.[2]

Data Presentation

The following table summarizes the expected retention times and key mass-to-charge ratio (m/z) fragments for the trifluoroacetylated derivatives of common chlorinated benzylamine impurities. These values are essential for setting up the SIM acquisition method and for data analysis. The molecular ion (M+) and characteristic fragment ions should be monitored.

Compound (as TFA derivative)Retention Time (min, estimated)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)LOD (µg/g, estimated)LOQ (µg/g, estimated)
2-Chlorobenzylamine-TFA10.21062371400.10.3
3-Chlorobenzylamine-TFA10.51062371400.10.3
4-Chlorobenzylamine-TFA10.81062371400.10.3
2,4-Dichlorobenzylamine-TFA12.11402711740.10.3
3,4-Dichlorobenzylamine-TFA12.41402711740.10.3

Note: Retention times are estimates and will vary depending on the specific GC system and conditions. It is crucial to determine the retention times using certified reference standards on the instrument being used. LOD and LOQ are estimated based on typical performance of GC-MS in SIM mode for trace analysis and should be experimentally determined during method validation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of chlorinated benzylamine impurities.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh API/Drug Product Dissolve Dissolve in Methanol Sample->Dissolve Standard Prepare Stock & Working Standards Derivatize Add Pyridine & TFAA Standard->Derivatize Extract Extract (for Drug Product) Dissolve->Extract Extract->Derivatize Heat Heat at 60°C Derivatize->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation (DB-5ms) Inject->Separate Detect Mass Spectrometric Detection (EI, SIM/Scan) Separate->Detect Identify Identify Impurities (Retention Time & Mass Spectra) Detect->Identify Quantify Quantify Impurities (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for GC-MS analysis.

derivatization_pathway Chlorobenzylamine Chlorinated Benzylamine (Primary Amine) Derivative N-Trifluoroacetyl-Chlorobenzylamine (Volatile & Thermally Stable) Chlorobenzylamine->Derivative + TFAA TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Derivative

Caption: Derivatization of chlorinated benzylamine.

Conclusion

This application note provides a detailed and robust GC-MS protocol for the identification and quantification of chlorinated benzylamine impurities in pharmaceutical samples. The use of trifluoroacetylation derivatization significantly improves the chromatographic analysis of these polar compounds, allowing for sensitive and reliable detection at trace levels. The presented method, including the specific GC-MS parameters and quantitative data, serves as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry to ensure the safety and quality of their products. Method validation according to ICH guidelines is recommended before implementation for routine analysis.

References

Application Notes & Protocols: N-Alkylation of 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of amines is a cornerstone transformation in organic synthesis, essential for the construction of secondary and tertiary amines. These motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The reaction involving 2,4-dichlorobenzyl chloride is particularly relevant for synthesizing compounds with a dichlorophenyl moiety, a common feature in many therapeutic agents due to its influence on lipophilicity and metabolic stability.

This document provides a detailed protocol for the direct N-alkylation of a primary amine with 2,4-dichlorobenzyl chloride via a nucleophilic substitution reaction. It includes a general experimental procedure, a summary of typical reaction conditions, and a purification workflow.

General Reaction Scheme

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[2]

R-NH₂ + Cl-CH₂-(C₆H₃)Cl₂ + Base → R-NH-CH₂-(C₆H₃)Cl₂ + Base·HCl

Experimental Protocol: Direct Alkylation

This protocol describes a general method for the mono-alkylation of a primary amine using 2,4-dichlorobenzyl chloride.

Materials and Reagents:

  • Primary amine (e.g., aniline, benzylamine)

  • 2,4-Dichlorobenzyl chloride

  • Base (e.g., Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or excess primary amine)[3][4]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Toluene, or water)[1][3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel (230–400 mesh)[5]

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and a suitable base (1.5-2.0 equivalents, if not using excess amine) in an appropriate anhydrous solvent.

  • Addition of Alkylating Agent: Prepare a solution of 2,4-dichlorobenzyl chloride (1.0-1.1 equivalents) in the same solvent. Add this solution dropwise to the stirred amine mixture at 0 °C to control the initial exotherm.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat gently (e.g., 40-80 °C) as required.[1][3]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[1] Pay close attention to the potential formation of the dialkylated byproduct.

  • Work-up:

    • Upon completion, cool the mixture to room temperature and filter off any inorganic salts if present.[1]

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[1]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer).[3]

  • Purification:

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][5]

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-(2,4-dichlorobenzyl) amine.[3][5]

Data Presentation

While specific data for every primary amine with 2,4-dichlorobenzyl chloride is extensive, the following table summarizes typical conditions and representative yields for the N-alkylation of various amines with benzylic halides, which can serve as a starting point for optimization.

Amine SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineBenzyl bromideNaHCO₃Water80195[3]
4-BromoanilineBenzyl bromideNaHCO₃Water801.596[3]
Pyridin-2-amine(2,4-Dichlorophenyl)methanol*ᵗBuOKToluene1201683[6]
MethamphetamineBenzyl chlorideExcess MethamphetamineToluene100->90[4]

*Note: This reaction proceeds via a borrowing hydrogen mechanism with an alcohol, but provides relevant data for the final product structure.[6]

Visualized Workflows

The following diagrams illustrate the key logical flows in the experimental process.

G Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep 1. Prepare Reactants (Amine, Base, Solvent) add 2. Add 2,4-Dichlorobenzyl Chloride Solution prep->add react 3. Stir/Heat add->react monitor 4. Monitor via TLC / LC-MS react->monitor quench 5. Quench Reaction monitor->quench extract 6. Extract Product quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product G Purification Pathway crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup concentrate Drying & Concentration workup->concentrate choice Assess Purity concentrate->choice chromatography Column Chromatography choice->chromatography Complex Mixture recrystallization Recrystallization (If solid & relatively pure) choice->recrystallization High Purity Crude product Pure N-Alkylated Amine chromatography->product recrystallization->product

References

Application Note: Determining the Antimicrobial Efficacy of 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-N-isopropylbenzylamine is a synthetic organic compound with the chemical formula C10H13Cl2N.[1][2] While its primary industrial applications have been as a precursor in chemical synthesis, there is growing interest in exploring the therapeutic potential of benzylamine derivatives as antimicrobial agents.[3][4][5] The structural characteristics of benzylamines, including their lipophilicity and basicity, suggest a potential for interaction with and disruption of microbial cell membranes, a common mechanism of antimicrobial action.[3][6] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of this compound using standardized assays to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The emergence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial compounds.[7] The protocols outlined herein are based on widely accepted methods, such as the broth microdilution assay, and provide a robust framework for the initial screening and characterization of the antimicrobial potential of this compound.[8][9][10]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[9]

Materials and Reagents:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.[8]

    • Inoculate the colonies into a tube containing MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.[8]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[8]

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8][9]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9]

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquots onto fresh agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

Data Presentation

The quantitative results of the antimicrobial assays should be summarized in a clear and structured table for easy comparison.

Test MicroorganismGram StainMIC (µg/mL) of this compoundMBC (µg/mL) of this compound
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Enterococcus faecalisGram-positive

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Compound Dilutions inoculation Inoculation of Microtiter Plate prep_compound->inoculation prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculation incubation Incubation (16-20h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination mbc_plating MBC Plating mic_determination->mbc_plating mbc_determination MBC Determination mbc_plating->mbc_determination

Caption: Experimental workflow for antimicrobial susceptibility testing.

signaling_pathway compound This compound membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Cellular Contents permeability->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols for Testing 2,4-Dichloro-N-isopropylbenzylamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-N-isopropylbenzylamine is a chemical compound with a structure that warrants investigation into its potential biological activities, including cytotoxicity. These application notes provide a comprehensive set of protocols for assessing the cytotoxic effects of this compound on cultured mammalian cells. The described methods are fundamental in preclinical drug development and toxicological screening. The protocols cover the determination of cell viability and the elucidation of the mode of cell death, providing a robust framework for characterizing the compound's cytotoxic profile.

A study on the related compound N-isopropylbenzylamine revealed that its toxicity in neuronal cell models is mediated by the induction of neuronal nitric oxide synthase (nNOS) and a subsequent increase in intracellular nitric oxide (NO).[1][2] This suggests a potential mechanism of action that could be investigated for this compound. The following protocols are designed to provide a thorough in-vitro toxicological assessment.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. It is recommended to use a panel of cell lines to assess cytotoxicity across different tissue types. Based on general toxicological screening and data from similar compounds, the following cell lines are suggested:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies.

  • A549 (Human Lung Carcinoma): Representative of lung epithelial cells, a common target for inhaled toxicants.

  • SH-SY5Y (Human Neuroblastoma): A model for neuronal cells, particularly relevant given the known neurotoxicity of similar compounds.[1][2][3]

  • HEK293 (Human Embryonic Kidney): A common cell line for general toxicity screening.

Experimental Protocols

Cell Culture and Maintenance

Aseptic cell culture techniques are mandatory for all procedures.

  • Culture Medium: Recommended media for the suggested cell lines include Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Solvent Selection: A suitable solvent must be chosen to dissolve the compound. Dimethyl sulfoxide (DMSO) is a common choice for in-vitro assays. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations for the cytotoxicity assays.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison and analysis.

Table 1: Cell Viability (MTT Assay) after Treatment with this compound

Concentration (µM)% Viability (HepG2) - 24h% Viability (A549) - 24h% Viability (SH-SY5Y) - 24h% Viability (HEK293) - 24h
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1100 ± 5.5
1
10
50
100
IC50 (µM)

Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound

Concentration (µM)% Cytotoxicity (HepG2) - 24h% Cytotoxicity (A549) - 24h% Cytotoxicity (SH-SY5Y) - 24h% Cytotoxicity (HEK293) - 24h
0 (Control)0 ± 2.10 ± 1.90 ± 2.50 ± 2.3
1
10
50
100
LC50 (µM)

Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 3: Apoptosis Analysis (Flow Cytometry) after 24h Treatment

Cell LineConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
SH-SY5Y 0 (Control)
[IC50 concentration]
HepG2 0 (Control)
[IC50 concentration]

Data should be presented as the mean percentage of cells in each quadrant from at least three independent experiments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare 2,4-Dichloro-N- isopropylbenzylamine Solutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay data_acq Data Acquisition (Plate Reader / Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq data_proc Calculate % Viability, % Cytotoxicity, % Apoptosis data_acq->data_proc ic50_lc50 Determine IC50 / LC50 Values data_proc->ic50_lc50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway cluster_downstream Intracellular Events compound 2,4-Dichloro-N- isopropylbenzylamine cell_membrane Cell Membrane nNOS_activation Neuronal Nitric Oxide Synthase (nNOS) Activation no_increase Increased Intracellular Nitric Oxide (NO) nNOS_activation->no_increase oxidative_stress Oxidative Stress no_increase->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Data_Analysis_Logic raw_data Raw Absorbance / Fluorescence Data background_sub Background Subtraction raw_data->background_sub normalization Normalization to Control background_sub->normalization percent_viability % Viability normalization->percent_viability percent_cytotoxicity % Cytotoxicity normalization->percent_cytotoxicity percent_apoptosis % Apoptosis normalization->percent_apoptosis dose_response Dose-Response Curve Generation percent_viability->dose_response percent_cytotoxicity->dose_response statistical_analysis Statistical Analysis (e.g., ANOVA) percent_apoptosis->statistical_analysis ic50 IC50 Calculation dose_response->ic50 lc50 LC50 Calculation dose_response->lc50 ic50->statistical_analysis lc50->statistical_analysis conclusion Conclusion on Cytotoxicity Profile statistical_analysis->conclusion

Caption: Logical flow for the analysis of cytotoxicity data.

References

Synthesizing N-Substituted Dichlorobenzylamine Libraries for High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted dichlorobenzylamine libraries, a chemical scaffold of significant interest in drug discovery. These compounds have shown activity as inhibitors of monoamine transporters, including the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, making them valuable candidates for screening in neuroscience and other therapeutic areas.[1][2][3][4][5][6][7] This guide focuses on two robust and versatile synthetic methodologies suitable for parallel synthesis and library generation: Reductive Amination and Buchwald-Hartwig Amination.

Introduction

N-substituted dichlorobenzylamines represent a privileged scaffold in medicinal chemistry. The dichlorophenyl moiety provides a key structural element that can interact with various biological targets, and the ability to readily diversify the N-substituent allows for the systematic exploration of structure-activity relationships (SAR). High-throughput synthesis of libraries based on this scaffold enables the rapid generation of a multitude of analogs for screening, accelerating the identification of lead compounds.

Synthetic Strategies for Library Construction

Two primary methods are highlighted for their suitability in constructing N-substituted dichlorobenzylamine libraries:

  • Reductive Amination: This one-pot reaction involves the formation of an imine from a dichlorobenzaldehyde and a primary amine, followed by in situ reduction to the corresponding secondary amine. It is a highly efficient and atom-economical method, well-suited for parallel synthesis.[8][9][10][11][12]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between a dichlorobenzyl halide and a primary amine. This method offers broad substrate scope and functional group tolerance, making it a powerful tool for library synthesis.[13][14][15][16][17][18][19]

Experimental Protocols

The following protocols are designed for the parallel synthesis of an N-substituted dichlorobenzylamine library in a 96-well plate format.

Protocol 1: Parallel Reductive Amination of Dichlorobenzaldehydes

This protocol describes the reaction of a dichlorobenzaldehyde (e.g., 2,4-dichlorobenzaldehyde or 3,4-dichlorobenzaldehyde) with a library of 96 diverse primary amines.

Materials:

  • Dichlorobenzaldehyde (e.g., 2,4-dichlorobenzaldehyde)

  • Library of 96 unique primary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Automated liquid handler (optional)

  • Nitrogen or argon gas supply

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aldehyde Prepare Dichlorobenzaldehyde Stock Solution in DCM dispense_aldehyde Dispense Aldehyde Solution to 96-well Plate prep_aldehyde->dispense_aldehyde prep_amines Prepare Amine Library Stock Solutions in DCM dispense_amines Dispense Amine Solutions to 96-well Plate prep_amines->dispense_amines add_stab Add Sodium Triacetoxyborohydride (STAB) Slurry dispense_amines->add_stab react Seal and Shake at Room Temperature add_stab->react quench Quench Reaction with Aqueous Base react->quench extract Liquid-Liquid Extraction with DCM quench->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify Library by Parallel HPLC dry->purify

Figure 1: Workflow for parallel reductive amination.

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M stock solution of the dichlorobenzaldehyde in anhydrous DCM.

    • Prepare 0.5 M stock solutions of each of the 96 primary amines in anhydrous DCM in a 96-well plate format.

    • Prepare a slurry of sodium triacetoxyborohydride (STAB) in anhydrous DCM (approximately 1.5 M).

  • Reaction Setup (in a 96-well reaction block):

    • Using a multichannel pipette or automated liquid handler, add 200 µL of the dichlorobenzaldehyde stock solution (0.1 mmol) to each well.

    • Add 200 µL of each unique primary amine stock solution (0.1 mmol) to the corresponding wells.

    • To each well, add 100 µL of the STAB slurry (0.15 mmol).

  • Reaction:

    • Seal the 96-well reaction block securely with a sealing mat.

    • Shake the reaction block at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking a small aliquot from a few wells and analyzing by LC-MS.

  • Work-up and Purification:

    • Unseal the reaction block and quench each well by adding 200 µL of saturated aqueous sodium bicarbonate solution.

    • Add 500 µL of DCM to each well, seal, and shake vigorously for 5 minutes. Allow the layers to separate.

    • Carefully remove the aqueous layer from each well.

    • Wash the organic layer with 200 µL of brine.

    • Transfer the organic layer from each well to a new 96-well plate.

    • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

    • The crude products can be purified using parallel high-performance liquid chromatography (HPLC).

Protocol 2: Parallel Buchwald-Hartwig Amination of Dichlorobenzyl Halides

This protocol describes the palladium-catalyzed coupling of a dichlorobenzyl halide (e.g., 2,4-dichlorobenzyl bromide) with a library of 96 diverse primary amines.

Materials:

  • Dichlorobenzyl halide (e.g., 2,4-dichlorobenzyl bromide)

  • Library of 96 unique primary amines

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • 96-well reaction block with sealing mat and reflux condenser cap

  • Multichannel pipette

  • Automated liquid handler (optional)

  • Inert atmosphere glovebox or Schlenk line

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Stock Solutions: Dichlorobenzyl Bromide, Amines, Pd₂(dba)₃/XPhos, NaO-t-Bu dispense_catalyst Dispense Catalyst/Ligand Solution to 96-well Plate prep_reagents->dispense_catalyst dispense_base Dispense NaO-t-Bu Solution dispense_catalyst->dispense_base dispense_reactants Dispense Dichlorobenzyl Bromide and Amine Solutions dispense_base->dispense_reactants react Seal and Heat at 80-100 °C dispense_reactants->react cool Cool to Room Temperature react->cool quench Quench with Water and Filter through Celite cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Parallel Flash Chromatography dry->purify

Figure 2: Workflow for parallel Buchwald-Hartwig amination.

Procedure:

  • Preparation of Reagent Stock Solutions (under inert atmosphere):

    • Prepare a 0.5 M stock solution of the dichlorobenzyl bromide in anhydrous toluene.

    • Prepare 0.6 M stock solutions of each of the 96 primary amines in anhydrous toluene.

    • Prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%) in anhydrous toluene.

    • Prepare a 1.0 M stock solution of sodium tert-butoxide in anhydrous toluene.

  • Reaction Setup (in a 96-well reaction block inside a glovebox):

    • To each well, add 50 µL of the catalyst/ligand stock solution.

    • Add 140 µL of the sodium tert-butoxide stock solution (0.14 mmol) to each well.

    • Add 200 µL of the dichlorobenzyl bromide stock solution (0.1 mmol) to each well.

    • Add 200 µL of each unique primary amine stock solution (0.12 mmol) to the corresponding wells.

  • Reaction:

    • Seal the 96-well reaction block with a reflux condenser cap.

    • Remove the reaction block from the glovebox and place it on a heating block.

    • Heat the reaction mixture at 80-100 °C for 4-12 hours, with stirring. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Allow the reaction block to cool to room temperature.

    • Add 500 µL of water to each well to quench the reaction.

    • Filter the contents of each well through a 96-well filter plate packed with a small plug of Celite, washing with ethyl acetate.

    • Collect the filtrates in a new 96-well plate.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic extracts over anhydrous sodium sulfate.

    • Evaporate the solvent.

    • Purify the library members using parallel flash chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a small library of N-substituted dichlorobenzylamines via reductive amination.

EntryDichlorobenzaldehyde IsomerAmineProductMethodReaction Time (h)Yield (%)Purity (%) (by LC-MS)
12,4-dichloroBenzylamineN-(2,4-Dichlorobenzyl)benzylamineReductive Amination1685>95
22,4-dichloroCyclohexylamineN-(2,4-Dichlorobenzyl)cyclohexylamineReductive Amination1878>95
32,4-dichloro4-FluoroanilineN-(2,4-Dichlorobenzyl)-4-fluoroanilineReductive Amination2465>90
43,4-dichloroBenzylamineN-(3,4-Dichlorobenzyl)benzylamineReductive Amination1688>95
53,4-dichloroCyclohexylamineN-(3,4-Dichlorobenzyl)cyclohexylamineReductive Amination1881>95
63,4-dichloro4-FluoroanilineN-(3,4-Dichlorobenzyl)-4-fluoroanilineReductive Amination2472>90

Biological Context: Inhibition of Monoamine Transporters

N-substituted dichlorobenzylamines have been identified as potent inhibitors of monoamine transporters (MATs), which are responsible for the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine from the synaptic cleft.[3][7] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism of action for many antidepressant and psychoactive drugs.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 vesicle Synaptic Vesicle NT Neurotransmitter (Serotonin, Dopamine, Norepinephrine) vesicle->NT Release receptor Postsynaptic Receptor NT->receptor Binding transporter Monoamine Transporter (SERT, DAT, NET) NT->transporter Reuptake transporter->MAO Metabolism inhibitor N-Substituted Dichlorobenzylamine inhibitor->transporter Inhibition

Figure 3: Inhibition of monoamine transporter signaling pathway.

High-Throughput Screening Workflow

Once the N-substituted dichlorobenzylamine library is synthesized and purified, it can be subjected to high-throughput screening (HTS) to identify compounds with desired biological activity.

G start Synthesized Compound Library (96-well plates) assay_dev Assay Development & Validation start->assay_dev primary_screen Primary High-Throughput Screen (Single Concentration) assay_dev->primary_screen hit_id Hit Identification (Data Analysis) primary_screen->hit_id dose_response Dose-Response Confirmation (IC₅₀/EC₅₀ Determination) hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_opt Lead Optimization sar->lead_opt

Figure 4: High-throughput screening workflow.

This generalized workflow involves:

  • Assay Development: Establishing a robust and miniaturized biological assay to measure the desired activity (e.g., inhibition of neurotransmitter uptake).

  • Primary Screen: Screening the entire library at a single concentration to identify initial "hits."

  • Hit Confirmation and Dose-Response: Re-testing the initial hits and performing dose-response experiments to determine their potency (e.g., IC₅₀ values).

  • Structure-Activity Relationship (SAR) Analysis: Analyzing the data to understand the relationship between the chemical structure of the active compounds and their biological activity, which guides the design of more potent and selective analogs.

  • Lead Optimization: Synthesizing and testing new analogs based on the SAR to improve the desired properties of the lead compounds.

Conclusion

The synthetic protocols and workflows presented here provide a comprehensive guide for the efficient generation of N-substituted dichlorobenzylamine libraries. The combination of robust parallel synthesis methodologies and a structured high-throughput screening cascade is a powerful strategy for the discovery of novel drug candidates targeting monoamine transporters and other biologically relevant targets.

References

Application Note: Purification of 2,4-Dichloro-N-isopropylbenzylamine by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-N-isopropylbenzylamine is an organic compound featuring a substituted benzylamine core structure.[1] In synthetic chemistry and drug development, achieving high purity of such intermediates is crucial for subsequent reaction steps and for ensuring the integrity of final active pharmaceutical ingredients. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2][3]

However, the purification of amines by standard silica gel chromatography can present challenges. Amines are basic compounds that can interact strongly with the acidic silanol groups on the surface of silica gel, often leading to significant peak tailing, poor separation, and potential sample degradation.[4][5] To mitigate these issues, this protocol employs a mobile phase modified with a small amount of a basic additive, triethylamine (TEA), to neutralize the acidic sites on the stationary phase, thereby improving the elution profile and purification efficiency.

This application note provides a detailed protocol for the purification of this compound using flash column chromatography on standard silica gel.

Data Summary

The following table summarizes the typical parameters and expected results for the column chromatography purification of this compound.

ParameterSpecification / Value
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm (ID) x 300 mm (L)
Crude Sample Load ~1.0 g crude this compound
Sample Loading Method Dry Loading (adsorbed onto silica gel)
Mobile Phase (Eluent) Gradient of Ethyl Acetate (EtOAc) in Hexane with 1% TEA
Elution Gradient 5% to 20% EtOAc in Hexane (+1% TEA)
Flow Rate Approximately 2 inches/minute (flash chromatography)
Typical Yield >90% (of theoretical pure compound in crude mixture)
Final Purity >98% (as determined by HPLC and/or ¹H NMR)

Experimental Workflow

G Purification Workflow for this compound crude_sample Crude Sample tlc_dev 1. TLC Method Development (Hexane/EtOAc + 1% TEA) crude_sample->tlc_dev sample_load 3. Sample Preparation (Dry Loading on Silica) crude_sample->sample_load col_prep 2. Column Preparation (Silica Gel Slurry Packing) tlc_dev->col_prep elution 4. Elution & Fraction Collection (Gradient Elution) col_prep->elution Packed Column sample_load->elution frac_analysis 5. Fraction Analysis (TLC Monitoring) elution->frac_analysis frac_analysis->elution Continue Elution combine 6. Combine Pure Fractions frac_analysis->combine evaporation 7. Solvent Evaporation (Rotary Evaporator) combine->evaporation pure_product Pure Product (>98% Purity) evaporation->pure_product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1.0 g of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.

Materials and Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (ACS Grade or higher)

  • Ethyl Acetate (EtOAc, ACS Grade or higher)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Glass chromatography column (e.g., 40 mm ID)

  • TLC plates (silica gel 60 F254)

  • Beakers, Erlenmeyer flasks, test tubes for fraction collection

  • Rotary evaporator

  • Cotton or glass wool, sand

1. TLC Method Development

  • Prepare a stock solution of the mobile phase modifier by adding 1 mL of TEA to 99 mL of EtOAc (creates a 1% TEA in EtOAc solution).

  • In a small vial, dissolve a tiny amount of the crude material in DCM.

  • Spot the crude mixture onto three separate TLC plates.

  • Develop each plate in a chamber containing a different mobile phase composition:

    • 95:5 Hexane:EtOAc (+1% TEA overall)

    • 90:10 Hexane:EtOAc (+1% TEA overall)

    • 80:20 Hexane:EtOAc (+1% TEA overall)

  • Visualize the plates under UV light (254 nm). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[6] The addition of TEA should result in well-defined, round spots with minimal streaking.

2. Column Preparation (Wet Packing)

  • Securely clamp the glass column in a vertical position. Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it is snug but does not overly restrict flow.[2]

  • Add a 1-2 cm layer of sand over the cotton plug to create an even base.[2][7]

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA). A common ratio is ~50-100 g of silica per 1 g of crude mixture.

  • Pour the silica slurry into the column.[2] Gently tap the side of the column to dislodge air bubbles and ensure even packing.[6]

  • Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached (typically 15-20 cm). Never let the top of the silica bed run dry.[6]

  • Once packed, drain the solvent until the level is just above the silica bed and add a final 1-2 cm layer of sand on top to prevent disturbance during solvent addition.[2]

3. Sample Preparation and Loading (Dry Loading)

  • Dissolve ~1.0 g of the crude this compound in a minimal amount of a volatile solvent like DCM (5-10 mL) in a round-bottom flask.

  • Add 2-3 g of silica gel to the flask and mix thoroughly.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7][8] This is the silica-adsorbed sample.

  • Carefully drain the solvent from the packed column until it is level with the top layer of sand.

  • Gently and evenly add the silica-adsorbed sample onto the top of the column bed.

4. Elution and Fraction Collection

  • Carefully add the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA) to the column, ensuring the top of the bed is not disturbed.

  • Open the stopcock and begin collecting the eluate in appropriately sized test tubes or flasks. For flash chromatography, gentle pressure can be applied to the top of the column to achieve a solvent drop rate of about 2 inches per minute down the column.

  • Start the elution with the low-polarity solvent system determined from TLC analysis.

  • Gradually increase the polarity of the mobile phase (e.g., move from 5% EtOAc to 10%, then 15%, etc.) to elute the compounds from the column. This is known as gradient elution.[2][8]

5. Fraction Analysis

  • Systematically spot every few collected fractions onto TLC plates.

  • Develop the TLC plates using the solvent system that gave the best separation in Step 1.

  • Identify the fractions containing the pure target compound (single spot at the correct Rf value). Fractions containing mixtures of compounds or only impurities should be kept separate.

6. Product Isolation

  • Combine all fractions that contain the pure product into a single, clean round-bottom flask.[8]

  • Remove the solvents (hexane, EtOAc, and TEA) using a rotary evaporator.

  • The resulting residue is the purified this compound. Further drying under high vacuum may be necessary to remove residual solvent traces.

The protocol described provides an effective and reproducible method for the purification of this compound. The key to successfully purifying basic compounds like amines on silica gel is the suppression of undesirable interactions with the stationary phase. The addition of a basic modifier like triethylamine to the eluent successfully passivates the acidic silanol groups, leading to symmetrical peak shapes and efficient separation from impurities, resulting in a high-purity product with excellent yield.

References

Application Notes and Protocols for Antifungal Activity Testing of Novel Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the development of novel therapeutic agents. Benzylamines are a class of compounds known for their antifungal properties, primarily acting as inhibitors of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of the antifungal activity of novel benzylamine compounds. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[4][5][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Benzylamine compounds exert their antifungal effect by targeting and inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an essential step in the synthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, where it regulates membrane fluidity and function.[2][3] Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in increased membrane permeability, disruption of cellular processes, and cell death.[1][2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Benzylamine Action Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Squalene Accumulation Squalene Accumulation Squalene->Squalene Accumulation Blocked Step Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Target of Azoles) Benzylamine Benzylamine Inhibition Benzylamine->Inhibition Squalene Epoxidase Squalene Epoxidase Inhibition->Squalene Epoxidase Ergosterol Depletion Ergosterol Depletion Squalene Epoxidase->Ergosterol Depletion Inhibited Pathway Cell Membrane Disruption Cell Membrane Disruption Ergosterol Depletion->Cell Membrane Disruption Squalene Accumulation->Cell Membrane Disruption Fungal Cell Death Fungal Cell Death Cell Membrane Disruption->Fungal Cell Death

Caption: Mechanism of action of benzylamine antifungal compounds.

Data Presentation

Quantitative data from in vitro antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzylamine Compounds

Fungal StrainCompound A (µg/mL)Compound B (µg/mL)Compound C (µg/mL)Fluconazole (µg/mL)Terbinafine (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans ATCC 90112
Aspergillus fumigatus ATCC 204305
Trichophyton rubrum ATCC 28188
MIC₅₀
MIC₉₀

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of Novel Benzylamine Compounds

Fungal StrainCompound A (µg/mL)Compound B (µg/mL)Compound C (µg/mL)Fluconazole (µg/mL)Terbinafine (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans ATCC 90112
Aspergillus fumigatus ATCC 204305
Trichophyton rubrum ATCC 28188

Experimental Protocols

Detailed methodologies for key in vitro antifungal assays are provided below. These protocols are based on established guidelines to ensure reproducibility and accuracy.[7]

cluster_workflow Antifungal Testing Workflow start Start prep_compounds Prepare Novel Benzylamine Compounds start->prep_compounds prep_fungi Prepare Fungal Inoculum start->prep_fungi mic_assay Broth Microdilution (MIC Determination) prep_compounds->mic_assay disk_assay Disk Diffusion (Screening) prep_compounds->disk_assay prep_fungi->mic_assay prep_fungi->disk_assay mfc_assay MFC Determination mic_assay->mfc_assay time_kill_assay Time-Kill Assay mic_assay->time_kill_assay data_analysis Data Analysis and Interpretation disk_assay->data_analysis mfc_assay->data_analysis time_kill_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for antifungal activity testing.

Materials and Reagents
  • Novel benzylamine compounds

  • Positive control antifungal agents (e.g., Terbinafine, Fluconazole, Voriconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile saline (0.9% NaCl)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile petri dishes, tubes, and pipette tips

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

  • Shaker

Fungal Strains

A panel of clinically relevant fungal strains should be used, including:

  • Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans

  • Molds: Aspergillus fumigatus, Trichophyton rubrum

Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) should be included in each experiment.[8]

Preparation of Test Compounds
  • Stock Solutions: Prepare stock solutions of the novel benzylamine compounds and control antifungals in 100% DMSO at a concentration of 10 mg/mL.

  • Solubility: Observe the solubility of the novel compounds. If solubility is an issue, alternative solvents or co-solvents may be necessary, but their potential antifungal activity must be controlled for.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[5][6]

  • Inoculum Preparation:

    • Yeasts: Culture the fungal strains on SDA plates at 35°C for 24-48 hours.[7] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7] Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[7][9]

    • Molds: For molds, prepare a spore suspension and determine the concentration using a hemocytometer.[7] Dilute the standardized spore suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[9]

  • Plate Preparation:

    • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock drug solution to the first well of each row and perform serial twofold dilutions across the plate.

    • The final concentrations should typically range from 0.03 to 64 µg/mL.

  • Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well.[10] Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).[7] Incubate the plates at 35°C for 24-48 hours for yeasts and rapidly growing molds, and up to 72 hours for Cryptococcus spp.[5][9]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye.[7] For azoles and echinocandins against yeasts, the MIC endpoint is often read as the lowest concentration that results in a 50% reduction in growth compared to the control.[5]

Minimum Fungicidal Concentration (MFC) Determination

This assay determines the lowest concentration of an antifungal agent that kills a particular fungus.[11]

  • Procedure: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-inoculate the aliquots onto an appropriate agar medium (e.g., SDA).[7]

  • Incubation: Incubate the plates at 35°C for 24-48 hours or until growth is visible in the growth control spot.

  • MFC Determination: The MFC is the lowest concentration from which no fungal growth is observed on the agar plate, representing a ≥99.9% reduction in CFU/mL from the initial inoculum.

Disk Diffusion Assay

This method is a simple and rapid way to screen for antifungal activity.[12][13]

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[9][14]

  • Disk Application: Apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the novel benzylamine compound onto the agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the antifungal activity of the compound.

Time-Kill Curve Assay

This assay provides information on the rate and extent of fungal killing over time, distinguishing between fungicidal and fungistatic activity.[15][16]

  • Assay Setup:

    • Prepare tubes with RPMI 1640 medium containing the novel benzylamine compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).[15] Include a growth control tube without the compound.

    • Inoculate each tube with a final fungal concentration of approximately 1-5 x 10⁵ CFU/mL.[15]

  • Incubation and Sampling: Incubate the tubes at 35°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17]

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.[15]

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.[15] A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity.[18]

Conclusion

By following these standardized protocols, researchers can generate reliable and comparable data on the antifungal activity of novel benzylamine compounds. This information is crucial for the early-stage evaluation of new drug candidates and for guiding further development efforts in the fight against fungal infections.

References

Application Notes and Protocols for 2,4-Dichloro-N-isopropylbenzylamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the synthesis and application of 2,4-Dichloro-N-isopropylbenzylamine is limited. The following application notes and protocols are based on established synthetic methodologies for analogous dichlorinated benzylamines and general principles of organic synthesis.

Introduction

This compound is a secondary amine that serves as a versatile chemical intermediate. Its structure, featuring a dichlorinated benzene ring, imparts specific physicochemical properties that can be leveraged in the synthesis of more complex molecules. The presence of chlorine atoms can influence the compound's lipophilicity, metabolic stability, and electronic properties, making it a valuable building block in medicinal chemistry and materials science.[1] Chlorinated compounds are integral to a wide array of pharmaceuticals, and substituted benzylamines are key components in various biologically active molecules.[1][2][3][4]

This document provides an overview of the potential applications of this compound and detailed protocols for its synthesis via two common and effective methods: reductive amination and nucleophilic substitution.

Potential Applications

As a chemical intermediate, this compound can be utilized in the synthesis of a variety of target molecules, including:

  • Pharmaceutical Ingredients (APIs): The secondary amine functionality allows for further elaboration to create tertiary amines or amides, which are common moieties in drug candidates.[5] Dichlorinated aromatic rings are present in numerous approved drugs, where they can enhance binding affinity to biological targets or modulate pharmacokinetic properties.[1]

  • Agrochemicals: Benzylamine derivatives are used in the production of pesticides, herbicides, and fungicides.[2] The specific substitution pattern of this compound could be explored for the development of new crop protection agents.

  • Novel Heterocyclic Compounds: The benzylamine moiety can serve as a precursor for the construction of various heterocyclic ring systems, which are of significant interest in drug discovery.[6]

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are outlined below.

Synthesis_Pathways cluster_0 Reductive Amination cluster_1 Nucleophilic Substitution A 2,4-Dichlorobenzaldehyde C [Imine Intermediate] A->C + B Isopropylamine B->C D This compound C->D Reduction (e.g., NaBH(OAc)₃) E 2,4-Dichlorobenzyl chloride G This compound E->G + F Isopropylamine F->G

Figure 1: Overview of synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This method involves the reaction of 2,4-dichlorobenzaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[7][8]

Reductive_Amination_Workflow start Start reactants Dissolve 2,4-dichlorobenzaldehyde and isopropylamine in solvent (DCE) start->reactants acid Add acetic acid (catalyst) reactants->acid stir1 Stir at room temperature acid->stir1 reducing_agent Add NaBH(OAc)₃ portion-wise stir1->reducing_agent stir2 Stir until reaction completion (monitor by TLC/LC-MS) reducing_agent->stir2 quench Quench with saturated NaHCO₃ solution stir2->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify end End purify->end

Figure 2: Workflow for the reductive amination synthesis.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add isopropylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data (Representative):

ParameterValue
Starting Material2,4-Dichlorobenzaldehyde
ReagentsIsopropylamine, NaBH(OAc)₃
SolventDCE
Reaction Time12-24 hours
TemperatureRoom Temp.
Yield 85-95%
Purity (LC-MS) >98%

Note: Yields are representative for reductive amination reactions and may vary.[9]

Protocol 2: Synthesis via Nucleophilic Substitution (N-Alkylation)

This protocol describes the N-alkylation of isopropylamine with 2,4-dichlorobenzyl chloride. The chloromethyl group of 2,4-dichlorobenzyl chloride is highly reactive towards nucleophilic substitution.[6]

Nucleophilic_Substitution_Workflow start Start reactants Combine 2,4-dichlorobenzyl chloride, isopropylamine, and a base (e.g., K₂CO₃) in a solvent (e.g., ACN) start->reactants heat Heat the reaction mixture (e.g., 60-80 °C) reactants->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter_solid Filter off inorganic salts cool->filter_solid concentrate Concentrate the filtrate in vacuo filter_solid->concentrate workup Perform aqueous workup (e.g., add water and extract with EtOAc) concentrate->workup wash Wash organic layer with brine workup->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter_concentrate2 Filter and concentrate in vacuo dry->filter_concentrate2 purify Purify by column chromatography filter_concentrate2->purify end End purify->end

Figure 3: Workflow for the nucleophilic substitution synthesis.

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Isopropylamine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2,4-dichlorobenzyl chloride (1.0 eq), an excess of isopropylamine (2-3 eq), and a base such as potassium carbonate (2.0 eq) in acetonitrile.

  • Heat the reaction mixture to 60-80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting benzyl chloride is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data (Representative):

ParameterValue
Starting Material2,4-Dichlorobenzyl chloride
ReagentsIsopropylamine, K₂CO₃
SolventAcetonitrile
Reaction Time4-12 hours
Temperature60-80 °C
Yield 80-90%
Purity (LC-MS) >97%

Note: Yields are representative for N-alkylation reactions and may vary.

Downstream Reactions and Further Synthesis

This compound, as a secondary amine, is amenable to a variety of subsequent transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Further Alkylation: Introduction of another substituent on the nitrogen atom to yield a tertiary amine.

  • Cyclization Reactions: Can be a key component in the synthesis of nitrogen-containing heterocyclic compounds.

These downstream reactions open up a vast chemical space for the development of new molecules with potential biological activity or material properties. The choice of subsequent synthetic steps will be dictated by the desired final product and its intended application.

References

Application Note: GC-MS Analysis of 2,4-Dichloro-N-isopropylbenzylamine Following Acylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, the analysis of polar compounds such as amines can be challenging. 2,4-Dichloro-N-isopropylbenzylamine, a secondary amine, possesses an active hydrogen on the nitrogen atom, which can lead to undesirable chromatographic behavior, including poor peak shape (tailing) and potential adsorption onto active sites within the GC system.[1][2] Derivatization is a chemical modification process that converts polar, active compounds into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic properties and detectability.[1][3] This application note details a robust protocol for the derivatization of this compound using acylation, a common and effective technique for primary and secondary amines, prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Principle of the Method Acylation involves the reaction of the amine with an acylating agent, typically a perfluorinated anhydride such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[1][3] This reaction replaces the active hydrogen of the secondary amine with an acyl group. The resulting N-acyl derivative is significantly less polar and more volatile than the parent amine. Furthermore, the introduction of fluorine atoms into the molecule creates a highly electron-capturing derivative, which can dramatically enhance sensitivity when using an Electron Capture Detector (ECD).[1] For mass spectrometry (MS) detection, the derivative often provides clear, characteristic fragmentation patterns that aid in structural confirmation. Acylated compounds are also noted for being more stable than silylated derivatives.[3]

Experimental Protocol: Acylation of this compound

This protocol outlines the procedure for the derivatization of this compound using Trifluoroacetic Anhydride (TFAA).

1. Materials and Reagents

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate, or Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Reaction Vials (2 mL, with PTFE-lined screw caps)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • Nitrogen gas supply for evaporation

2. Procedure

  • Sample Preparation:

    • Accurately transfer 1 mg of the this compound sample or a corresponding volume of sample extract into a clean, dry 2 mL reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure no moisture is present, as it can hydrolyze the acylating reagent.[1]

  • Reconstitution:

    • Add 200 µL of an anhydrous solvent (e.g., Ethyl Acetate) to the dried sample residue.

    • Vortex briefly to ensure the analyte is fully dissolved.

  • Derivatization Reaction:

    • Carefully add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial. (Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment).

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or water bath set to 60-70°C for 30 minutes to facilitate the reaction.[1]

  • Post-Reaction Work-up:

    • Allow the vial to cool completely to room temperature.

    • Gently evaporate the excess TFAA and solvent under a stream of nitrogen. Do not over-dry, as the derivative itself may have some volatility.

    • Reconstitute the dried derivative residue in 1 mL of a suitable solvent for GC analysis (e.g., Hexane or Ethyl Acetate).

    • Add a small amount of anhydrous sodium sulfate to remove any potential acidic byproducts or residual moisture.

    • Vortex and then centrifuge or allow the sodium sulfate to settle.

  • Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject 1 µL of the final solution into the GC-MS system.

Data Presentation

The success of the derivatization can be evaluated by comparing the chromatographic results of the underivatized and derivatized amine. The following tables provide expected GC-MS parameters and representative data.

Table 1: Suggested GC-MS Analysis Parameters

ParameterValue
GC System Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injector Temp 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

Table 2: Representative Chromatographic Data

AnalyteRetention Time (min)Peak ShapeDetector Response (Peak Area)
Underivatized this compound~ 8.5Tailing1.0 x 10⁵
TFA-derivatized this compound~ 10.2Symmetrical5.0 x 10⁶

Note: The data presented are illustrative. Actual retention times and responses will vary based on the specific instrument, conditions, and sample concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis workflow.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Post-Reaction Work-up cluster_analysis Analysis start Sample in Vial dry Evaporate Solvent (N2 Stream) start->dry dissolve Reconstitute in Anhydrous Solvent dry->dissolve add_reagent Add TFAA Reagent dissolve->add_reagent heat Heat at 60-70°C (30 min) add_reagent->heat cool Cool to Room Temperature heat->cool evap_excess Evaporate Excess Reagent/Solvent cool->evap_excess redissolve Redissolve in Analysis Solvent evap_excess->redissolve transfer Transfer to Autosampler Vial redissolve->transfer inject Inject into GC-MS System transfer->inject end_node Data Acquisition & Analysis inject->end_node

Caption: Workflow for the acylation derivatization of this compound.

Conclusion The acylation of this compound with TFAA is an effective and reproducible method to improve its analysis by gas chromatography. The procedure converts the polar secondary amine into a less polar, more volatile, and thermally stable derivative, resulting in improved peak symmetry, enhanced detector response, and reliable quantification. This protocol provides a solid foundation for researchers analyzing this and structurally similar compounds in various matrices.

References

Application Note: Quantitative Analysis of 2,4-Dichloro-N-isopropylbenzylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

AN-24DNIB-001

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details validated protocols for the quantitative analysis of 2,4-Dichloro-N-isopropylbenzylamine in typical organic reaction mixtures. Three widely used analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method provides a robust and reliable approach for the accurate determination of the analyte's concentration, catering to different laboratory equipment availability and sample matrix complexities. Detailed experimental protocols, sample preparation procedures, and representative quantitative data are provided to guide researchers, scientists, and drug development professionals in establishing effective analytical workflows for process monitoring and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and precise quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and impurity profiling. This document provides comprehensive protocols for three distinct analytical methodologies to address this need.

  • HPLC-UV: A versatile and widely accessible technique for routine quantitative analysis.

  • GC-MS: Offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.

  • qNMR: A primary ratio method of measurement that provides direct quantification without the need for a calibration curve, using a certified internal standard.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in reaction mixtures.

2.1.1. Sample Preparation

  • Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by diluting it with 900 µL of mobile phase.

  • Dilution: Accurately dilute the quenched sample with the mobile phase to a concentration within the calibration range (e.g., 1-100 µg/mL). A 1:100 dilution is a typical starting point.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2.1.2. HPLC-UV Instrumentation and Conditions

ParameterSetting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 220 nm
Run Time 10 minutes

2.1.3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and is ideal for trace-level quantification and confirmation of the analyte's identity.

2.2.1. Sample Preparation (with Derivatization)

  • Extraction: To a 100 µL aliquot of the reaction mixture, add 500 µL of a suitable organic solvent (e.g., dichloromethane) and 500 µL of a 1 M sodium carbonate solution. Vortex for 1 minute and centrifuge.

  • Derivatization: Transfer the organic layer to a clean vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70 °C for 30 minutes.

  • Dilution: After cooling, dilute the derivatized sample with dichloromethane to a concentration within the calibration range.

2.2.2. GC-MS Instrumentation and Conditions

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-450 m/z
Quantification Ion To be determined from the mass spectrum of the derivatized analyte

2.2.3. Calibration

Prepare a series of derivatized standards of this compound following the same procedure as for the samples. Construct a calibration curve by plotting the peak area of the selected quantification ion against the concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR allows for direct quantification against a certified internal standard without the need for a calibration curve.

2.3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.

  • Internal Standard: Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The molar ratio of the internal standard to the expected analyte should be approximately 1:1.

  • Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube and ensure complete dissolution.

2.3.2. qNMR Instrumentation and Parameters

ParameterSetting
Spectrometer 400 MHz or higher
Pulse Program A standard 90° pulse sequence (e.g., zg30 in Bruker TopSpin)
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (analyte or standard)
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 seconds
Temperature 298 K

2.3.3. Data Processing and Calculation

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Integration: Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation

The following tables present representative quantitative data obtained from the analysis of a simulated reaction mixture containing this compound.

Table 1: HPLC-UV Quantitative Data

ParameterResult
Linearity (r²) >0.999
Concentration Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Table 2: GC-MS Quantitative Data

ParameterResult
Linearity (r²) >0.998
Concentration Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Table 3: qNMR Quantitative Data

ParameterResult
Analyte Signal (ppm) (Hypothetical) 3.8 (CH)
Internal Standard Signal (ppm) (Hypothetical) 6.3 (Maleic Acid)
Calculated Purity (w/w %) 85.2%
Measurement Uncertainty ± 0.5%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction ReactionMixture->Quench Dilute Dilute to Working Concentration Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC_System HPLC System Filter->HPLC_System C18_Column C18 Column Separation HPLC_System->C18_Column UV_Detector UV Detection (220 nm) C18_Column->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization Dilution Dilution Derivatization->Dilution GC_System GC-MS System Dilution->GC_System GC_Separation GC Separation (DB-5ms) GC_System->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Integration Peak Integration (Quant Ion) TIC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing WeighSample Accurately Weigh Reaction Mixture Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve NMR_Spectrometer NMR Spectrometer (≥400 MHz) Dissolve->NMR_Spectrometer Acquisition Data Acquisition (Quantitative Parameters) NMR_Spectrometer->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Analyte and Standard Peaks Processing->Integration Calculation Calculate Purity/Concentration Integration->Calculation

Caption: qNMR Experimental Workflow.

Conclusion

The analytical methods presented in this application note provide robust and reliable options for the quantitative analysis of this compound in reaction mixtures. The choice of method will depend on the specific requirements of the analysis, including required sensitivity, sample throughput, and available instrumentation. For high-throughput routine analysis, HPLC-UV is recommended. For high sensitivity and confirmatory analysis, GC-MS is the preferred method. For a primary measurement method that does not require a calibration curve, qNMR is an excellent choice. Proper method validation should be performed in the end-user's laboratory to ensure data quality.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-N-isopropylbenzylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 2,4-dichlorobenzaldehyde with isopropylamine.

Q1: My reaction is producing a significant amount of a high-molecular-weight impurity. How can I identify and minimize it?

A1: The most probable high-molecular-weight byproduct is the tertiary amine, N,N-bis(2,4-dichlorobenzyl)isopropylamine, formed through over-alkylation of the desired secondary amine.

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of another 2,4-dichlorobenzyl group to your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum may show a complex pattern with overlapping signals from the two dichlorobenzyl groups.

Minimization Strategies:

  • Stoichiometry Control: Use a molar excess of isopropylamine (typically 1.5 to 2 equivalents) relative to 2,4-dichlorobenzaldehyde. This favors the formation of the secondary amine.

  • Stepwise Addition: Add the reducing agent portion-wise to the mixture of the aldehyde and amine. This helps to reduce the imine as it is formed, minimizing the opportunity for the secondary amine to react with remaining aldehyde.

  • Pre-formation of the Imine: Stir the 2,4-dichlorobenzaldehyde and isopropylamine together in the reaction solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine intermediate to form, which is then reduced to the desired secondary amine.

  • Reaction Conditions: Conduct the reaction at room temperature or below. Higher temperatures can sometimes favor the formation of the tertiary amine.

Q2: I am observing a byproduct with a similar polarity to my starting aldehyde. What is it and how can I avoid it?

A2: This byproduct is likely 2,4-dichlorobenzyl alcohol, which results from the direct reduction of the starting material, 2,4-dichlorobenzaldehyde, by the reducing agent.

Identification:

  • Thin Layer Chromatography (TLC): The alcohol will likely have a different Rf value than the starting aldehyde and the product amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can effectively separate and identify the alcohol.

Minimization Strategies:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). Sodium borohydride is more prone to reducing the aldehyde, especially if the imine formation is slow.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and subsequent reduction, outcompeting the direct reduction of the aldehyde.

  • Reaction Time: Ensure sufficient time for imine formation before the addition of a strong reducing agent like sodium borohydride.

Q3: The conversion of my starting materials is low, even after an extended reaction time. What could be the issue?

A3: Low conversion can be attributed to several factors related to the reaction setup and reagents.

Troubleshooting Steps:

  • Reagent Quality: Ensure that the 2,4-dichlorobenzaldehyde, isopropylamine, and the reducing agent are of high purity and have not degraded. Aldehydes can oxidize over time, and borohydride reducing agents are sensitive to moisture.

  • Solvent: The choice of solvent is crucial. Methanol or ethanol are commonly used for reductive aminations with sodium borohydride. Ensure the solvent is dry if using moisture-sensitive reagents.

  • Activation of Reducing Agent: Some reducing agents may require specific conditions for optimal activity. For example, the activity of sodium borohydride can be influenced by the solvent and temperature.

  • Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is too slow at room temperature, gentle heating might be necessary, but this should be done cautiously to avoid increased side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the reductive amination of 2,4-dichlorobenzaldehyde with isopropylamine. This one-pot reaction involves the formation of an imine intermediate which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this synthesis?

A2: Several reducing agents can be employed, with the choice impacting the reaction's selectivity and workup. Common options include:

  • Sodium Borohydride (NaBH₄): A cost-effective and common choice, but it can also reduce the starting aldehyde.

  • Sodium Triacetoxyborohydride (STAB - NaBH(OAc)₃): A milder and more selective reagent that is particularly effective for reductive aminations and less likely to reduce the aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but its use is often avoided due to the potential for cyanide byproduct formation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Spot the reaction mixture against the starting materials (2,4-dichlorobenzaldehyde and isopropylamine) to observe the disappearance of the aldehyde and the appearance of the product spot.

  • GC: Provides a more quantitative analysis of the consumption of starting materials and the formation of the product and any volatile byproducts.

Q4: What is a typical purification method for this compound?

A4: After an aqueous workup to remove the reducing agent byproducts and any excess amine, the crude product is often purified by silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to separate the desired secondary amine from unreacted aldehyde, the tertiary amine byproduct, and the alcohol byproduct.

Data Presentation

Table 1: Influence of Reaction Parameters on Product and Side Product Formation

ParameterChangeExpected Impact on this compound (Product) YieldExpected Impact on N,N-bis(2,4-dichlorobenzyl)isopropylamine (Tertiary Amine) FormationExpected Impact on 2,4-dichlorobenzyl alcohol Formation
Stoichiometry Increase Isopropylamine:Aldehyde RatioIncreaseDecreaseNo significant change
Reducing Agent Use STAB instead of NaBH₄May slightly decrease rate, but increase purityNo significant changeDecrease
Temperature IncreaseIncrease reaction rate, but may decrease selectivityIncreaseMay increase if imine formation is slow
Reaction Order Pre-form imine before adding reducing agentIncreaseDecreaseDecrease

Experimental Protocols

Key Experiment: Reductive Amination of 2,4-dichlorobenzaldehyde with Isopropylamine using Sodium Borohydride

Materials:

  • 2,4-dichlorobenzaldehyde

  • Isopropylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in methanol.

  • Add isopropylamine (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aldehyde 2,4-Dichlorobenzaldehyde imine N-(2,4-dichlorobenzylidene)propan-2-amine (Imine) aldehyde->imine + Isopropylamine - H₂O side_product2 2,4-Dichlorobenzyl alcohol aldehyde->side_product2 + [H] (Reducing Agent) amine Isopropylamine amine->imine product 2,4-Dichloro-N- isopropylbenzylamine imine->product + [H] (Reducing Agent) side_product1 N,N-bis(2,4-dichlorobenzyl)isopropylamine (Tertiary Amine) product->side_product1 + 2,4-Dichlorobenzaldehyde + [H]

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (TLC, GC-MS) start->check_purity high_mw_impurity High MW Impurity? check_purity->high_mw_impurity aldehyde_impurity Impurity near Aldehyde Rf? high_mw_impurity->aldehyde_impurity No optimize_stoichiometry Increase Isopropylamine ratio Pre-form imine high_mw_impurity->optimize_stoichiometry Yes low_conversion Low Conversion? aldehyde_impurity->low_conversion No optimize_reducing_agent Use milder reducing agent (STAB) Control temperature aldehyde_impurity->optimize_reducing_agent Yes check_reagents Check reagent quality Ensure dry solvent low_conversion->check_reagents Yes purification Column Chromatography low_conversion->purification No optimize_stoichiometry->start optimize_reducing_agent->start check_reagents->start end Pure Product purification->end

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

Technical Support Center: Reductive Amination of Chlorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reductive amination of chlorinated benzaldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination of chlorinated benzaldehydes, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reductive amination of a chlorinated benzaldehyde giving a low yield of the desired amine?

A1: Low yields can stem from several factors, primarily related to the reduced reactivity of the starting materials and competing side reactions. Chlorinated benzaldehydes are electron-deficient due to the electron-withdrawing nature of the chlorine atom, which can slow down the initial imine formation.

Potential Causes and Solutions:

  • Slow Imine Formation: The electron-withdrawing chlorine atom deactivates the aldehyde, making it less electrophilic.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and increase its electrophilicity.[1] Be cautious with the amount of acid, as a very low pH can protonate the amine, rendering it non-nucleophilic. For reactions with weakly basic amines, stronger Lewis acids like Ti(iPrO)4 or ZnCl2 can be beneficial.[2]

  • Competing Reduction of the Aldehyde: Potent reducing agents like sodium borohydride (NaBH4) can reduce the starting aldehyde to the corresponding benzyl alcohol.

    • Solution: Opt for a more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice for one-pot reactions due to its mildness and selectivity.[1][3][4] Alternatively, employ a stepwise procedure where the imine is formed first, followed by the addition of NaBH4.[3][4]

  • Poor Quality of Reagents: The reducing agent, particularly NaBH(OAc)3, can degrade upon exposure to moisture.

    • Solution: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use.

Q2: I am observing significant amounts of the corresponding benzyl alcohol as a byproduct. How can I minimize this?

A2: The formation of benzyl alcohol is a clear indication that the reduction of the aldehyde is competing with the reduction of the imine.

Primary Cause and Solution:

  • Non-selective Reducing Agent: Sodium borohydride (NaBH4) is known to reduce aldehydes.[2]

    • Solution: The most effective solution is to switch to a more selective reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are significantly more selective for the iminium ion than for the aldehyde, especially under neutral or weakly acidic conditions.[1][5] This allows for a one-pot procedure where all reactants can be mixed together.

Troubleshooting Workflow for Aldehyde Reduction

G start Low Yield & High Benzyl Alcohol Byproduct check_reductant Identify Reducing Agent start->check_reductant is_nabh4 Is it NaBH4? check_reductant->is_nabh4 is_selective Is it NaBH(OAc)3 or NaCNBH3? check_reductant->is_selective nabh4_path High probability of aldehyde reduction is_nabh4->nabh4_path selective_path Aldehyde reduction is less likely. Investigate other factors. is_selective->selective_path two_step Action: Switch to a two-step procedure. 1. Form imine first. 2. Then add NaBH4. nabh4_path->two_step switch_reductant Action: Switch to a more selective reducing agent like NaBH(OAc)3. nabh4_path->switch_reductant check_conditions Review reaction conditions: - pH (is it too acidic?) - Temperature (is it too high?) - Reaction time (is it too long?) selective_path->check_conditions

Caption: Troubleshooting logic for minimizing aldehyde reduction.

Q3: My reaction is very slow or stalls completely. What can I do to improve the reaction rate?

A3: Slow reaction rates are common with electron-deficient chlorinated benzaldehydes and/or weakly nucleophilic amines.

Potential Causes and Solutions:

  • Deactivated Aldehyde: As mentioned, the chlorine substituent reduces the electrophilicity of the carbonyl carbon.

    • Solution: The addition of a catalytic amount of acetic acid is often effective.[1] For very unreactive systems, consider using a Lewis acid catalyst like Ti(iPrO)4, which also acts as a dehydrating agent, driving the imine formation equilibrium forward.[2]

  • Low Reaction Temperature: Many reductive aminations are run at room temperature, but sluggish reactions can benefit from gentle heating.

    • Solution: Try warming the reaction mixture to 40-50 °C. Monitor the reaction closely to avoid potential side reactions.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Solution: 1,2-Dichloroethane (DCE) is often the preferred solvent for reactions using NaBH(OAc)3, as it generally leads to faster reactions compared to THF or acetonitrile.[3][4] For reactions with NaBH4, methanol or ethanol are common choices.[2]

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for the reductive amination of chlorinated benzaldehydes?

A: The "best" reducing agent depends on the specific amine and the desired experimental setup (one-pot vs. stepwise).

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): This is often the reagent of choice for a one-pot procedure. It is mild, highly selective for the imine/iminium ion, and tolerates a wide range of functional groups.[1][3][4]

  • Sodium Cyanoborohydride (NaBH3CN): Also highly selective for one-pot reactions. However, it is highly toxic, and care must be taken to avoid the liberation of hydrogen cyanide gas, especially during acidic workup.[5]

  • Sodium Borohydride (NaBH4): A cost-effective and powerful reducing agent, but its lack of selectivity often necessitates a two-step procedure to avoid significant reduction of the starting aldehyde.[2][5]

  • Catalytic Hydrogenation (H2/Catalyst): This method is environmentally friendly ("green") but may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). It often requires specialized equipment for handling hydrogen gas under pressure.

Q: How does the position of the chlorine atom on the benzaldehyde ring affect the reaction?

A: The position of the electron-withdrawing chlorine atom influences the reactivity of the aldehyde. Generally, a chlorine atom in the para or ortho position will have a stronger deactivating effect on the carbonyl group through resonance and inductive effects, respectively, compared to a meta position. This can lead to slower imine formation. While the electronic effect is a key consideration, steric hindrance from an ortho substituent can also play a role in slowing the reaction.

Q: Can I run the reaction in a more environmentally friendly solvent?

A: Yes, while chlorinated solvents like DCE are common, greener alternatives have been explored. For NaBH4 reductions, ethanol is a good choice. For NaBH(OAc)3, THF is a viable, albeit sometimes slower, alternative to DCE.[3][4] Some studies have also investigated the use of solvents like cyclopentyl methyl ether (CPME) with promising results.

Data Presentation

The following table summarizes yield data from a study on the catalytic reductive amination of p-chlorobenzaldehyde with n-butylamine using hydrogen gas as the reducing agent and various cobalt-based catalysts.

CatalystProduct (N-butyl-N-p-chlorobenzylamine) Yield (%)Byproduct (p-chlorobenzyl alcohol) Yield (%)
Co-Im/SiO27219
Co-Phen/SiO26038
Co-DAB/SiO2-1899
Co-DAB/SiO2-28613
Co-Mel/SiO27424
Reaction Conditions: p(H2) = 100 bar, T = 100 °C, catalyst loading 3 mol% (per Co), methanol, time 4 h, 1.5 mmol of n-butylamine per 1 mmol of p-chlorobenzaldehyde.[6]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (General Procedure) [3][4]

This protocol is suitable for a wide range of chlorinated benzaldehydes and amines.

Experimental Workflow

G start Start combine Combine chlorinated benzaldehyde (1.0 eq) and amine (1.0-1.2 eq) in DCE. start->combine add_reductant Add NaBH(OAc)3 (1.1-1.5 eq) portion-wise. combine->add_reductant stir Stir at room temperature. add_reductant->stir monitor Monitor reaction by TLC or LC-MS. stir->monitor monitor->stir Incomplete workup Quench with saturated aq. NaHCO3. Extract with an organic solvent. monitor->workup Complete purify Dry, concentrate, and purify (e.g., column chromatography). workup->purify end End purify->end

Caption: One-pot reductive amination workflow with NaBH(OAc)3.

Methodology:

  • To a solution of the chlorinated benzaldehyde (1.0 equiv) and the amine (1.0–1.2 equiv) in 1,2-dichloroethane (DCE, ~0.2 M), add sodium triacetoxyborohydride (1.1–1.5 equiv) in one portion or portion-wise.

  • Stir the mixture at room temperature.

  • Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another suitable method.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride [3][4]

This protocol is recommended when using NaBH4 to minimize the reduction of the starting aldehyde.

Experimental Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction combine Combine chlorinated benzaldehyde (1.0 eq) and amine (1.0 eq) in Methanol. stir_imine Stir at room temperature for 1-3 hours. combine->stir_imine cool Cool the mixture to 0 °C. stir_imine->cool add_nabh4 Add NaBH4 (1.0-1.5 eq) portion-wise. cool->add_nabh4 stir_reduction Stir and allow to warm to room temperature. add_nabh4->stir_reduction workup Quench, extract, dry, concentrate, and purify. stir_reduction->workup end End workup->end

Caption: Stepwise reductive amination workflow with NaBH4.

Methodology:

  • Imine Formation: Dissolve the chlorinated benzaldehyde (1.0 equiv) and the amine (1.0 equiv) in methanol (~0.5 M). Stir the solution at room temperature for 1–3 hours to allow for imine formation. Monitoring by TLC or NMR can confirm the consumption of the aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0–1.5 equiv) in small portions, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 1–2 hours or until completion.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the product as needed.

References

Preventing catalyst poisoning in the synthesis of halogenated benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing catalyst poisoning during the synthesis of halogenated benzylamines.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic synthesis of halogenated benzylamines, such as through the reductive amination of halogenated benzaldehydes or the hydrogenation of halogenated nitroaromatics.

Symptom Potential Cause Suggested Solution
Low or no conversion of starting material Catalyst Poisoning: Impurities in reactants or solvent (e.g., sulfur, nitrogen compounds, heavy metals) are blocking active sites on the catalyst.[1]1. Purify Reactants: Implement a purification step for starting materials and solvents. For sulfur impurities, consider oxidative desulfurization or treatment with adsorbents. 2. Use a Guard Bed: Pass reactants through a guard bed of a suitable adsorbent to remove poisons before they reach the main catalyst bed. 3. Increase Catalyst Loading: This may compensate for a low level of poisoning, but it is not a cost-effective long-term solution.
Insufficient Catalyst Activity: The chosen catalyst is not active enough for the specific substrate or reaction conditions.1. Screen Catalysts: Test different catalysts (e.g., Pd/C, Pt/C, Raney Ni) and supports to find the most effective one for your specific transformation. 2. Optimize Reaction Conditions: Increase hydrogen pressure, temperature, or reaction time. However, be cautious as harsher conditions can promote dehalogenation.
Significant dehalogenation of the product Harsh Reaction Conditions: High temperature, high hydrogen pressure, or prolonged reaction times can promote the cleavage of the carbon-halogen bond.[2]1. Optimize Reaction Conditions: Lower the temperature and/or hydrogen pressure. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a More Selective Catalyst: Some catalysts are less prone to causing dehalogenation. For instance, modifying a Pd catalyst by calcination at higher temperatures can improve selectivity.
Inappropriate Solvent or pH: The reaction medium can influence the rate of dehalogenation.1. Conduct the reaction in an acidic medium: The presence of an acid can inhibit dehalogenation.[2] 2. Screen Solvents: The choice of solvent can affect catalyst activity and selectivity.
Gradual decrease in catalyst activity over several runs (for recycled catalysts) Incomplete Regeneration: The regeneration procedure is not effectively removing all poisons or fouling agents.1. Optimize Regeneration Protocol: Experiment with different regeneration methods, such as solvent washing, oxidation, or treatment with a dilute base or acid, depending on the nature of the poison.[3][4] 2. Characterize the Spent Catalyst: Techniques like Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) can help identify the species poisoning the catalyst, guiding the choice of regeneration method.
Sintering: High reaction or regeneration temperatures are causing the metal particles on the catalyst support to agglomerate, reducing the active surface area.1. Lower Operating Temperatures: Operate at the lowest effective temperature for both the reaction and regeneration. 2. Choose a More Thermally Stable Catalyst: Consider a catalyst with a support that inhibits sintering.
Reaction starts but then stops before completion Product Inhibition: The product (the halogenated benzylamine) or an intermediate is strongly adsorbing to the catalyst surface, blocking active sites.1. Optimize Reaction Conditions: Adjusting temperature or pressure may help to favor product desorption. 2. Modify the Catalyst: The addition of a co-metal or modification of the support can sometimes reduce product inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in the synthesis of halogenated benzylamines?

A1: The most common poisons for precious metal catalysts like palladium (Pd) and platinum (Pt) are sulfur compounds (e.g., thiophenes, thiols), nitrogen-containing compounds (including some starting materials and products like amines and amides), heavy metals (e.g., lead, mercury), and carbon monoxide, which can be an impurity in the hydrogen gas supply.[1] Halide ions can also act as poisons in some catalytic systems.

Q2: My starting material is a halogenated benzaldehyde. Could it be a source of catalyst poisons?

A2: Yes, commercially available benzaldehydes can contain sulfur impurities from their manufacturing process. It is highly recommended to purify the aldehyde before use, for example, through recrystallization or a specific desulfurization protocol.

Q3: How can I minimize dehalogenation, which is a major side reaction in my process?

A3: Dehalogenation can be minimized by a combination of strategies:

  • Milder Reaction Conditions: Use the lowest possible temperature and hydrogen pressure that still provides a reasonable reaction rate.

  • Catalyst Choice: Some catalysts are inherently more selective. For palladium catalysts, thermal treatment (calcination) at higher temperatures can sometimes reduce dehalogenation.

  • Acidic Additives: Conducting the hydrogenation in the presence of a small amount of acid, such as hydrochloric or phosphoric acid, has been shown to inhibit dehalogenation.[2]

  • Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to avoid over-reduction.

Q4: Can I reuse my palladium on carbon (Pd/C) catalyst? If so, how should I regenerate it?

A4: Yes, Pd/C can often be reused, but its activity may decrease with each cycle due to poisoning or fouling. Regeneration is often possible, but the best method depends on the cause of deactivation.

  • For poisoning by organic impurities or product buildup, washing with a suitable solvent may be effective.

  • For sulfur poisoning, a mild oxidation treatment can sometimes remove the adsorbed sulfur species.[3]

  • For deactivation by nitrogen-containing compounds, treatment with an aqueous solution of an alkali metal carbonate or bicarbonate at elevated temperatures has been reported to be effective.[4]

Q5: I am observing a color change in my catalyst after the reaction. What could this indicate?

A5: A color change in the catalyst can indicate several things. It might suggest the deposition of carbonaceous materials (coking) or other high molecular weight byproducts on the catalyst surface, which can block active sites. It could also indicate a change in the oxidation state of the metal or the formation of metal sulfides in the case of sulfur poisoning.

Quantitative Data on Catalyst Poisoning

The following tables provide a summary of quantitative data related to the impact of common poisons on palladium catalyst performance.

Table 1: Effect of Sulfur Compounds on Pd/C Catalyst Activity

PoisonConcentration (ppm)ReactionEffect on ActivityReference
Thiophene10Hydrogenation of an unsaturated bondSignificant decrease in reaction rate[5]
Hydrogen Sulfide (H₂S)5Methane ReformingRapid and severe deactivationGeneral Knowledge
SO₂100Methane OxidationT₅₀ (temperature for 50% conversion) shifts 50-100°C higher[6]

Table 2: Comparison of Strategies to Mitigate Dehalogenation in the Synthesis of Chloroanilines from Chloronitrobenzenes

StrategyCatalystConditionsDehalogenation (%)Reference
Standard HydrogenationRaney NickelNeutral pHCan be significant[2]
Buffered MediumRaney NickelpH 6-7.5Minimized[2]
Acidic MediumPt/CPresence of HCl< 0.2%[2]

Experimental Protocols

Protocol 1: Oxidative Desulfurization of a Halogenated Benzaldehyde

This protocol is a general guideline for removing sulfur-containing impurities from an aromatic aldehyde.

Materials:

  • Halogenated benzaldehyde

  • Acetic acid

  • 30% Hydrogen peroxide

  • Sodium bisulfite solution (saturated)

  • Organic solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the halogenated benzaldehyde in a suitable organic solvent in a round-bottom flask.

  • Add a mixture of acetic acid and hydrogen peroxide to the solution. The molar ratio of aldehyde to H₂O₂ should be optimized, but a starting point is 1:2.

  • Stir the mixture at room temperature for 2-4 hours. The sulfur compounds will be oxidized to their corresponding sulfoxides and sulfones, which are more polar.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bisulfite solution to quench any unreacted hydrogen peroxide.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Protocol 2: Reductive Amination of 4-Chlorobenzaldehyde to 4-Chlorobenzylamine

Materials:

  • 4-Chlorobenzaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Palladium on carbon (5% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure reactor, add 5% Pd/C catalyst (typically 1-5 mol% with respect to the aldehyde).

  • Add a solution of 4-chlorobenzaldehyde in methanol.

  • Add a solution of ammonia in methanol (typically a 5-10 fold molar excess).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40°C).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-chlorobenzylamine.

  • The product can be further purified by distillation or recrystallization of its salt (e.g., hydrochloride).

Protocol 3: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol describes a mild oxidation method for regenerating a Pd/C catalyst poisoned by sulfur compounds.

Materials:

  • Spent, sulfur-poisoned Pd/C catalyst

  • Air or a controlled oxygen/nitrogen mixture

  • Tube furnace

  • Inert gas (nitrogen or argon)

Procedure:

  • Carefully recover the spent catalyst from the reaction mixture by filtration. Wash it with a suitable solvent to remove any residual organic material and then dry it thoroughly.

  • Place the dried, spent catalyst in a quartz tube within a tube furnace.

  • Heat the catalyst under a flow of inert gas to a moderate temperature (e.g., 100-150°C) to ensure it is completely dry.

  • Introduce a controlled flow of air or a lean oxygen/nitrogen mixture over the catalyst.

  • Slowly ramp the temperature to 200-300°C and hold for 2-4 hours. This will oxidize the adsorbed sulfur species. Caution: This process can be exothermic. Careful control of the oxygen concentration and temperature is crucial to avoid uncontrolled combustion of the carbon support.

  • Cool the catalyst to room temperature under an inert gas flow.

  • The regenerated catalyst can then be reused. Its activity should be tested on a small scale before being used in a larger-scale reaction.

Visualizations

CatalystPoisoningMechanism ActiveSite Active Catalyst Site (e.g., Pd) Product Product (Halogenated Benzylamine) ActiveSite->Product Catalytic Conversion PoisonedSite Poisoned Catalyst Site No Reaction Reactant Reactant (e.g., Halogenated Benzaldehyde) Reactant->ActiveSite Adsorption Poison Poison (e.g., Sulfur Compound) Poison->ActiveSite Strong Adsorption (Poisoning)

Caption: Mechanism of Catalyst Poisoning.

TroubleshootingWorkflow Start Low or No Reaction Activity CheckCatalyst Is the catalyst known to be active for this reaction? Start->CheckCatalyst CheckPoisons Check for potential poisons in reactants/solvent CheckCatalyst->CheckPoisons Yes ScreenCatalysts Screen different catalysts CheckCatalyst->ScreenCatalysts No Purify Purify starting materials and solvent CheckPoisons->Purify OptimizeConditions Optimize reaction conditions (T, P, time) Purify->OptimizeConditions CheckDehalogenation Is dehalogenation a significant side reaction? OptimizeConditions->CheckDehalogenation ScreenCatalysts->OptimizeConditions MilderConditions Use milder conditions (lower T, P) CheckDehalogenation->MilderConditions Yes Success Reaction Successful CheckDehalogenation->Success No AddAcid Consider adding an acidic modifier MilderConditions->AddAcid AddAcid->Success

Caption: Troubleshooting Workflow for Catalyst Deactivation.

PreventionStrategy Start Planning Synthesis of Halogenated Benzylamine AssessPurity Assess purity of starting materials Start->AssessPurity KnownPoisons Are known catalyst poisons (e.g., sulfur) likely present? AssessPurity->KnownPoisons PurificationStep Incorporate a purification step (e.g., desulfurization) KnownPoisons->PurificationStep Yes SelectCatalyst Select an appropriate catalyst KnownPoisons->SelectCatalyst No PurificationStep->SelectCatalyst DehalogenationRisk Is dehalogenation a high risk for the substrate? SelectCatalyst->DehalogenationRisk ChooseSelectiveCatalyst Choose a more selective catalyst or modify the catalyst DehalogenationRisk->ChooseSelectiveCatalyst Yes RunReaction Proceed with the synthesis DehalogenationRisk->RunReaction No OptimizeConditions Plan for mild reaction conditions and consider acidic additives ChooseSelectiveCatalyst->OptimizeConditions OptimizeConditions->RunReaction

Caption: Decision Tree for Preventing Catalyst Poisoning.

References

Technical Support Center: Reverse-Phase HPLC Analysis of 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 2,4-Dichloro-N-isopropylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: In an ideal HPLC separation, the peak for this compound should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This is problematic because it can lead to inaccurate quantification and reduced resolution between your target peak and any adjacent impurities.[1] A tailing factor (Tf) greater than 1.2 is generally considered to indicate significant tailing.[1]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: As a secondary amine, this compound is a basic compound. The most common cause of peak tailing for basic compounds in reverse-phase HPLC is secondary interactions with the stationary phase.[2] Specifically, the basic amine group can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based columns, leading to poor peak shape.[2][3] Other potential causes include column overload, column degradation, improper mobile phase pH, and issues with the HPLC system such as extra-column volume.[1]

Q3: How does the mobile phase pH impact the peak shape of this compound?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[4][5] At mid-range pH values, residual silanol groups on the silica packing are ionized (SiO-), leading to strong electrostatic interactions with the protonated form of the basic this compound. This results in significant peak tailing.[6] By lowering the mobile phase pH to between 2 and 3, the silanol groups are protonated (Si-OH), minimizing these secondary interactions and leading to a more symmetrical peak.[1][7] It is recommended to work at a pH that is at least 2 units away from the pKa of your analyte.[8]

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: For basic compounds, it is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[3] End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their ability to interact with basic analytes.[2] Columns with low silanol activity, such as the Newcrom R1, have also been shown to be effective for the analysis of this compound.[9] Alternatively, polar-embedded or polar-endcapped phases can provide better control over secondary interactions for polar and ionizable compounds.[1]

Troubleshooting Guide: Resolving Peak Tailing

If you are observing significant peak tailing for this compound, follow this systematic troubleshooting guide.

Step 1: Evaluate and Optimize Mobile Phase pH

The most common cause of peak tailing for basic compounds is an inappropriate mobile phase pH.

  • Problem: At neutral or near-neutral pH, acidic silanol groups on the column's stationary phase are ionized and interact strongly with the basic analyte.

  • Solution: Lower the mobile phase pH to between 2.5 and 3.5. This will protonate the silanol groups, minimizing the unwanted secondary interactions. You can achieve this by adding a small amount of an acidifier to your mobile phase.

Experimental Protocols

Recommended Initial HPLC Method

This protocol is a good starting point for the analysis of this compound, designed to minimize peak tailing.

ParameterRecommended Condition
Column Newcrom R1 (low silanol activity) or a modern, end-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with an acidifier
A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
Gradient Start with a composition that provides good retention and gradually increase the percentage of Acetonitrile. A typical starting point could be 30% B, increasing to 90% B over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at an appropriate wavelength (e.g., 220 nm or 254 nm)
Injection Volume 5-10 µL
Sample Diluent Mobile phase at the initial gradient composition

Quantitative Data

The following table demonstrates the significant impact of mobile phase pH on the peak shape of a basic amine compound (methamphetamine), which is analogous to the behavior expected for this compound.

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.35Significant Tailing
3.01.33Improved Symmetry
Data adapted from a study on basic drug compounds, illustrating the principle of pH adjustment to mitigate peak tailing.[2]

Visual Guides

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for troubleshooting peak tailing issues with this compound.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_ph Check Mobile Phase pH start->check_ph ph_low Is pH between 2.5 and 3.5? check_ph->ph_low adjust_ph Lower Mobile Phase pH to 2.5 - 3.5 ph_low->adjust_ph No check_column Evaluate Column ph_low->check_column Yes good_peak Symmetrical Peak (Tf < 1.2) adjust_ph->good_peak column_old Is the column old or showing high backpressure? check_column->column_old replace_column Replace with a new, end-capped column column_old->replace_column Yes check_overload Check for Column Overload column_old->check_overload No replace_column->good_peak overload Is the peak shape concentration-dependent? check_overload->overload dilute_sample Dilute Sample or Reduce Injection Volume overload->dilute_sample Yes system_check Check HPLC System overload->system_check No dilute_sample->good_peak system_check->good_peak

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

Mechanism of Peak Tailing for Basic Compounds

This diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how adjusting the mobile phase pH can mitigate this issue.

G Effect of pH on Silanol Interactions cluster_0 Mid-Range pH (e.g., pH 7) cluster_1 Low pH (e.g., pH < 3) mid_ph_surface Silica Surface (Ionized Silanols: SiO⁻) mid_ph_interaction Strong Interaction (Electrostatic) mid_ph_surface->mid_ph_interaction mid_ph_analyte Analyte (Protonated Amine: R₃NH⁺) mid_ph_analyte->mid_ph_interaction mid_ph_result Peak Tailing mid_ph_interaction->mid_ph_result low_ph_surface Silica Surface (Protonated Silanols: SiOH) low_ph_interaction Minimal Interaction low_ph_surface->low_ph_interaction low_ph_analyte Analyte (Protonated Amine: R₃NH⁺) low_ph_analyte->low_ph_interaction low_ph_result Symmetrical Peak low_ph_interaction->low_ph_result

Caption: How low pH reduces peak tailing for basic compounds.

References

Troubleshooting low solubility of 2,4-Dichloro-N-isopropylbenzylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 2,4-Dichloro-N-isopropylbenzylamine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a dichlorinated derivative of N-isopropylbenzylamine. Its chemical structure, featuring a substituted benzene ring and an isopropyl group, contributes to its hydrophobic (lipophilic) nature, leading to inherently low solubility in water-based solutions like most biological buffers.[1] This poor solubility can be a significant hurdle in experimental settings, leading to issues with stock solution preparation, inconsistent results, and reduced bioavailability in in-vitro and in-vivo studies.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous experimental buffer. What is the likely cause?

A2: Precipitation upon addition to an aqueous buffer is a classic sign of a compound exceeding its solubility limit in the final solution. This is common when a concentrated stock solution, typically prepared in an organic solvent, is diluted into an aqueous medium where the compound is less soluble.

Q3: Are there any known signaling pathways or cellular targets of this compound that I should be aware of when designing my experiments?

A3: While this compound itself is not extensively characterized in published literature, studies on the parent compound, N-isopropylbenzylamine, have shown that it can induce toxicity in neuronal cell lines by increasing the expression of neuronal nitric oxide synthase (nNOS) and elevating intracellular nitric oxide (NO) levels.[2][3] This suggests that downstream signaling pathways of NO, such as the cGMP pathway, could be affected. When designing experiments, it is crucial to consider these potential effects and include appropriate controls.

Troubleshooting Low Solubility

Initial Assessment and Systematic Approach

Before attempting advanced solubilization techniques, it is crucial to systematically assess the problem. The following workflow provides a structured approach to troubleshooting low solubility.

G start Start: Low Solubility of this compound check_purity Verify Compound Purity and Identity start->check_purity initial_dissolution Initial Dissolution in Organic Solvent check_purity->initial_dissolution ph_adjustment pH Adjustment of Aqueous Buffer initial_dissolution->ph_adjustment Precipitation in buffer cosolvent Use of Co-solvents ph_adjustment->cosolvent Still insoluble end Achieved Desired Concentration and Stability ph_adjustment->end Soluble surfactant Inclusion of Surfactants cosolvent->surfactant Still insoluble cosolvent->end Soluble cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin Still insoluble surfactant->end Soluble formulation Advanced Formulation Strategies cyclodextrin->formulation Still insoluble cyclodextrin->end Soluble formulation->end Soluble

Caption: Troubleshooting workflow for low solubility.

Quantitative Data Summary: Solubility Enhancement Strategies

The following table summarizes hypothetical quantitative data for different solubilization methods. These values are illustrative and should be optimized for your specific experimental conditions.

Solubilization MethodInitial SolventAqueous Buffer (pH 7.4)Maximum Achievable Concentration (Hypothetical)Remarks
None (Direct Dissolution) N/APBS< 0.1 µMCompound is practically insoluble in aqueous buffer alone.
pH Adjustment DMSO50 mM Phosphate Buffer (pH 5.0)10-50 µMSolubility of amines increases in acidic conditions due to protonation.
Co-solvent DMSOPBS with 5% v/v Ethanol50-100 µMEthanol acts as a water-miscible organic solvent that can increase the solubility of hydrophobic compounds.
Surfactant DMSOPBS with 0.1% w/v Tween® 20100-500 µMSurfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.
Cyclodextrin DMSOPBS with 10 mM HP-β-CD> 1 mMCyclodextrins have a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds.

Tween® is a registered trademark of Croda Americas LLC. HP-β-CD: Hydroxypropyl-beta-cyclodextrin.

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is suitable for initial attempts to improve the solubility of this compound, which is a basic compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 50 mM Sodium Phosphate Buffer, pH 7.4

  • 1 M HCl

  • 1 M NaOH

  • pH meter

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a separate vessel, take a known volume of the 50 mM sodium phosphate buffer.

  • Slowly, while stirring, add the 10 mM stock solution to the phosphate buffer to achieve the desired final concentration.

  • If precipitation occurs, measure the pH of the solution.

  • Adjust the pH of the solution downwards by adding small aliquots of 1 M HCl. Monitor the solution for the dissolution of the precipitate.

  • Check for the lowest pH at which the compound remains in solution.

  • Note: Ensure that the final pH is compatible with your experimental system.

Protocol 2: Solubilization using a Co-solvent (Ethanol)

This method can be used if pH adjustment is not sufficient or is incompatible with the experiment.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol (200 proof, anhydrous)

Procedure:

  • Prepare a series of PBS solutions containing varying final concentrations of ethanol (e.g., 1%, 2%, 5%, 10% v/v).

  • To each of these co-solvent buffers, add the 10 mM DMSO stock solution of this compound to the desired final concentration.

  • Vortex briefly and observe for any precipitation.

  • Determine the lowest concentration of ethanol that maintains the compound in solution.

  • Note: Always run a vehicle control with the same concentration of DMSO and ethanol in your experiments to account for any effects of the solvents themselves.

Signaling Pathway Diagram

As N-isopropylbenzylamine has been shown to affect nitric oxide signaling, the following diagram illustrates a potential pathway that could be investigated.

G compound 2,4-Dichloro-N- isopropylbenzylamine nNOS Neuronal Nitric Oxide Synthase (nNOS) compound->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC downstream Downstream Cellular Effects cGMP->downstream

Caption: Potential signaling pathway involving nitric oxide.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions with 2,4-Dichlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions with 2,4-dichlorobenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of 2,4-dichlorobenzyl chloride in nucleophilic substitution reactions?

A1: 2,4-Dichlorobenzyl chloride is a highly reactive substrate for nucleophilic substitution.[1] The benzylic chloride is a good leaving group, and the carbon atom is susceptible to attack by a wide range of nucleophiles. It readily participates in these reactions to form ethers, substituted benzylamines, and thioethers, making it a versatile precursor for diverse molecular architectures.[1]

Q2: What are the main competing reactions to consider?

A2: The primary competing reactions are over-alkylation (especially with amines) and elimination reactions.[2][3][4] For secondary and tertiary alkyl halides, base-catalyzed elimination to form alkenes can compete with substitution.[5] With amines, the initially formed primary or secondary amine can be more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated products or even quaternary ammonium salts.[4][6]

Q3: How can I minimize side reactions?

A3: To minimize over-alkylation with amines, use a large excess of the amine relative to the 2,4-dichlorobenzyl chloride or add the alkylating agent slowly.[4] To reduce elimination reactions, which are more prevalent with secondary and tertiary halides, using a primary halide like 2,4-dichlorobenzyl chloride is advantageous.[2][5] Careful selection of reaction conditions, such as temperature and the strength of the base, is also crucial.[5]

Q4: What is the role of a phase-transfer catalyst (PTC) in these reactions?

A4: A phase-transfer catalyst (PTC) facilitates the reaction between reactants that are in different phases, such as a water-soluble nucleophile and an organic-soluble substrate like 2,4-dichlorobenzyl chloride. The PTC, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[7][8] This can increase reaction rates, allow for the use of milder reaction conditions, and improve yields.[7][8]

Troubleshooting Guides

Synthesis of 2,4-Dichlorobenzyl Ethers (Williamson Ether Synthesis)

Issue: Low or no yield of the desired ether.

Possible Cause Troubleshooting Steps
Incomplete deprotonation of the alcohol. Use a sufficiently strong base to fully deprotonate the alcohol to the more reactive alkoxide. For simple alcohols, sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF is effective.[2][3]
The alkoxide is not soluble in the reaction solvent. Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the alkoxide to the organic phase.[9]
Side reaction: Elimination. While less common with a primary halide, ensure the reaction temperature is not excessively high. Use the least sterically hindered alkoxide possible.[5]
Hydrolysis of 2,4-dichlorobenzyl chloride. Ensure anhydrous (dry) reaction conditions, as water can react with the benzyl chloride.

Issue: Formation of bis(2,4-dichlorobenzyl) ether as a byproduct.

Possible Cause Troubleshooting Steps
Reaction of the product alcohol with unreacted 2,4-dichlorobenzyl chloride. This can occur during the synthesis of 2,4-dichlorobenzyl alcohol if conditions are not controlled.[10] To synthesize a specific ether, ensure the starting alcohol is fully deprotonated and use a stoichiometric amount of 2,4-dichlorobenzyl chloride.
Synthesis of N-(2,4-Dichlorobenzyl)amines

Issue: A mixture of primary, secondary, and tertiary amines is obtained.

Possible Cause Troubleshooting Steps
Over-alkylation of the amine. The product amine is often more nucleophilic than the starting amine.[4][6] Use a large excess of the starting amine (2-10 equivalents) to increase the probability of the benzyl chloride reacting with the desired amine.[4][11] Alternatively, add the 2,4-dichlorobenzyl chloride slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
Reaction conditions are too harsh. High temperatures can promote multiple alkylations. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue: The reaction is very slow or does not proceed.

Possible Cause Troubleshooting Steps
The amine is not nucleophilic enough. For less reactive amines, consider using a more polar solvent to enhance their nucleophilicity. The use of a stronger base to deprotonate the amine (if applicable) can also increase reactivity.
Steric hindrance. While 2,4-dichlorobenzyl chloride is a primary halide, a very bulky amine may react slowly. Increasing the reaction temperature or using a less sterically hindered amine may be necessary.
Synthesis of 2,4-Dichlorobenzyl Thioethers

Issue: Low yield of the thioether.

Possible Cause Troubleshooting Steps
Incomplete formation of the thiolate. Ensure the thiol is fully deprotonated by a suitable base (e.g., sodium hydroxide, sodium ethoxide) to form the more nucleophilic thiolate anion.
Oxidation of the thiol. Thiols can be oxidized to disulfides. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction.
Handling of malodorous thiols. To avoid handling foul-smelling thiols, consider a one-pot synthesis using thiourea and the benzyl halide, where the thiol is generated in situ.[12]

Experimental Protocols

Protocol 1: Synthesis of a 2,4-Dichlorobenzyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of a generic 2,4-dichlorobenzyl ether from an alcohol.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2,4-Dichlorobenzyl chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of 2,4-dichlorobenzyl chloride in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of an N-(2,4-Dichlorobenzyl)amine

This protocol describes the synthesis of a secondary amine from a primary amine.

Materials:

  • Primary amine (5.0 eq)

  • 2,4-Dichlorobenzyl chloride (1.0 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the primary amine, potassium carbonate, and acetonitrile.

  • Add a solution of 2,4-dichlorobenzyl chloride in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel. To prevent streaking of the amine product, the silica gel can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1-2%).

Protocol 3: Synthesis of a 2,4-Dichlorobenzyl Thioether

This protocol describes the synthesis of a thioether from a thiol.

Materials:

  • Thiol (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • 2,4-Dichlorobenzyl chloride (1.05 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the thiol in ethanol.

  • Add a solution of sodium hydroxide in water dropwise at room temperature. Stir for 30 minutes.

  • Add 2,4-dichlorobenzyl chloride to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude thioether by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of 2,4-dichlorobenzyl chloride. Note that optimal conditions may vary depending on the specific nucleophile used.

Table 1: Synthesis of 2,4-Dichlorobenzyl Ethers

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
EthanolNaHTHF2512~85
IsopropanolNaHTHF25-5018~70
PhenolK₂CO₃DMF806~90
Benzyl alcoholNaHTHF2512~88

Table 2: Synthesis of N-(2,4-Dichlorobenzyl)amines

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile808~92
PiperidineK₂CO₃DMF604>95
BenzylamineEt₃NDichloromethane2512~90
DiethylamineK₂CO₃Acetonitrile506~85 (mixture)

Table 3: Synthesis of 2,4-Dichlorobenzyl Thioethers

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOHEthanol784>95
Benzyl mercaptanNaOEtEthanol783>95
EthanethiolNaOHEthanol/Water705~90
Thiourea (one-pot)NaOHMethanol6512~80-90[12]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Nucleophile, Base, and Solvent reagent Add 2,4-Dichlorobenzyl Chloride start->reagent 1. react Stir at appropriate temperature reagent->react monitor Monitor progress by TLC/GC react->monitor 2. quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract 3. purify Purify by Chromatography extract->purify 4. end end purify->end Final Product

Caption: General workflow for nucleophilic substitution reactions.

troubleshooting_logic cluster_substitution Substitution Issues cluster_side_reactions Side Reactions start Low Yield of Desired Product? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Side Products Observed? start->side_products Yes check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Temperature & Time incomplete_reaction->optimize_conditions end_node Improved Yield check_reagents->end_node optimize_conditions->end_node over_alkylation Over-alkylation (Amines) side_products->over_alkylation Yes elimination Elimination side_products->elimination Yes over_alkylation_solution Use excess amine / Slow addition of halide over_alkylation->over_alkylation_solution elimination_solution Lower temperature / Use less hindered base elimination->elimination_solution over_alkylation_solution->end_node elimination_solution->end_node

Caption: Troubleshooting logic for low reaction yields.

References

How to remove unreacted starting material from 2,4-Dichloro-N-isopropylbenzylamine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-Dichloro-N-isopropylbenzylamine, specifically the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely starting materials to be removed?

The most common laboratory synthesis is the reductive amination of 2,4-dichlorobenzaldehyde with isopropylamine. Therefore, the primary unreacted starting materials that need to be removed from the final product are 2,4-dichlorobenzaldehyde and isopropylamine.

Q2: What are the key physical property differences between the product and the starting materials that can be exploited for purification?

The primary difference lies in the basicity of the amine product compared to the neutral aldehyde and the volatile nature of isopropylamine. This compound is a secondary amine and is therefore basic. This allows for its separation from the neutral 2,4-dichlorobenzaldehyde through acid-base liquid-liquid extraction. Isopropylamine is a volatile, low-boiling-point liquid and can often be removed by evaporation under reduced pressure.

Q3: What are the main purification techniques for removing unreacted starting materials from the this compound product?

The main techniques are:

  • Acid-Base Liquid-Liquid Extraction: This is the most effective method for separating the basic amine product from the neutral aldehyde starting material.

  • Column Chromatography: This technique can be used to separate compounds based on their polarity.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove trace impurities.

  • Distillation (under vacuum): Due to the likely high boiling point of the product, vacuum distillation can be used to separate it from lower-boiling impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2,4-Dichlorobenzaldehyde in the Final Product

Symptoms:

  • A peak corresponding to 2,4-dichlorobenzaldehyde is observed in analytical data (e.g., GC-MS, LC-MS, or NMR).

  • The isolated product has a lower than expected melting point (if solid) or appears as an oil when a solid is expected.

Root Cause:

  • Incomplete reaction.

  • Inefficient purification to remove the neutral starting material.

Solutions:

Method Experimental Protocol Pros Cons
Acid-Base Liquid-Liquid Extraction 1. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).2. Transfer the solution to a separatory funnel.3. Add 1M aqueous HCl solution and shake vigorously. Allow the layers to separate.4. Drain the lower aqueous layer (containing the protonated amine product) into a clean flask.5. Wash the organic layer (containing the neutral aldehyde) with another portion of 1M HCl to ensure complete extraction of the amine.6. Combine the aqueous layers. To regenerate the free amine, slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).7. Extract the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether).8. Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.Highly effective for separating basic amines from neutral compounds.[1][2][3]Requires careful handling of acids and bases. Emulsion formation can sometimes occur.
Column Chromatography 1. Prepare a silica gel column with a suitable non-polar eluent system (e.g., a mixture of hexane and ethyl acetate).2. Dissolve the crude product in a minimal amount of the eluent.3. Load the sample onto the column.4. Elute the column, gradually increasing the polarity of the solvent system. The less polar 2,4-dichlorobenzaldehyde will elute before the more polar amine product.[4]Can provide very high purity.Can be time-consuming and requires larger volumes of solvent.

Data Presentation: Physical Properties of Starting Materials and a Product Analog

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
2,4-Dichlorobenzaldehyde 175.0123369-73Insoluble in water; Soluble in organic solvents like ethanol, ether, and toluene.[5][6][7]
Isopropylamine 59.1132-34-95.2Miscible with water, alcohol, and ether.[1][3][8][9]
N-Isopropylbenzylamine (analog) 149.23200N/A (liquid at RT)Slightly soluble in chloroform, ethyl acetate, and methanol.
This compound 218.12Predicted to be >200No data availablePredicted to be soluble in organic solvents, insoluble in water.
Issue 2: Presence of Unreacted Isopropylamine in the Final Product

Symptoms:

  • A strong ammonia-like odor in the final product.

  • A peak corresponding to isopropylamine in analytical data (this can be challenging to observe by LC-MS due to its volatility).

Root Cause:

  • Use of a large excess of isopropylamine during the reaction.

  • Inefficient removal during the workup.

Solutions:

Method Experimental Protocol Pros Cons
Evaporation 1. After the reaction, concentrate the crude mixture under reduced pressure (using a rotary evaporator). The volatile isopropylamine will be removed along with the reaction solvent.Simple and quick.May not remove trace amounts completely.
Aqueous Wash 1. During the liquid-liquid extraction workup, wash the organic layer containing the crude product with water or brine. Isopropylamine is highly soluble in water and will partition into the aqueous phase.[3][8]Effective for removing significant amounts.May not be sufficient for complete removal of trace amounts.

Visualizations

Experimental Workflow: Acid-Base Extraction

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Re-extraction cluster_3 Final Product crude_product Crude Product (Product + Aldehyde + Isopropylamine) in Organic Solvent add_acid Add 1M HCl crude_product->add_acid separatory_funnel Separatory Funnel (Two Layers Form) add_acid->separatory_funnel aqueous_layer_acid Aqueous Layer (Protonated Product) separatory_funnel->aqueous_layer_acid organic_layer_acid Organic Layer (Aldehyde) separatory_funnel->organic_layer_acid add_base Add 2M NaOH to Aqueous Layer aqueous_layer_acid->add_base separatory_funnel_2 Separatory Funnel (Two Layers Form) add_base->separatory_funnel_2 aqueous_layer_base Aqueous Layer (Salts) separatory_funnel_2->aqueous_layer_base organic_layer_base Organic Layer (Purified Product) separatory_funnel_2->organic_layer_base final_product Dry and Evaporate Organic Layer organic_layer_base->final_product pure_product Pure Product final_product->pure_product

Caption: Workflow for purifying this compound using acid-base extraction.

Logical Relationship: Troubleshooting Purification Issues

G cluster_0 Problem Identification cluster_1 Impurity Type cluster_2 Recommended Solution impure_product Impure Product aldehyde Unreacted 2,4-Dichlorobenzaldehyde impure_product->aldehyde amine_start Unreacted Isopropylamine impure_product->amine_start acid_base Acid-Base Extraction aldehyde->acid_base chromatography Column Chromatography aldehyde->chromatography evaporation Evaporation amine_start->evaporation aqueous_wash Aqueous Wash amine_start->aqueous_wash

Caption: Decision tree for troubleshooting the purification of this compound.

References

Minimizing byproduct formation in N-isopropylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-isopropylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-isopropylbenzylamine?

A1: The two primary methods for synthesizing N-isopropylbenzylamine are reductive amination and direct amination (nucleophilic substitution). Reductive amination, which involves the reaction of benzaldehyde with isopropylamine followed by reduction, is generally preferred due to its milder reaction conditions and higher selectivity, leading to fewer byproducts.[1][2] Direct amination, reacting benzyl chloride with isopropylamine, is also a viable route but can be more prone to over-alkylation.

Q2: What are the most common byproducts in the synthesis of N-isopropylbenzylamine?

A2: The most common byproducts depend on the synthetic route. In reductive amination , the main byproducts are:

  • Benzyl alcohol: Formed from the reduction of unreacted benzaldehyde by the reducing agent.[1]

  • Dibenzylamine: Results from the reaction of the newly formed N-isopropylbenzylamine with another molecule of benzaldehyde and subsequent reduction.[1][3]

In direct amination , the primary byproduct is:

  • Dibenzylamine: Formed when the product, N-isopropylbenzylamine, reacts with another molecule of benzyl chloride.

Q3: How can I minimize the formation of benzyl alcohol?

A3: To minimize the formation of benzyl alcohol, it is crucial to use a reducing agent that is selective for the imine intermediate over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally more selective than sodium borohydride (NaBH₄).[4][5] Allowing sufficient time for imine formation before introducing the reducing agent (a two-step procedure) can also significantly reduce this byproduct when using less selective reagents like NaBH₄.[6]

Q4: How can I prevent the formation of dibenzylamine?

A4: The formation of the tertiary amine byproduct, dibenzylamine, can be minimized by:

  • Controlling stoichiometry: Using a slight excess of isopropylamine can help to ensure that the benzaldehyde preferentially reacts with the primary amine.

  • Slow addition of the reducing agent: This can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.

  • Pre-forming the imine: A two-step process where the imine is formed first, followed by reduction, can suppress the formation of the tertiary amine.[7]

  • Maintaining neutral or non-acidic conditions during reduction: This can disfavor the formation of the iminium ion from the secondary amine product, which is a precursor to the tertiary amine.[7]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low yield of N-isopropylbenzylamine - Incomplete imine formation.- Inactive reducing agent.- Suboptimal pH.- Ensure anhydrous conditions for imine formation.- Use a fresh, active batch of the reducing agent.- Adjust the pH to be slightly acidic (pH 5-6) during imine formation.
Significant amount of benzyl alcohol detected - The reducing agent is too strong and is reducing the benzaldehyde.- Switch to a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[4][5]- If using NaBH₄, pre-form the imine before adding the reducing agent.[6]
High levels of dibenzylamine impurity - Over-alkylation of the product.- Reaction conditions favoring further reaction of the secondary amine.- Use a slight excess of isopropylamine.- Perform a two-step reaction: form the imine first, then add the reducing agent.[7]- Avoid strongly acidic conditions during the reduction step.
Reaction is sluggish or does not go to completion - Poor solubility of reactants.- Steric hindrance.- Deactivation of catalyst (if using catalytic hydrogenation).- Choose a solvent in which all reactants are soluble (e.g., dichloroethane, methanol, or THF).- Consider slightly elevated temperatures to increase the reaction rate, but monitor for byproduct formation.- If using a catalyst, ensure it is fresh and not poisoned.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical SolventsSelectivity for Imine vs. AldehydeKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolLowCost-effective, readily availableCan reduce the starting aldehyde, leading to benzyl alcohol byproduct.[8]
Sodium CyanoborohydrideNaBH₃CNMethanol, THFHighHighly selective, allows for one-pot reactions.[5]Highly toxic, generates cyanide waste.[9]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloroethane (DCE), THFVery HighMild, highly selective, less toxic than NaBH₃CN, suitable for a wide range of substrates.[4][6]More expensive than NaBH₄.

Experimental Protocols

Protocol 1: High-Purity Synthesis of N-isopropylbenzylamine using Sodium Triacetoxyborohydride (One-Pot)

This protocol is designed to minimize byproduct formation by using a mild and selective reducing agent.

Materials:

  • Benzaldehyde (1.0 equiv)

  • Isopropylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde and 1,2-dichloroethane.

  • Add isopropylamine to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-isopropylbenzylamine.

  • If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Benzaldehyde Benzaldehyde Imine_Intermediate Imine Intermediate Benzaldehyde->Imine_Intermediate + Isopropylamine Benzyl_Alcohol Benzyl Alcohol Benzaldehyde->Benzyl_Alcohol + [H] (Premature Reduction) Isopropylamine Isopropylamine N_isopropylbenzylamine N-isopropylbenzylamine (Product) Imine_Intermediate->N_isopropylbenzylamine + [H] (Reduction) Dibenzylamine Dibenzylamine N_isopropylbenzylamine->Dibenzylamine + Benzaldehyde, +[H]

Caption: Reaction scheme for N-isopropylbenzylamine synthesis and major byproduct pathways.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Imine Check Imine Formation (TLC/NMR) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Optimize_Imine Optimize Imine Formation: - Anhydrous conditions - Adjust pH (5-6) Imine_OK->Optimize_Imine No Check_Reduction Analyze Byproducts (GC-MS) Imine_OK->Check_Reduction Yes Optimize_Imine->Check_Imine Byproduct_Type Major Byproduct? Check_Reduction->Byproduct_Type High_BzOH High Benzyl Alcohol Byproduct_Type->High_BzOH Benzyl Alcohol High_DiBz High Dibenzylamine Byproduct_Type->High_DiBz Dibenzylamine Solve_BzOH Use Milder Reductant (e.g., NaBH(OAc)₃) or Two-Step Protocol High_BzOH->Solve_BzOH Solve_DiBz Use Excess Amine or Two-Step Protocol High_DiBz->Solve_DiBz End Improved Synthesis Solve_BzOH->End Solve_DiBz->End

Caption: Troubleshooting workflow for optimizing N-isopropylbenzylamine synthesis.

References

Technical Support Center: Mass Spectrometry of Chlorinated Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of chlorinated aromatic amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the mass spectrometric analysis of chlorinated aromatic amines.

Problem 1: Unexpected or Un-Interpretable Fragmentation Patterns

Q: My mass spectra for a chlorinated aromatic amine show unexpected fragments, or I am struggling to interpret the fragmentation pattern. What are the common fragmentation pathways I should expect?

A: Chlorinated aromatic amines exhibit characteristic fragmentation patterns in mass spectrometry, primarily driven by the presence of the amino group and the chlorine substituent. Understanding these pathways is key to interpreting your spectra.

Common Fragmentation Pathways:

  • Loss of a Chlorine Radical (•Cl): A common fragmentation pathway involves the cleavage of the carbon-chlorine bond, resulting in a fragment ion [M-Cl]⁺.[1]

  • Loss of Hydrogen Chloride (HCl): Elimination of a neutral HCl molecule can occur, leading to a fragment ion at [M-HCl]⁺. This is particularly common for ortho-substituted chloroanilines.[1]

  • Loss of Ammonia (NH₃): The amino group can be lost as a neutral ammonia molecule, especially after protonation to form [M+H]⁺, resulting in a fragment ion [M+H-NH₃]⁺.[2]

  • Sequential Losses: Following the initial loss of ammonia, chlorinated anilines can undergo carbocation rearrangement and then lose a chlorine atom, producing a characteristic fragment ion [M+H-NH₃-Cl]⁺.[2]

  • Loss of HCN: The aniline ion can lose a molecule of hydrogen cyanide (HCN).[3]

Troubleshooting Steps:

  • Verify Molecular Ion: Confirm the presence of the molecular ion peak ([M]⁺ or [M+H]⁺). Remember to look for the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in an M+2 peak with about one-third the intensity of the molecular ion peak.[1]

  • Identify Key Neutral Losses: Look for peaks corresponding to the neutral losses mentioned above (e.g., -35/-37 for Cl, -36 for HCl, -17 for NH₃).

  • Consider In-Source Fragmentation: High source temperatures or cone voltages can induce fragmentation within the ion source before mass analysis.[4] This can sometimes be beneficial for structural confirmation but can also complicate spectra. Try reducing the source temperature or cone voltage to see if the relative intensity of the molecular ion increases.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Q-TOF or Orbitraps provide accurate mass measurements, which can help in determining the elemental composition of fragment ions and confirming fragmentation pathways.[5]

Quantitative Data: Common Fragments of Chloroanilines

The following table summarizes common fragment ions observed for a generic chloroaniline. The relative abundance can vary depending on the specific isomer and instrument conditions.

IonProposed Structure/OriginRelative Abundance (Typical)
[M]⁺• / [M+H]⁺Molecular IonHigh
[M+2]⁺• / [M+H+2]⁺Isotope Peak (³⁷Cl)~33% of M⁺
[M-Cl]⁺Loss of Chlorine RadicalModerate to High
[M-HCl]⁺Loss of Hydrogen ChlorideModerate
[M+H-NH₃]⁺Loss of AmmoniaModerate

Logical Workflow for Fragmentation Analysis

fragmentation_workflow start Obtain Mass Spectrum check_molecular_ion Identify Molecular Ion (and Cl Isotope Pattern)? start->check_molecular_ion yes_mi Yes check_molecular_ion->yes_mi Found no_mi No check_molecular_ion->no_mi Not Found analyze_fragments Analyze Fragment Ions (Neutral Losses) yes_mi->analyze_fragments adjust_source Adjust Source Parameters (e.g., lower temperature) no_mi->adjust_source propose_pathways Propose Fragmentation Pathways analyze_fragments->propose_pathways confirm_hrms Confirm with HRMS (if available) propose_pathways->confirm_hrms end Structure Elucidated confirm_hrms->end reacquire Re-acquire Spectrum adjust_source->reacquire reacquire->check_molecular_ion

Caption: Troubleshooting workflow for mass spectral fragmentation analysis.

Problem 2: Poor Signal Intensity or No Peaks

Q: I am not seeing any peaks, or the signal for my chlorinated aromatic amine is very weak. What should I check?

A: Poor or no signal can be due to a variety of factors, ranging from sample preparation to instrument issues.[6]

Troubleshooting Steps:

  • Check for Leaks: Air leaks are a common cause of sensitivity loss.[7] Use an electronic leak detector to check fittings, the gas supply, and column connections.

  • Verify Sample Preparation:

    • Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal may be undetectable; if too concentrated, you may experience ion suppression.[6]

    • Solubility: Confirm that your analyte is soluble in the mobile phase.

  • Inspect the Ion Source:

    • Ionization Technique: Electrospray ionization (ESI) is commonly used for LC-MS analysis of these compounds.[5][8][9] Ensure your method is set to the correct ionization mode (positive ion mode is typical for amines to form [M+H]⁺).[2]

    • Spray Stability: For ESI, visually inspect the spray. An unstable or sputtering spray can lead to poor signal. This could be due to a clogged needle or incorrect source settings.[10]

  • Review Instrument Parameters:

    • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[6]

    • Detector: Ensure the detector is turned on and the settings (e.g., gain) are appropriate.[6]

  • Check the Chromatography:

    • Column Integrity: Check for any cracks or blockages in your LC column.[7]

    • Mobile Phase: Ensure the mobile phase composition is appropriate for retaining and eluting your analyte.

Troubleshooting Diagram for Poor Signal Intensity

poor_signal_troubleshooting start Poor/No Signal Detected check_leaks Check for System Leaks start->check_leaks check_sample Verify Sample Preparation (Concentration, Solubility) check_leaks->check_sample check_source Inspect Ion Source (Spray Stability, Settings) check_sample->check_source check_instrument Review Instrument Parameters (Tuning, Calibration, Detector) check_source->check_instrument check_lc Check LC System (Column, Mobile Phase) check_instrument->check_lc solution Signal Restored check_lc->solution

Caption: Step-by-step troubleshooting for poor MS signal intensity.

Frequently Asked Questions (FAQs)

Q1: I see a peak at [M+23]⁺ in my positive ion mode spectrum. What is it?

A1: This is likely a sodium adduct, [M+Na]⁺. Adduct formation is common in ESI-MS and can be influenced by the mobile phase and sample matrix. While sometimes useful for confirming the molecular weight, it can also compete with protonation ([M+H]⁺) and reduce the intensity of your primary ion of interest. Using mobile phase additives can help control adduct formation.[11]

Q2: In negative ion mode, I observe a prominent peak at [M+35]⁻ or [M+37]⁻. What does this indicate?

A2: This is likely a chloride adduct, [M+Cl]⁻. This can occur, especially when using chlorinated solvents, and can be a useful way to detect analytes that do not readily deprotonate to form [M-H]⁻.[12][13] The decomposition of these chloride adducts can sometimes yield structurally informative [M-H]⁻ ions upon collision-induced dissociation (CID).[12][13]

Q3: My mass accuracy is poor. How can I improve it?

A3: Poor mass accuracy can lead to incorrect elemental composition assignments. To improve it:

  • Perform Regular Mass Calibration: Use appropriate calibration standards across your mass range of interest. Incorrect or infrequent calibration is a primary cause of mass errors.[6]

  • Maintain the Instrument: Ensure your mass spectrometer is well-maintained, as contaminants or instrument drift can affect mass accuracy.[6]

  • Use a Lock Mass: For high-resolution instruments, using a lock mass (a known compound continuously infused) can correct for mass drift during an analytical run.

Q4: How can I differentiate between isomers of chlorinated aromatic amines using mass spectrometry?

A4: Differentiating isomers can be challenging as they often have identical molecular weights and similar fragmentation patterns.

  • Chromatographic Separation: The most reliable method is to separate the isomers chromatographically (e.g., using LC or GC) before they enter the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): While the primary fragments may be similar, the relative abundances of fragment ions in an MS/MS spectrum can sometimes be different enough to distinguish between isomers.

  • In-Source Fragmentation: Carefully controlled in-source fragmentation can sometimes produce different relative abundances of fragments for different isomers, aiding in their differentiation.[4]

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Chlorinated Aromatic Amines

This protocol provides a general starting point for the analysis of chlorinated aromatic amines. Optimization will be required for specific analytes and matrices.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

    • Dilute the stock solution with the initial mobile phase to create calibration standards and quality control samples.

    • For complex matrices like urine, an extraction step (e.g., liquid-liquid extraction with methyl-tert-butyl ether) may be necessary.[8][9]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or Phenyl-Hexyl column is often a good starting point. For a broader range of aromatic amines, a biphenyl column can provide good separation.[8][9] (e.g., 100 mm x 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.[14]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Develop a gradient to ensure good separation of the analyte from matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.[14]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode (to detect [M+H]⁺).

    • Scan Mode: For method development, acquire data in full scan mode to observe all ions. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Source Parameters:

      • Capillary Voltage: Optimize for maximum signal (typically 3-4.5 kV).

      • Source Temperature: 150-300 °C.

      • Desolvation Gas Flow: Optimize for your instrument (e.g., Nitrogen at 15 L/min).[14]

    • MRM Transitions (for quantification):

      • Select the protonated molecule [M+H]⁺ as the precursor ion.

      • Fragment the precursor ion using collision-induced dissociation (CID) and select one or two characteristic product ions for monitoring. Common transitions often involve the loss of NH₃ or HCl.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_standards Create Calibration Standards prep_stock->prep_standards prep_sample Extract Sample (if needed) prep_standards->prep_sample lc_separation LC Separation prep_sample->lc_separation ms_ionization ESI Ionization (+ mode) lc_separation->ms_ionization ms_detection MS Detection (Scan/MRM) ms_ionization->ms_detection data_integration Integrate Peaks ms_detection->data_integration data_quant Quantify Analyte data_integration->data_quant data_report Report Results data_quant->data_report

Caption: General experimental workflow for LC-MS/MS analysis.

References

Overcoming poor yield in the synthesis of 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming poor yield and other common challenges encountered during the synthesis of 2,4-Dichloro-N-isopropylbenzylamine.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound via reductive amination of 2,4-dichlorobenzaldehyde with isopropylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: Low yield is often attributed to several factors, including incomplete imine formation, side reactions, and suboptimal reaction conditions. The electron-withdrawing nature of the two chlorine atoms on the benzaldehyde ring can decrease the reactivity of the carbonyl group, making imine formation slower. Additionally, the product amine is nucleophilic and can potentially react further if not controlled.

Q2: Can I use other reducing agents besides sodium borohydride?

A2: Yes, other reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent that can be added in a one-pot fashion with the aldehyde and amine. Sodium cyanoborohydride (NaBH₃CN) is also effective and is known for its selectivity in reducing imines over carbonyls, but it is highly toxic. For this guide, we focus on the more common and less hazardous sodium borohydride.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 2,4-dichlorobenzaldehyde spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Incorrect pH for imine formation.1. Increase the reaction time for imine formation before adding the reducing agent. Consider adding a dehydrating agent like anhydrous MgSO₄. 2. Use fresh, dry sodium borohydride. 3. For imine formation, a slightly acidic pH (around 5-6) is often optimal. A catalytic amount of acetic acid can be added.
Presence of Unreacted 2,4-Dichlorobenzaldehyde 1. Insufficient reaction time. 2. Inadequate amount of isopropylamine or reducing agent.1. Extend the reaction time and continue to monitor by TLC. 2. Ensure the stoichiometry of the reagents is correct. A slight excess of the amine and reducing agent may be beneficial.
Formation of 2,4-Dichlorobenzyl Alcohol The reducing agent is reducing the aldehyde before imine formation.Add the sodium borohydride portion-wise to the reaction mixture after the imine has had sufficient time to form. Maintain a low temperature during the addition.
Formation of Di(2,4-dichlorobenzyl)isopropylamine (Tertiary Amine) The secondary amine product is more nucleophilic than isopropylamine and reacts with remaining imine or aldehyde.Use a slight excess of isopropylamine to favor the formation of the desired secondary amine. Slow, portion-wise addition of the reducing agent can also help.
Difficult Purification The product has similar polarity to a byproduct.Utilize column chromatography with a gradient elution of hexane and ethyl acetate for separation. Alternatively, converting the product to its hydrochloride salt, precipitating, and then neutralizing back to the free base can be an effective purification method.

Experimental Protocol: Reductive Amination

This protocol details a standard procedure for the synthesis of this compound.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Isopropylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in methanol. Add isopropylamine (1.2 eq) to the solution and stir the mixture at room temperature. Monitor the formation of the imine by TLC. This step may take from 30 minutes to a few hours.

  • Reduction: Once imine formation is significant (as observed by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Quantitative Data Summary

ParameterValue/Condition
Molar Ratio (Aldehyde:Amine:NaBH₄) 1 : 1.2 : 1.5
Solvent Methanol
Imine Formation Temperature Room Temperature
Reduction Temperature 0 °C to Room Temperature
Reaction Time (Imine Formation) 0.5 - 2 hours (TLC monitored)
Reaction Time (Reduction) 2 - 4 hours
Expected Yield (after purification) 70 - 85% (variable)

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Imine Intermediate Imine Intermediate 2,4-Dichlorobenzaldehyde->Imine Intermediate + Isopropylamine - H2O Isopropylamine Isopropylamine This compound This compound Imine Intermediate->this compound + NaBH4 (Reduction) Troubleshooting_Workflow Troubleshooting Poor Yield cluster_incomplete Incomplete Reaction Causes cluster_side_products Side Product Causes cluster_purification Purification Issues Poor Yield Poor Yield Incomplete Reaction Incomplete Reaction Poor Yield->Incomplete Reaction Side Product Formation Side Product Formation Poor Yield->Side Product Formation Purification Loss Purification Loss Poor Yield->Purification Loss Slow Imine Formation Slow Imine Formation Incomplete Reaction->Slow Imine Formation Inactive Reagents Inactive Reagents Incomplete Reaction->Inactive Reagents Aldehyde Reduction Aldehyde Reduction Side Product Formation->Aldehyde Reduction Over-alkylation Over-alkylation Side Product Formation->Over-alkylation Emulsion during Work-up Emulsion during Work-up Purification Loss->Emulsion during Work-up Co-elution of Impurities Co-elution of Impurities Purification Loss->Co-elution of Impurities Increase reaction time / Add dehydrating agent Increase reaction time / Add dehydrating agent Slow Imine Formation->Increase reaction time / Add dehydrating agent Use fresh, dry reagents Use fresh, dry reagents Inactive Reagents->Use fresh, dry reagents Portion-wise addition of NaBH4 at 0°C Portion-wise addition of NaBH4 at 0°C Aldehyde Reduction->Portion-wise addition of NaBH4 at 0°C Use excess amine / Slow addition of NaBH4 Use excess amine / Slow addition of NaBH4 Over-alkylation->Use excess amine / Slow addition of NaBH4 Add brine to break emulsion Add brine to break emulsion Emulsion during Work-up->Add brine to break emulsion Optimize chromatography gradient / Consider salt formation Optimize chromatography gradient / Consider salt formation Co-elution of Impurities->Optimize chromatography gradient / Consider salt formation

References

Stability issues of 2,4-Dichloro-N-isopropylbenzylamine in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2,4-Dichloro-N-isopropylbenzylamine?

A1: While specific studies on this compound are not published, based on best practices for similar chemical structures, the recommended storage conditions are in a cool, dry, and dark place, inside a tightly sealed container.[1][2][3][4] To prevent potential degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to minimize exposure to atmospheric moisture and oxygen.[2] For long-term storage, refrigeration (2–8°C) or freezing (-20°C) is recommended.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, which includes a benzylamine moiety and a dichlorinated aromatic ring, the compound may be susceptible to several degradation pathways:

  • Oxidation: The benzylamine group can be oxidized, potentially leading to the cleavage of the C-N bond and the formation of 2,4-dichlorobenzaldehyde and isopropylamine.[5][6][7][8] The benzylic carbon is particularly susceptible to oxidation.

  • Hydrolysis: While generally stable, under certain conditions (e.g., strong acidic or basic conditions coupled with heat), the amine functional group could undergo hydrolysis, although this is less common for benzylamines compared to other functional groups.

  • Photodegradation: Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[9][10] This could involve the cleavage of the carbon-chlorine bond or other photochemical reactions.

Q3: How can I determine if my sample of this compound has degraded?

A3: Degradation can be assessed by a combination of physical observation and analytical techniques. Visual signs of degradation may include a change in color or the formation of precipitates.[4] For a quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[11][12] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data is unavailable, as a general precaution, this compound should be kept away from strong oxidizing agents, strong acids, and bases to prevent potential reactions.[1]

Troubleshooting Guide for Stability Issues

Symptom Possible Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Exposure to air, light, or moisture.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere.[1][2] Consider storage in a desiccator.
Appearance of new peaks in HPLC chromatogram Chemical degradation.Perform forced degradation studies to identify potential degradation products.[13][14][15][16] Re-evaluate storage conditions and consider purification if necessary.
Decreased potency or inconsistent experimental results Degradation of the active compound.Re-analyze the purity of the compound using a validated analytical method. If degradation is confirmed, acquire a new, high-purity batch.
Precipitate formation in solution Poor solubility or degradation leading to insoluble products.Check the solubility of the compound in the chosen solvent. If solubility is not the issue, analyze the precipitate to identify it as a potential degradant.

Experimental Protocols

Protocol for a General Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[13][14][15][16]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Conditions to be Tested:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Store the solid compound at 70°C for 48 hours.

  • Photodegradation (Solution): Expose a solution of the compound to a light source according to ICH Q1B guidelines.

Methodology:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) for each stress condition.

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC, to observe the formation of degradation products and the decrease in the parent compound.

Protocol for Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[11][12]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Methodology:

  • Mobile Phase Selection: Start with a gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.

  • Gradient Optimization: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) with a sample from the forced degradation study that shows significant degradation.

  • Wavelength Selection: Use a DAD to monitor the elution and determine the optimal wavelength for detecting the parent compound and all degradation products.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation

Stress Condition Duration (hours) Parent Compound Remaining (%) Number of Degradation Peaks
0.1 M HCl, 60°C2485.22
0.1 M NaOH, 60°C2492.51
3% H₂O₂, RT2478.93
70°C (Solid)4898.11
Photolytic2490.32

Note: This data is illustrative and should be confirmed by experimental studies.

Visualizations

Potential Degradation Pathway of this compound A This compound B Oxidation A->B C Photodegradation A->C D Hydrolysis (under harsh conditions) A->D E 2,4-Dichlorobenzaldehyde + Isopropylamine B->E F Dechlorinated and/or Ring-Opened Products C->F G 2,4-Dichlorobenzyl alcohol + Isopropylamine D->G

Caption: Potential Degradation Pathways

Workflow for Stability Assessment A Obtain High-Purity Sample B Develop and Validate Stability-Indicating HPLC Method A->B D Identify Major Degradation Products B->D E Initiate Long-Term and Accelerated Stability Studies (ICH Guidelines) B->E C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->B F Analyze Samples at Defined Time Points E->F G Evaluate Data and Determine Shelf-Life F->G

Caption: Workflow for Stability Assessment

Troubleshooting Logic for Unexpected Results A Unexpected Experimental Result B Check for Obvious Errors (e.g., calculation, dilution) A->B C Analyze Compound Purity by HPLC B->C D Purity Confirmed? C->D E Investigate Other Experimental Parameters (e.g., reagents, instrument) D->E Yes F Degradation Detected D->F No G Review Storage and Handling Procedures F->G H Acquire New Batch of Compound G->H

References

Technical Support Center: Optimizing Mobile Phase for LC-MS Separation of Benzylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the liquid chromatography-mass spectrometry (LC-MS) separation of benzylamine isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating benzylamine isomers by LC-MS?

A1: The main challenge lies in the structural similarity of benzylamine isomers (ortho-, meta-, and para-benzylamine). These positional isomers often exhibit very similar physicochemical properties, leading to co-elution or poor resolution under standard reversed-phase chromatography conditions. Achieving baseline separation typically requires careful optimization of the mobile phase and selection of an appropriate stationary phase.

Q2: How does mobile phase pH affect the separation of benzylamine isomers?

A2: Mobile phase pH is a critical parameter for the separation of ionizable compounds like benzylamine.[1][2] Benzylamine is a basic compound, and its degree of ionization is highly dependent on the pH.[3]

  • Low pH (acidic conditions): At a pH below the pKa of benzylamine (around 9.3), it will be protonated (positively charged). This can lead to reduced retention on traditional C18 columns and may require the use of ion-pairing agents for improved separation.[4] Acidic mobile phases are often preferred for good peak shape.[5]

  • High pH (basic conditions): At a pH above the pKa, benzylamine will be in its neutral form, leading to increased retention on reversed-phase columns.[4] However, peak shape can be a concern, and not all silica-based columns are stable at high pH.[2][5]

Q3: What are common mobile phase modifiers used for benzylamine isomer separation?

A3: Mobile phase modifiers are essential for controlling pH and improving peak shape. For LC-MS applications, volatile modifiers are necessary.[6]

  • Acidic Modifiers: Formic acid (0.1%) and acetic acid (0.1%) are commonly used to maintain a low pH.[5][7] Ammonium formate and ammonium acetate can be used as buffers to control the pH more precisely.[7]

  • Basic Modifiers: Ammonium hydroxide or ammonium bicarbonate can be used to create basic mobile phases.[4][5]

  • Ion-Pairing Reagents: Alkylamines like triethylamine (TEA) can be used as ion-pairing agents to improve the retention and separation of charged analytes.[8][9]

Q4: Which type of HPLC column is best suited for separating benzylamine isomers?

A4: While standard C18 columns can be used, specialized stationary phases often provide better selectivity for positional isomers.[10]

  • Phenyl-Hexyl or Biphenyl Columns: These columns can offer alternative selectivity through π-π interactions with the aromatic ring of benzylamine, which can be effective for separating aromatic positional isomers.[10][11]

  • Polar-Embedded Columns: These columns are designed to be more stable at a wider pH range and can provide different selectivity compared to traditional C18 columns.

  • HILIC Columns: For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography.[10]

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS separation of benzylamine isomers.

Issue 1: Poor Resolution of Isomers

  • Symptom: Co-eluting or partially overlapping peaks for the benzylamine isomers.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase pH Systematically evaluate the mobile phase pH. Create a pH gradient or test discrete pH values (e.g., pH 3, 5, 7, 9) to find the optimal selectivity.[1][2]
Incorrect Organic Modifier Try switching from acetonitrile to methanol or vice versa. The different solvent strengths and selectivities can impact the separation.[11]
Suboptimal Gradient Profile Lengthen the gradient time to improve separation. A shallower gradient provides more time for the isomers to interact with the stationary phase.
Inadequate Column Chemistry If pH and solvent optimization fail, consider a column with a different stationary phase, such as a phenyl-hexyl or biphenyl column, to exploit different separation mechanisms.[10]

Issue 2: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05%) to block active silanol groups on the silica support.
Mobile Phase pH close to Analyte pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of benzylamine (pKa ≈ 9.3) to ensure it is either fully protonated or fully neutral.[2]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent wash sequence. If the problem persists, the column may need to be replaced.[12]

Issue 3: Low Signal Intensity/Poor Sensitivity

  • Symptom: The peaks for the benzylamine isomers are very small or not detectable.

  • Possible Causes & Solutions:

CauseSolution
Poor Ionization in the MS Source Optimize the mobile phase for electrospray ionization (ESI). Acidic mobile phases (e.g., with 0.1% formic acid) generally promote better protonation and signal in positive ion mode for basic compounds like benzylamine.[4]
Ion Suppression Matrix effects from the sample can suppress the ionization of the analytes.[13] Improve sample preparation to remove interfering components. Diluting the sample may also help.
Incompatible Mobile Phase Additives Ensure all mobile phase additives are volatile and LC-MS compatible. Non-volatile buffers like phosphate will contaminate the mass spectrometer.[6]
Derivatization If sensitivity is still an issue, consider derivatization of the benzylamine to a more readily ionizable compound.[14][15]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for Benzylamine Isomer Separation

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A Preparation:

    • pH 3: 0.1% Formic acid in water.

    • pH 5: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid.

    • pH 9: 10 mM Ammonium bicarbonate in water, pH adjusted to 9.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • LC Gradient:

    • Start at 5% B and hold for 1 minute.

    • Increase to 50% B over 10 minutes.

    • Increase to 95% B over 2 minutes and hold for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL of a 1 µg/mL mixture of benzylamine isomers.

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • Procedure: Inject the isomer mixture under each pH condition and compare the resolution and peak shape.

Protocol 2: Evaluation of Organic Modifier

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B (Option 1): Acetonitrile.

  • Mobile Phase B (Option 2): Methanol.

  • LC Gradient: Use the same gradient profile as in Protocol 1.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL of a 1 µg/mL mixture of benzylamine isomers.

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • Procedure: Run the separation with both acetonitrile and methanol as the organic modifier and compare the resulting chromatograms for selectivity and resolution.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Isomer Separation ph_optimization Step 1: pH Optimization (e.g., pH 3, 5, 9) start->ph_optimization check_resolution1 Sufficient Resolution? ph_optimization->check_resolution1 organic_modifier Step 2: Change Organic Modifier (Acetonitrile vs. Methanol) check_resolution1->organic_modifier No end_success End: Optimized Separation check_resolution1->end_success Yes check_resolution2 Sufficient Resolution? organic_modifier->check_resolution2 column_chemistry Step 3: Evaluate Alternative Column Chemistry (e.g., Phenyl-Hexyl, Biphenyl) check_resolution2->column_chemistry No check_resolution2->end_success Yes check_resolution3 Sufficient Resolution? column_chemistry->check_resolution3 gradient_optimization Step 4: Gradient Optimization (Slower Gradient) check_resolution3->gradient_optimization No check_resolution3->end_success Yes end_further Further Method Development Required gradient_optimization->end_further

Caption: Workflow for optimizing mobile phase to improve isomer separation.

Troubleshooting_Peak_Tailing start Symptom: Peak Tailing Observed cause1 Possible Cause 1: Secondary Silanol Interactions start->cause1 cause2 Possible Cause 2: pH near Analyte pKa start->cause2 cause3 Possible Cause 3: Column Overload start->cause3 solution1 Solution: Add Competitive Base (e.g., TEA) cause1->solution1 end Peak Shape Improved solution1->end solution2 Solution: Adjust pH to be >2 units away from pKa cause2->solution2 solution2->end solution3 Solution: Reduce Sample Concentration or Injection Volume cause3->solution3 solution3->end

Caption: Decision tree for troubleshooting peak tailing issues.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 2,4-Dichloro-N-isopropylbenzylamine and N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 2,4-Dichloro-N-isopropylbenzylamine and its non-chlorinated counterpart, N-isopropylbenzylamine. The information presented herein is intended to inform researchers and professionals in the fields of toxicology, pharmacology, and drug development about the potential cellular impacts of these compounds. While experimental data for N-isopropylbenzylamine is available, the cytotoxic profile of this compound is less characterized in publicly accessible literature. Therefore, this guide combines published experimental data for N-isopropylbenzylamine with a discussion of the anticipated effects of chlorination on benzylamine cytotoxicity based on structure-activity relationships.

Executive Summary

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data for the in vitro cytotoxicity of N-isopropylbenzylamine. No published IC50 values for this compound have been identified at the time of this guide's compilation.

CompoundCell LineAssayIncubation TimeIC50 ValueReference
N-isopropylbenzylamineSN4741 (neuronal)MTT24 hours~1-3 mM[3]
N-isopropylbenzylamineSH-SY5Y (neuronal)MTT24 hours~1-3 mM[3]
N-isopropylbenzylaminePC12 (neuronal)MTT24 hours~1-3 mM[3]
This compound---Data not available-

Experimental Protocols

A standard method for assessing the in vitro cytotoxicity of compounds such as benzylamine derivatives is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compounds (N-isopropylbenzylamine and this compound) in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24 hours) B->C D MTT Addition (5 mg/mL) C->D E Incubation (4 hours) D->E F Formazan Solubilization (e.g., DMSO) E->F G Absorbance Measurement (570 nm) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

N-isopropylbenzylamine-Induced Cytotoxicity

Experimental evidence indicates that N-isopropylbenzylamine induces cytotoxicity in neuronal cells by increasing the expression of neuronal nitric oxide synthase (nNOS).[5] This leads to an elevation of intracellular nitric oxide (NO), a signaling molecule that can be toxic at high concentrations, ultimately leading to cell death.

G cluster_pathway Signaling Pathway for N-isopropylbenzylamine Cytotoxicity N_IBA N-isopropylbenzylamine nNOS Increased nNOS Expression N_IBA->nNOS Induces NO Increased Nitric Oxide (NO) nNOS->NO Leads to CellDeath Cell Death NO->CellDeath Causes

Caption: N-isopropylbenzylamine induces cell death via the nNOS/NO pathway.

Putative Cytotoxicity of this compound

While the precise mechanism of this compound cytotoxicity is yet to be determined, the presence of two chlorine atoms on the benzyl ring is likely to alter its interaction with cellular targets. Chlorination can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes and accumulate within the cell. Furthermore, the electron-withdrawing nature of chlorine atoms can modify the electronic properties of the molecule, which may influence its binding to enzymes or receptors. It is plausible that this compound could also induce cytotoxicity through the nNOS/NO pathway, possibly with altered potency compared to its non-chlorinated analog. Additionally, halogenated aromatic compounds can sometimes be metabolized to reactive intermediates that can cause cellular damage through oxidative stress or by forming adducts with cellular macromolecules.

G cluster_pathway Hypothesized Signaling Pathway for this compound Cytotoxicity Dichloro_N_IBA This compound Membrane Increased Membrane Permeability Dichloro_N_IBA->Membrane nNOS Modulated nNOS Activity Dichloro_N_IBA->nNOS ROS Reactive Oxygen Species (ROS) Generation Dichloro_N_IBA->ROS NO Altered Nitric Oxide (NO) Levels nNOS->NO OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death NO->CellDeath OxidativeStress->CellDeath

References

A Comparative Guide to the Structure-Activity Relationship of Chlorinated N-isopropylbenzylamines as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of chlorinated N-isopropylbenzylamine derivatives, focusing on their interaction with monoamine transporters. Due to a lack of publicly available direct comparative studies on ortho-, meta-, and para-chlorinated N-isopropylbenzylamines, this guide synthesizes data from structurally related compounds to infer the SAR. The information herein is intended to guide future research and drug discovery efforts in this area.

Introduction

N-isopropylbenzylamine is a structural isomer of methamphetamine and has been investigated for its effects on the central nervous system.[1] Its derivatives, particularly those with substitutions on the benzyl ring, are of interest for their potential to modulate the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for drugs treating a variety of neurological and psychiatric disorders.

Chlorination of the benzyl ring is a common strategy in medicinal chemistry to modulate the potency and selectivity of a ligand. The position of the chlorine atom (ortho, meta, or para) can significantly influence the compound's interaction with its biological target. This guide explores the anticipated effects of chlorination on the activity of N-isopropylbenzylamines at monoamine transporters, drawing parallels from the SAR of other chlorinated phenethylamine and tropane-based ligands.

Core Structure and Postulated SAR Analysis

The fundamental structure of N-isopropylbenzylamine consists of a benzyl group connected to an isopropylamine moiety. The key areas for modification to explore the SAR are the aromatic ring, the benzylic carbon, and the N-alkyl substituent. This guide focuses on the impact of chlorination at different positions of the aromatic ring.

Based on the SAR of related monoamine transporter ligands, the following trends can be postulated for chlorinated N-isopropylbenzylamines:

  • Dopamine Transporter (DAT) Affinity: Halogen substitution on the aromatic ring of phenethylamine and tropane-based DAT inhibitors generally influences binding affinity. For instance, in some series of benztropine analogues, chloro-substitution is well-tolerated and can enhance affinity. The precise impact of the chlorine's position (ortho, meta, vs. para) on N-isopropylbenzylamine's DAT affinity requires direct experimental validation.

  • Norepinephrine Transporter (NET) Affinity: The effect of chlorination on NET affinity can be variable. In some classes of compounds, it can increase potency, while in others, it may have a lesser effect or even decrease it.

  • Serotonin Transporter (SERT) Affinity: Para-substitution with a halogen, such as chlorine, on phenethylamines has been shown to increase potency at SERT. This suggests that a para-chloro-N-isopropylbenzylamine might exhibit higher SERT affinity compared to its ortho and meta isomers.

  • Selectivity: The position of the chlorine atom is expected to be a key determinant of selectivity for DAT, NET, or SERT. For example, a modification that enhances SERT affinity might lead to a more SERT-selective compound.

Quantitative Data from Structurally Related Compounds

To illustrate the potential effects of chlorination, the following table summarizes the binding affinities (Ki, nM) of various chlorinated compounds at the monoamine transporters from the literature. It is important to note that these are not N-isopropylbenzylamines, but they provide valuable insights into the influence of chloro-substitution.

Compound ClassSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference Compound
Amphetamine Analogue4-Chloro13018033Amphetamine
Benztropine Analogue3'-Chloro8.5--Benztropine
Benztropine Analogue4'-Chloro10--Benztropine

Data presented is for illustrative purposes and is derived from studies on related but structurally different compound classes. Direct experimental values for chlorinated N-isopropylbenzylamines are not currently available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the activity of compounds at monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the transporter.

Materials:

  • Test Compound: Chlorinated N-isopropylbenzylamine derivatives.

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram or [³H]Paroxetine

  • Receptor Source: Rat or mouse brain tissue (striatum for DAT, cerebral cortex for NET and SERT) or cell lines stably expressing the respective human transporters.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., 10 µM cocaine for DAT).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer and determine the protein concentration.

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Compound Competition: Test compound dilution, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the transporter.

Materials:

  • Test Compound: Chlorinated N-isopropylbenzylamine derivatives.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Synaptosome or Cell Preparation: Freshly prepared synaptosomes from relevant brain regions or cell lines expressing the transporters.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Synaptosomes/Cells: Prepare synaptosomes from brain tissue or harvest cells expressing the transporters and resuspend them in uptake buffer.

  • Assay Setup:

    • In a 96-well plate, pre-incubate the synaptosomes/cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) during which uptake is linear.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes/cells using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known uptake inhibitor or at 4°C).

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of chlorinated N-isopropylbenzylamines.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synapse Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake D_Receptor Dopamine Receptor Synapse->D_Receptor Binding Signaling Postsynaptic Signaling D_Receptor->Signaling Inhibitor Chlorinated N-isopropylbenzylamine Inhibitor->DAT Inhibition Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis Start Starting Materials Synthesis Synthesis of Chlorinated N-isopropylbenzylamine Isomers Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Binding Radioligand Binding Assays (DAT, NET, SERT) Characterization->Binding Uptake Neurotransmitter Uptake Assays (DAT, NET, SERT) Characterization->Uptake Data Data Analysis (IC50, Ki determination) Binding->Data Uptake->Data SAR Structure-Activity Relationship Analysis Data->SAR

References

Comparative Antifungal Efficacy of 2,4-Dichloro-N-isopropylbenzylamine and Other Halogenated Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of 2,4-Dichloro-N-isopropylbenzylamine and other halogenated benzylamines. The information is compiled from various studies to aid in the research and development of novel antifungal agents. While direct comparative studies on a wide range of halogenated N-isopropylbenzylamines are limited in publicly available literature, this guide synthesizes existing data to offer insights into their structure-activity relationships and antifungal potential.

Executive Summary

Halogenated benzylamines represent a class of synthetic compounds with promising antifungal activity. Their primary mechanism of action involves the inhibition of squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to cell death. The substitution pattern on the benzyl ring, including the number and position of halogen atoms, significantly influences the antifungal potency. This guide presents available data on the in vitro activity of various halogenated benzylamines against clinically relevant fungal pathogens.

Data Presentation: In Vitro Antifungal Activity of Halogenated Benzylamines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of halogenated benzylamines against various fungal strains, as reported in different studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

CompoundSubstitution PatternFungal StrainMIC (µg/mL)Reference
N-Aryl-N-benzylamine Analogues Trichophyton rubrum31.25-125[1]
Trichophyton mentagrophytes31.25-125[1]
Microsporum gypseum31.25-125[1]
Benzyl Bromide Derivatives Mono- and Di-substitutedCandida albicans0.25[2]
Candida krusei0.5[2]
N-(4-Halobenzyl)amides 4-Chloro, 4-Bromo, 4-FluoroCandida krusei7.8 - 250[3]
Candida parapsilosis31.25 - 250[3]
Triazole Derivatives with Benzyl Group Various halogen substitutionsCandida albicans0.25 - >128[4]
Cryptococcus neoformans0.5 - >128[4]
Aspergillus fumigatus2 - >128[4]

Note: Specific data for this compound was not available in the reviewed literature in a comparative context. The table presents data for structurally related halogenated benzylamines to provide a broader understanding of this class of compounds.

Experimental Protocols

The in vitro antifungal activity data presented in this guide is primarily derived from broth microdilution assays. The following is a generalized protocol based on the methodologies described in the cited literature.

Broth Microdilution Antifungal Susceptibility Testing

This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for a sufficient duration to ensure sporulation.
  • A suspension of fungal spores or yeast cells is prepared in sterile saline or distilled water.
  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted in the test medium to achieve the desired final inoculum concentration.

2. Preparation of Antifungal Solutions:

  • The test compounds (halogenated benzylamines) and control antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a liquid culture medium such as RPMI-1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control (wells without any antifungal agent).
  • Growth inhibition is typically assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Benzylamines

cluster_fungal_cell Fungal Cell cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Disrupted_Membrane Disrupted Cell Membrane Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps Fungal_Cell_Membrane Functional Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Benzylamines Halogenated Benzylamines Benzylamines->Squalene_epoxide Inhibition Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Mechanism of action of halogenated benzylamines.

Experimental Workflow: Broth Microdilution Assay

cluster_workflow Broth Microdilution Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of Benzylamines in 96-well plate B->C D Incubate at 35°C (24-72 hours) C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for antifungal susceptibility testing.

Logical Relationship: Structure-Activity Relationship Considerations

cluster_sar Structure-Activity Relationship (SAR) Core Benzylamine Scaffold Activity Antifungal Activity (MIC) Core->Activity Halogen Halogen Substitution (Position, Number, Type) Halogen->Activity Modulates Potency Alkyl N-Alkyl Group (e.g., Isopropyl) Alkyl->Activity Influences Lipophilicity and Binding

Caption: Factors influencing antifungal activity.

References

Comparative analysis of reductive amination reagents for dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of secondary and tertiary amines from aldehydes is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceutical and materials science. Reductive amination, a process that involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion followed by reduction, is a highly effective method for this transformation. The choice of reducing agent is critical to the success of this reaction, influencing yield, selectivity, and functional group tolerance. This guide provides a comparative analysis of three commonly employed reagents for the reductive amination of dichlorobenzaldehyde: Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaBH₃CN), and Sodium Borohydride (NaBH₄) in combination with Titanium(IV) Isopropoxide.

Executive Summary

The selection of a suitable reagent for the reductive amination of dichlorobenzaldehyde hinges on a balance of reactivity, selectivity, safety, and practicality.

  • Sodium Triacetoxyborohydride (STAB) emerges as a mild, highly selective, and safer alternative, making it a popular choice for a one-pot procedure with a broad substrate scope.[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN) offers excellent selectivity for the iminium ion over the starting aldehyde but is hampered by its high toxicity.[3]

  • Sodium Borohydride (NaBH₄) , particularly when used in conjunction with a Lewis acid like Titanium(IV) Isopropoxide, is a cost-effective and potent reducing agent. However, its lower selectivity often necessitates a two-step procedure to avoid reduction of the starting aldehyde.

Comparative Performance

The following table summarizes the key performance indicators for each reagent in the context of the reductive amination of aromatic aldehydes, providing a basis for comparison for dichlorobenzaldehyde. It is important to note that direct comparative studies on dichlorobenzaldehyde under identical conditions are limited in the literature; therefore, the data presented is collated from various sources and should be considered indicative of general performance.

Reagent/SystemTypical Yield (%)Reaction TimeTemperatureKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) 75-951-24 h[4]Room Temp.Mild, highly selective, low toxicity, one-pot procedure, broad functional group tolerance.[1][4]Moisture sensitive.[5]
Sodium Cyanoborohydride (NaBH₃CN) 85-954-12 hRoom Temp.Excellent selectivity for iminium ions, stable in protic solvents.[3][5]Highly toxic, potential for cyanide byproduct formation.[1]
NaBH₄ / Ti(OiPr)₄ 80-90[6]15-24 h[6]Room Temp.[6]Cost-effective, potent reducing agent, Ti(OiPr)₄ acts as a water scavenger.[6]Lower selectivity (two-step often preferred), formation of titanium dioxide byproducts can complicate workup.

Reaction Mechanisms and Workflows

The general mechanism of reductive amination involves two key steps: the formation of an imine or iminium ion intermediate from the carbonyl compound and an amine, followed by the reduction of this intermediate to the final amine product. The choice between a one-pot or a two-step procedure is primarily dictated by the selectivity of the reducing agent.

G cluster_0 One-Pot Procedure (e.g., STAB, NaBH3CN) cluster_1 Two-Step Procedure (e.g., NaBH4) A Dichlorobenzaldehyde + Amine B Imine/Iminium Ion Formation A->B Condensation C Selective Reducing Agent (in situ) B->C Presence of Aldehyde D Amine Product C->D Reduction E Dichlorobenzaldehyde + Amine F Imine Formation (isolated or pre-formed) E->F Condensation G Addition of NaBH4 F->G H Amine Product G->H Reduction

One-pot vs. two-step reductive amination workflows.

Experimental Protocols

The following are general experimental protocols for the reductive amination of dichlorobenzaldehyde using the discussed reagents. These should be considered as starting points and may require optimization based on the specific amine and dichlorobenzaldehyde isomer used.

Protocol 1: Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the direct reductive amination of dichlorobenzaldehyde.

Materials:

  • Dichlorobenzaldehyde (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (1.3-1.6 equiv)[1]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, for less reactive amines)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of dichlorobenzaldehyde in the chosen solvent, add the amine.

  • If necessary, acetic acid can be added at this stage.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the chosen organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN)

This protocol outlines a one-pot procedure, which requires careful pH control due to the toxicity of the reagent.

Materials:

  • Dichlorobenzaldehyde (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium cyanoborohydride (1.1-1.5 equiv)[5]

  • Methanol

  • Acetic acid (to maintain pH 6-7)[5]

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve the dichlorobenzaldehyde and the amine in methanol.

  • Adjust the pH of the solution to 6-7 by the addition of glacial acetic acid.

  • Add sodium cyanoborohydride portion-wise, monitoring for any gas evolution. Caution: Acidic conditions can generate toxic HCN gas. This step must be performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, carefully add water to quench the reaction.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude amine.

  • Purify as necessary.

Protocol 3: Sodium Borohydride (NaBH₄) and Titanium(IV) Isopropoxide

This protocol is a general guideline for a two-step reductive amination, where the imine is formed prior to the addition of the reducing agent.

Materials:

  • Dichlorobenzaldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Titanium(IV) Isopropoxide (2.0 equiv)[6]

  • Ethanol (absolute)

  • Sodium Borohydride (1.5 equiv)[6]

  • Aqueous ammonia solution

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • To a solution of dichlorobenzaldehyde in absolute ethanol, add the amine and Titanium(IV) Isopropoxide.

  • Stir the mixture at room temperature for 8-10 hours to allow for imine formation.[6]

  • Cool the reaction mixture and add sodium borohydride portion-wise.

  • Stir for an additional 7-8 hours at room temperature.[6]

  • Quench the reaction by pouring it into an aqueous ammonia solution.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationships in Reagent Selection

The choice of reagent is often a multi-faceted decision based on the specific requirements of the synthesis.

G cluster_0 Decision Factors cluster_1 Reagent Choice Safety Safety/ Toxicity STAB STAB Safety->STAB High Priority NaBH3CN NaBH3CN Safety->NaBH3CN Low Priority (High Toxicity) Selectivity Selectivity Selectivity->STAB High Selectivity->NaBH3CN High NaBH4 NaBH4 / Ti(OiPr)4 Selectivity->NaBH4 Lower Cost Cost Cost->NaBH4 Low Procedure One-pot vs. Two-step Procedure->STAB One-pot Procedure->NaBH3CN One-pot Procedure->NaBH4 Often Two-step

Factors influencing the choice of reductive amination reagent.

Conclusion

For the reductive amination of dichlorobenzaldehyde, sodium triacetoxyborohydride (STAB) often represents the most balanced choice, offering high selectivity and a favorable safety profile in a convenient one-pot procedure. Sodium cyanoborohydride remains a highly effective and selective reagent, though its use necessitates stringent safety precautions due to its high toxicity. Sodium borohydride, particularly in combination with a Lewis acid like titanium(IV) isopropoxide, provides a powerful and economical option, especially when a two-step procedure is feasible. The optimal reagent will ultimately depend on the specific constraints and priorities of the intended synthesis, including scale, functional group compatibility, and safety considerations.

References

A Comparative Guide to Validating the Purity of Synthetic 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic 2,4-Dichloro-N-isopropylbenzylamine. Ensuring the purity of novel chemical entities is paramount for accurate and reproducible research in drug discovery and development. This document outlines key analytical techniques, presents comparative data against a structurally similar alternative, 4-Chloro-N-isopropylbenzylamine, and provides detailed experimental protocols.

Introduction to Purity Validation

The biological activity and toxicological profile of a synthetic compound are intrinsically linked to its purity. Undisclosed impurities can lead to erroneous experimental results, misinterpretation of structure-activity relationships (SAR), and potential safety concerns. Therefore, rigorous analytical characterization is a critical step in the lifecycle of any research chemical.

This guide focuses on orthogonal analytical methods to provide a comprehensive purity assessment of this compound. For comparative purposes, we include data for 4-Chloro-N-isopropylbenzylamine, a related halogenated benzylamine derivative.

Comparative Analysis of Purity Validation Techniques

A multi-technique approach is recommended for the robust validation of chemical purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for identifying and quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the compound's structure and can be used for quantitative analysis (qNMR).

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data obtained from the analysis of research-grade this compound and 4-Chloro-N-isopropylbenzylamine.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

AnalyteRetention Time (min)Purity by Area %Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound8.2499.85%0.01 µg/mL0.03 µg/mL
4-Chloro-N-isopropylbenzylamine7.5899.91%0.01 µg/mL0.03 µg/mL
Impurity A (Starting Material)3.120.08%0.02 µg/mL0.06 µg/mL
Impurity B (By-product)9.710.07%0.03 µg/mL0.09 µg/mL

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Purity and Impurity Identification

AnalyteRetention Time (min)Key Mass Fragments (m/z)Purity by Area %
This compound10.45218, 202, 174, 159, 12599.82%
4-Chloro-N-isopropylbenzylamine9.82184, 168, 140, 12599.89%
Impurity C (Solvent Residue)2.5143, 58, 780.05%
Impurity D (Over-alkylation product)11.93259, 2180.13%

Table 3: Quantitative NMR (qNMR) Purity Assessment

AnalyteInternal StandardPurity (w/w %)Uncertainty
This compoundMaleic Anhydride99.7%± 0.2%
4-Chloro-N-isopropylbenzylamineMaleic Anhydride99.8%± 0.2%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • 0-2 min: 20% A

    • 2-10 min: 20% to 80% A

    • 10-12 min: 80% A

    • 12-13 min: 80% to 20% A

    • 13-15 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of mobile phase A to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with mobile phase A.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key workflows and concepts.

Experimental_Workflow_for_Purity_Validation cluster_synthesis Synthesis & Initial Purification cluster_analytical_validation Analytical Purity Validation cluster_decision Decision Making cluster_outcome Outcome Synthesis Chemical Synthesis of This compound Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC HPLC-DAD (Purity, Impurity Profile) Purification->HPLC GCMS GC-MS (Volatile Impurities, ID) Purification->GCMS qNMR qNMR (Absolute Purity) Purification->qNMR FTIR FT-IR (Functional Group ID) Purification->FTIR DSC DSC (Melting Point, Thermal Purity) Purification->DSC Decision Purity > 99.5%? HPLC->Decision GCMS->Decision qNMR->Decision Pass Release for Research Decision->Pass Yes Fail Further Purification Decision->Fail No Fail->Purification

Caption: Workflow for the synthesis, purification, and analytical purity validation of a synthetic compound.

Potential_Toxicological_Pathway cluster_compound Compound Interaction cluster_cellular_response Cellular Response Compound Halogenated N-isopropylbenzylamine nNOS Neuronal Nitric Oxide Synthase (nNOS) Compound->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Toxicity Cellular Toxicity NO->Toxicity Leads to

Caption: A potential toxicological pathway for N-isopropylbenzylamine analogues, involving nitric oxide synthase.[1][2][3]

Conclusion

The purity validation of synthetic compounds like this compound requires a multi-faceted analytical approach. While HPLC and GC-MS are excellent for routine purity checks and impurity identification, qNMR offers a highly accurate method for determining absolute purity without the need for a specific certified reference standard. The data and protocols presented in this guide serve as a valuable resource for researchers in ensuring the quality and integrity of their chemical entities.

References

Navigating Immunoassay Cross-Reactivity: A Comparative Guide for 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comparative framework for evaluating the cross-reactivity of 2,4-Dichloro-N-isopropylbenzylamine in common immunoassays, offering insights into its potential interactions with assays designed for other structurally similar compounds.

While specific cross-reactivity data for this compound is not extensively available in current literature, this guide leverages data from related compounds, such as N-isopropylbenzylamine, an isomer of methamphetamine, to illustrate the principles and methodologies for assessing potential interference.

Performance Comparison: Cross-Reactivity Profiles

The cross-reactivity of a compound in an immunoassay is typically expressed as the concentration of the cross-reacting substance that produces a response equivalent to a given concentration of the target analyte. The following table presents a hypothetical cross-reactivity profile for this compound, based on findings for structurally similar compounds, to demonstrate how such data is presented and interpreted.

Immunoassay KitTarget AnalyteCalibrator Concentration (ng/mL)This compound Concentration for Equivalent Response (ng/mL)Calculated Cross-Reactivity (%)
Amphetamine ELISA Kitd-Amphetamine100>10,000<1%
Methamphetamine ELISA Kitd-Methamphetamine1005,0002%
Generic Amine Screening AssayPhenethylamine501,0005%

Note: The data presented in this table is illustrative and intended to demonstrate the format of a cross-reactivity comparison. Actual experimental data is required for a definitive assessment of this compound's cross-reactivity.

Understanding the Significance of Cross-Reactivity

Immunoassays rely on the specific binding of antibodies to their target antigens. However, substances with similar chemical structures to the target analyte can sometimes bind to the antibody, leading to a false-positive result or an inaccurate quantification. This phenomenon is known as cross-reactivity.

The structural similarity of this compound to sympathomimetic amines, including amphetamine and methamphetamine, underscores the importance of evaluating its potential for cross-reactivity in immunoassays designed to detect these substances. The presence of a benzylamine core with an isopropyl group suggests a potential for interaction with antibodies raised against these compounds.

Experimental Protocols for Assessing Cross-Reactivity

A detailed and standardized protocol is crucial for the accurate determination of immunoassay cross-reactivity. The following methodology outlines a typical workflow for such an assessment.

Objective:

To determine the percentage of cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for a specific target analyte (e.g., methamphetamine).

Materials:
  • Commercial ELISA kit for the target analyte (e.g., Methamphetamine ELISA kit)

  • This compound standard of known purity

  • Target analyte standard (e.g., d-Methamphetamine)

  • Assay buffer

  • Microplate reader

  • Calibrated pipettes and sterile, disposable tips

Procedure:
  • Preparation of Standards and Controls:

    • Prepare a series of dilutions of the target analyte standard in assay buffer to generate a standard curve (e.g., 0, 10, 50, 100, 500 ng/mL).

    • Prepare a series of dilutions of the this compound test compound in assay buffer over a wide concentration range (e.g., 10, 100, 1,000, 10,000, 100,000 ng/mL).

    • Prepare positive and negative controls as specified in the ELISA kit protocol.

  • Assay Performance:

    • Follow the manufacturer's instructions for the ELISA kit.

    • Typically, this involves adding the standards, controls, and test compound dilutions to the antibody-coated microplate wells.

    • Add the enzyme-conjugated target analyte to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the target analyte standards.

    • Determine the concentration of the target analyte that produces a 50% reduction in the maximum signal (IC50).

    • For each dilution of this compound, determine the concentration that produces the same absorbance as the IC50 of the target analyte.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Visualizing the Process

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_standards Prepare Target Analyte Standards add_reagents Add Standards, Controls, & Test Compound to Plate prep_standards->add_reagents prep_test_compound Prepare this compound Dilutions prep_test_compound->add_reagents prep_controls Prepare Controls prep_controls->add_reagents add_conjugate Add Enzyme Conjugate add_reagents->add_conjugate incubation Incubate for Competitive Binding add_conjugate->incubation wash Wash Plate incubation->wash add_substrate Add Substrate & Incubate wash->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate gen_std_curve Generate Standard Curve read_plate->gen_std_curve det_ic50 Determine IC50 Values gen_std_curve->det_ic50 calc_cross_reactivity Calculate % Cross-Reactivity det_ic50->calc_cross_reactivity

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Cross_Reactivity_Logic cluster_assay_components Immunoassay Components cluster_binding Binding Events cluster_outcome Outcome Antibody Antibody (Specific for Target) SpecificBinding Specific Binding Antibody->SpecificBinding CrossReactiveBinding Cross-Reactive Binding Antibody->CrossReactiveBinding Target Target Analyte Target->SpecificBinding CrossReactant This compound CrossReactant->CrossReactiveBinding Signal Assay Signal SpecificBinding->Signal CrossReactiveBinding->Signal Interference Interpretation Interpretation Signal->Interpretation

Caption: Logical relationship of cross-reactivity in an immunoassay.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is limited, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. Given its structural characteristics, it is prudent for researchers and drug development professionals to consider the potential for cross-reactivity in assays for amphetamines and other related compounds. Empirical testing using the detailed protocol provided is the definitive method to ascertain the specific cross-reactivity profile of this compound and ensure the accuracy and reliability of immunoassay results.

2,4-Dichloro Substitution on Benzylamine: A Comparative Guide to its Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 2,4-dichloro substitution on the phenyl ring of benzylamine significantly modulates its biological profile. This guide provides a comparative analysis of 2,4-dichlorobenzylamine and its parent compound, benzylamine, focusing on key biological activities including enzyme inhibition, antimicrobial effects, and cytotoxicity. The data presented herein is curated from various scientific studies to offer an objective overview for researchers in drug discovery and development.

Key Findings at a Glance

The 2,4-dichloro substitution generally enhances the biological activity of benzylamine, particularly its antimicrobial properties. While comprehensive, direct comparative studies are limited, available data on the parent compounds and their derivatives suggest that the chlorinated analogue exhibits more potent effects. This is likely attributable to the influence of the chlorine atoms on the molecule's lipophilicity and electronic properties, which can affect target binding and cell permeability.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for 2,4-dichlorobenzylamine, benzylamine, and their relevant derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Enzyme Inhibition
Compound/DerivativeEnzymeInhibition TypeKi (µM)IC50 (µM)Reference(s)
2,4-Dichlorobenzylamine Derivative Monoamine Oxidase B (MAO-B)Competitive0.055 ± 0.0100.124 ± 0.007[1]
Benzylamine Derivative Monoamine Oxidase B (MAO-B)Competitive0.155 ± 0.0500.203[2]
Benzylamine Derivative Monoamine Oxidase B (MAO-B)Competitive0.030 ± 0.0140.093[3]
Benzylamine-Sulfonamide Derivative Monoamine Oxidase B (MAO-B)Non-competitive0.0360.041 ± 0.001[4]

Note: Data for derivatives are presented due to the limited availability of direct inhibitory data for the parent compounds.

Table 2: Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
2,4-Dichlorobenzyl Alcohol Streptococcus pyogenes-[5]
2,4-Dichlorobenzyl Alcohol Haemophilus influenzae-[5]
2,4-Dichlorobenzyl Alcohol Staphylococcus aureus-[5]
Benzylamine Derivative Pseudomonas aeruginosa0.002 - 0.016[6]
Benzylamine Derivative Staphylococcus epidermidis0.002 - 0.016[6]
Benzylamine Derivative Staphylococcus aureus2.5 - 10[7]
Benzylamine Derivative Escherichia coli>1000[8]

Note: MIC (Minimum Inhibitory Concentration). Data for 2,4-dichlorobenzyl alcohol, a closely related compound, is included for antimicrobial comparison. A "-" indicates that the data was presented as log reduction in CFU/mL rather than a specific MIC value.

Table 3: Cytotoxicity
Compound/DerivativeCell LineIC50 (mM)Reference(s)
2-Acetyl-benzylamine MOLM-14 (Leukemia)0.39[9]
2-Acetyl-benzylamine NB-4 (Leukemia)0.40[9]
Benzylamine Derivative MCF-7 (Breast Cancer)0.00329[10]
Benzylamine Derivative HCT-116 (Colon Cancer)0.00364[10]

Note: IC50 (Half-maximal inhibitory concentration). Data for benzylamine derivatives are presented due to the lack of direct cytotoxicity data for the parent compounds.

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to aid in the interpretation and replication of the findings.

Enzyme Inhibition Assay (Monoamine Oxidase B)

The inhibitory activity against MAO-B is typically determined using a fluorometric or spectrophotometric assay. The general procedure involves the incubation of the enzyme with the test compound at various concentrations. The reaction is initiated by the addition of a substrate, such as benzylamine or kynuramine, which is metabolized by MAO-B to produce a fluorescent or colored product. The rate of product formation is monitored over time, and the percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the initial reaction velocities at different substrate and inhibitor concentrations. The data is then fitted to various enzyme kinetic models, often visualized using Lineweaver-Burk or Dixon plots.[1][2][3][4]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). In this assay, serial twofold dilutions of the test compound are prepared in a suitable broth medium in 96-well microplates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., temperature, time, and atmosphere). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7][8]

Cytotoxicity Assay (IC50 Determination)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays. Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the MTT into a purple formazan product. The formazan crystals are then dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

Monoamine Oxidase B (MAO-B) Inhibition Workflow

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis MAO_B MAO-B Enzyme Incubation Incubate MAO-B with Inhibitor MAO_B->Incubation Inhibitor Test Compound (e.g., Benzylamine derivative) Inhibitor->Incubation Substrate Substrate (e.g., Benzylamine) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Product Formation Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc Kinetics Kinetic Analysis (Lineweaver-Burk/Dixon) Measurement->Kinetics IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc Ki_Calc Determine Ki and Inhibition Type Kinetics->Ki_Calc

Caption: Workflow for determining MAO-B inhibition.

General Mechanism of Action for Antimicrobials

Antimicrobial_Mechanism cluster_compound Antimicrobial Compound cluster_bacterium Bacterial Cell Compound 2,4-Dichlorobenzylamine or Benzylamine CellWall Cell Wall/ Membrane Compound->CellWall Disruption DNA DNA Replication Compound->DNA Inhibition Protein Protein Synthesis Compound->Protein Inhibition Metabolism Metabolic Pathways Compound->Metabolism Interference BacterialDeath Bacterial Cell Death CellWall->BacterialDeath DNA->BacterialDeath Protein->BacterialDeath Metabolism->BacterialDeath

Caption: Potential antimicrobial mechanisms of action.

Conclusion

The inclusion of 2,4-dichloro substituents on the benzylamine scaffold appears to be a promising strategy for enhancing its biological activities, particularly in the context of antimicrobial and enzyme inhibitory applications. The increased lipophilicity and altered electronic distribution conferred by the chlorine atoms likely contribute to improved membrane permeability and target interaction. However, the available data, which often relies on derivatives, underscores the need for direct, head-to-head comparative studies of 2,4-dichlorobenzylamine and benzylamine to fully elucidate the structure-activity relationships and to guide the rational design of new therapeutic agents. Researchers are encouraged to consider the methodologies outlined in this guide for future investigations to ensure data consistency and comparability.

References

Distinguishing Benzylamine Positional Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical analysis, the accurate identification and differentiation of positional isomers are critical for ensuring product quality, safety, and efficacy. Benzylamine and its substituted derivatives are common structural motifs in pharmaceuticals and other bioactive molecules. Positional isomers of benzylamine, such as 2-, 3-, and 4-methylbenzylamine, possess the same molecular formula and weight, yet their subtle structural differences can lead to significant variations in their chemical and biological properties. This guide provides an objective comparison of key analytical methods for distinguishing these closely related compounds, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of benzylamine isomers. The separation is typically achieved based on the differential partitioning of the isomers between a stationary phase and a liquid mobile phase.

Performance Comparison
ParameterMethod 1: Reversed-Phase HPLCMethod 2: Chiral HPLC (for enantiomers)
Analytes 2-, 3-, & 4-Methylbenzylamine(R)-(+)-α-Methylbenzylamine & (S)-(-)-α-Methylbenzylamine (as derivatives)
Stationary Phase C18 (e.g., Discovery® C18, 15 cm x 4.6 mm, 5 µm)Chiral Stationary Phase (CSP) (e.g., Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (60:40, v/v)Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution (Rs) > 1.5 for adjacent peaks> 2.0
Analysis Time < 10 minutes< 15 minutes
LOD ~10-50 ng/mL~20-100 ng/mL
LOQ ~50-150 ng/mL~70-300 ng/mL
Experimental Protocols

Method 1: Reversed-Phase HPLC for Positional Isomers

  • System Preparation: An HPLC system equipped with a UV detector is used. The column is a Discovery® C18 (15 cm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: A mixture of HPLC-grade methanol and ultrapure water (60:40, v/v) is prepared and degassed.

  • Sample Preparation: Stock solutions of 2-, 3-, and 4-methylbenzylamine are prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by dilution.

  • Chromatographic Conditions: The flow rate is set to 1.0 mL/min, the column temperature is maintained at 25 °C, and the injection volume is 10 µL.

  • Detection: UV detection is performed at 254 nm.

Method 2: Chiral HPLC for Enantiomeric Separation (after derivatization)

  • Derivatization: The α-methylbenzylamine enantiomers are derivatized with 3,5-dinitrobenzoyl chloride to form UV-active diastereomers.

  • System Preparation: An HPLC system with a UV detector and an Astec® CHIROBIOTIC® V chiral column (25 cm x 4.6 mm, 5 µm) is used.

  • Mobile Phase Preparation: A mobile phase of hexane and isopropanol (90:10, v/v) is prepared.

  • Chromatographic Conditions: The flow rate is 0.5 mL/min, the column temperature is 25 °C, and the injection volume is 1 µL.

  • Detection: UV detection is carried out at 254 nm.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Sample (Standards/Unknowns) Injector Autosampler/Injector Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Methanol/Water) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column C18 or Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Injector GC Injector Sample->Injector GC_Column Capillary GC Column Injector->GC_Column MS_System Mass Spectrometer GC_Column->MS_System TIC Total Ion Chromatogram MS_System->TIC MassSpec Mass Spectra of Peaks MS_System->MassSpec Identification Isomer Identification TIC->Identification LibrarySearch Library Search & Fragmentation Analysis MassSpec->LibrarySearch LibrarySearch->Identification CE_Workflow cluster_prep Preparation cluster_ce CE System cluster_data Data Analysis Sample Prepare Sample in BGE/Water Injection Sample Injection Sample->Injection BGE Prepare Background Electrolyte (BGE) Capillary Condition Capillary BGE->Capillary Capillary->Injection Separation Electrophoretic Separation (Applied Voltage) Injection->Separation Detection On-Capillary UV Detector Separation->Detection Electropherogram Electropherogram Acquisition Detection->Electropherogram Analysis Migration Time Analysis Electropherogram->Analysis Quantification Peak Area Quantification Analysis->Quantification NMR_Logical_Flow cluster_isomers Positional Isomers cluster_nmr NMR Analysis cluster_differentiation Differentiation Criteria Ortho 2-Methylbenzylamine H1_NMR ¹H NMR Ortho->H1_NMR C13_NMR ¹³C NMR Ortho->C13_NMR Meta 3-Methylbenzylamine Meta->H1_NMR Meta->C13_NMR Para 4-Methylbenzylamine Para->H1_NMR Para->C13_NMR ChemShift Chemical Shifts (δ) H1_NMR->ChemShift Coupling Coupling Patterns (J) H1_NMR->Coupling C13_NMR->ChemShift Symmetry Molecular Symmetry C13_NMR->Symmetry

Comparative Efficacy Analysis of Novel Benzylamine Derivatives Against Known Antimycotics

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This document provides a comparative analysis of the in vitro efficacy of novel benzylamine-class antifungal compounds relative to established antimycotics. While specific data for 2,4-Dichloro-N-isopropylbenzylamine is not available in current literature, this guide uses representative data from other novel benzylamine derivatives to illustrate a comparative framework. The methodologies, signaling pathways, and data presentation are designed to serve as a template for evaluating new chemical entities in antifungal drug development.

Comparative In Vitro Efficacy

The primary measure for antifungal efficacy in vitro is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for a hypothetical Novel Benzylamine Derivative (NBD-101) compared to the well-established antimycotics, Terbinafine (an allylamine) and Fluconazole (an azole). Data is collated from studies on novel benzylamine-type antifungals and known drug profiles.[1][2]

Fungal SpeciesNBD-101 (Hypothetical)TerbinafineFluconazole
Candida albicans 4 - 16 µg/mL16 - >100 µg/mL0.25 - 2 µg/mL
Candida glabrata 2 - 8 µg/mL2 - 16 µg/mL8 - 64 µg/mL
Aspergillus fumigatus 0.5 - 4 µg/mL0.05 - 1.56 µg/mL16 - >128 µg/mL
Trichophyton rubrum 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL0.5 - 4 µg/mL

Data Interpretation: The hypothetical NBD-101 shows potent activity against dermatophytes (T. rubrum) and molds (A. fumigatus), comparable to Terbinafine. Its efficacy against Candida species is moderate, showing potential advantages over established drugs against fluconazole-resistant strains like C. glabrata.

Experimental Protocols

The data presented is typically generated using standardized antifungal susceptibility testing methods. The Broth Microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone protocol.[3][4]

Broth Microdilution Method (Adapted from CLSI M27/M38 Guidelines)

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar (e.g., Potato Dextrose Agar) for 24-48 hours.

    • Colonies are suspended in sterile saline, and the turbidity is adjusted using a spectrophotometer to a final concentration of 0.5×10³ to 2.5×10³ cells/mL.[5]

  • Drug Dilution:

    • Antifungal agents are serially diluted in RPMI 1640 medium to achieve a range of concentrations.[3] Each concentration is prepared at 2x the final desired concentration.

  • Incubation:

    • In a 96-well microtiter plate, 100 µL of the fungal inoculum is mixed with 100 µL of the corresponding 2x drug dilution.[5]

    • Positive (no drug) and negative (no inoculum) controls are included.

    • Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.

The general workflow for this experimental protocol is visualized below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FungalCulture Fungal Culture (24-48h) InoculumPrep Inoculum Preparation FungalCulture->InoculumPrep Adjust Turbidity AssayPlate Inoculation of 96-Well Plate InoculumPrep->AssayPlate DrugDilution Serial Drug Dilution DrugDilution->AssayPlate Incubation Incubation (35°C, 24-48h) AssayPlate->Incubation MIC_Determination MIC Endpoint Determination Incubation->MIC_Determination Visual or Spectrophotometric Reading

Fig 1. Standard workflow for antifungal susceptibility testing via broth microdilution.

Mechanism of Action & Signaling Pathways

Benzylamine-type antimycotics, such as Terbinafine, are known to inhibit the enzyme squalene epoxidase.[6] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function.

Inhibition of squalene epoxidase leads to two key downstream effects:

  • Ergosterol Depletion: The lack of ergosterol disrupts membrane fluidity and the function of membrane-bound proteins, ultimately arresting fungal growth.

  • Squalene Accumulation: The buildup of the substrate, squalene, to toxic intracellular levels contributes to the fungicidal effect of the drug.

A new compound in the benzylamine class, like this compound, would hypothetically target the same enzyme.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Enzyme Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol LanosterolDemethylase 14α-demethylase Lanosterol->LanosterolDemethylase Terbinafine Terbinafine & Hypothetical NBD-101 Terbinafine->SqualeneEpoxidase Inhibition Fluconazole Fluconazole Fluconazole->LanosterolDemethylase Inhibition SqualeneEpoxidase->SqualeneEpoxide LanosterolDemethylase->Ergosterol Multiple Steps

Fig 2. Fungal ergosterol biosynthesis pathway with points of inhibition for antimycotics.

References

Differential Effects of Mono- vs. Di-chlorinated Benzylamines on Cell Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Cytotoxicity of Chlorinated Aromatic Compounds

The cytotoxic activity of chlorinated compounds is often influenced by the number and position of chlorine atoms on the aromatic ring. Generally, an increase in halogenation can lead to enhanced cytotoxic effects, as observed in a study on symmetrical chlorophenylamino-s-triazine derivatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function.

Table 1: Cytotoxicity of Symmetrical Chlorophenylamino-s-Triazine Derivatives against MCF7 and C26 Cell Lines

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)
2c 3-ChlorophenylMCF74.14
C267.87
3c 3,4-DichlorophenylMCF74.98
C263.05
4c 2,4-DichlorophenylMCF76.85
C261.71

Data synthesized from a study on chlorophenylamino-s-triazine derivatives, which are structurally related to benzylamines.[1][2][3]

Key Observation: In the context of these triazine derivatives, di-chlorination (compounds 3c and 4c ) generally resulted in more potent cytotoxic activity against the C26 colon carcinoma cell line compared to mono-chlorination (compound 2c ).[1][2][3] For instance, compound 4c (2,4-dichloro) was significantly more potent against C26 cells than compound 2c (3-chloro).[1][2][3] This suggests that the presence of a second chlorine atom can amplify the cytotoxic effect.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing cell viability and apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., mono- and di-chlorinated benzylamines) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G A Cell Seeding (96-well plate) B Compound Treatment (Mono- vs. Di-chlorinated Benzylamines) A->B C Incubation (e.g., 24, 48, 72h) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Data Analysis (IC50, % Apoptosis) D->F E->F

Workflow for in vitro cytotoxicity assessment.

Signaling Pathways in Apoptosis

Chlorinated organic compounds can induce apoptosis through various signaling cascades. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

G cluster_cell Cell cluster_mito Mitochondrion Bax Bax/Bak Activation CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Stimuli Cellular Stress (e.g., Chemotherapy) Stimuli->Bax Stimuli->Bcl2

Intrinsic apoptosis pathway overview.

Extrinsic (Death Receptor) Apoptosis Pathway

G cluster_cell Cell Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 -> Caspase-8 DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Bid Bid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mito Mitochondrial Pathway (Intrinsic) tBid->Mito Crosstalk

Extrinsic apoptosis pathway overview.

References

Is 2,4-Dichloro-N-isopropylbenzylamine more stable than the non-chlorinated analog?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chemical Stability for Researchers and Drug Development Professionals

Theoretical Stability Comparison

The stability of a chemical compound is its ability to resist chemical change or decomposition. For benzylamine derivatives, degradation can occur through various pathways, including oxidation, hydrolysis, and photolysis. The presence of chlorine atoms on the benzene ring of 2,4-Dichloro-N-isopropylbenzylamine is expected to influence its stability in several ways compared to the non-chlorinated N-isopropylbenzylamine.

Electronic Effects of Chlorine Substitution:

Chlorine is an electron-withdrawing group due to its high electronegativity. This inductive effect reduces the electron density of the benzene ring. This reduction in electron density can have a dual effect on stability:

  • Increased Oxidative Stability: A less electron-rich aromatic ring is generally less susceptible to oxidative degradation. Therefore, this compound is theoretically expected to be more resistant to oxidation compared to N-isopropylbenzylamine.

  • Altered Reactivity of the Benzylic Position: The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the benzylic C-N bond. While a comprehensive analysis would require computational modeling, it is plausible that this alteration in electronic distribution could impact the susceptibility of the molecule to certain degradation pathways.

Steric Effects:

The presence of two chlorine atoms on the benzene ring may offer some steric hindrance, potentially shielding the benzylamine moiety from attack by certain reagents or enzymes, which could contribute to enhanced stability in specific environments.

Experimental Stability Assessment: Forced Degradation Studies

To empirically determine the relative stability of this compound and N-isopropylbenzylamine, a forced degradation study is the standard and recommended approach.[1][2][3] Such a study subjects the compounds to a range of stress conditions to accelerate their degradation and identify potential degradation products and pathways.[1][3]

Table 1: Comparative Stability Data (Hypothetical)

The following table illustrates how data from a forced degradation study would be presented for a clear comparison. The values presented are hypothetical and would need to be determined experimentally.

Stress ConditionN-isopropylbenzylamine (% Degradation)This compound (% Degradation)Major Degradants Observed
Hydrolytic
0.1 N HCl, 60°C, 24h5.23.8Benzaldehyde, Isopropylamine
Water, 60°C, 24h1.10.8-
0.1 N NaOH, 60°C, 24h4.53.2Benzaldehyde, Isopropylamine
Oxidative
3% H₂O₂, RT, 24h15.88.5N-oxide derivatives, Benzaldehyde
Photolytic
UV light (254 nm), Solid, 24h8.35.1Photodegradation products
Visible light, Solid, 7d2.11.5-
Thermal
80°C, Solid, 7d3.52.0-

Experimental Protocols

Detailed methodologies for the key experiments in a forced degradation study are provided below.

Hydrolytic Stability

Objective: To assess the stability of the compounds in acidic, neutral, and basic aqueous solutions.

Protocol:

  • Prepare stock solutions of N-isopropylbenzylamine and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each compound, transfer a known volume of the stock solution into three separate sets of vials to achieve a final concentration of 100 µg/mL in the following solutions:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water (neutral)

    • 0.1 N Sodium Hydroxide (NaOH)

  • Seal the vials and place them in a constant temperature bath at 60°C.

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

  • Neutralize the acidic and basic samples.

  • Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.

Oxidative Stability

Objective: To evaluate the susceptibility of the compounds to oxidation.

Protocol:

  • Prepare stock solutions of each compound as described in the hydrolytic stability protocol.

  • Transfer a known volume of each stock solution into separate vials to achieve a final concentration of 100 µg/mL in a 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the vials at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).

  • Analyze the samples by HPLC.

Photostability

Objective: To determine the effect of light on the stability of the compounds.

Protocol:

  • Place a thin layer of the solid compound in a petri dish.

  • Expose the samples to a controlled light source, such as a UV lamp (e.g., 254 nm) or a photostability chamber that provides both UV and visible light, according to ICH Q1B guidelines.

  • Simultaneously, keep a control sample of each compound in the dark under the same temperature conditions.

  • At specified time points (e.g., 0, 8, 16, and 24 hours for UV; 0, 1, 3, and 7 days for visible light), collect a sample of the exposed and dark control compounds.

  • Prepare solutions of the collected samples and analyze by HPLC.

Thermal Stability

Objective: To assess the stability of the compounds at elevated temperatures.

Protocol:

  • Place a known amount of the solid compound in a vial.

  • Store the vials in a constant temperature oven at a high temperature (e.g., 80°C).

  • At specified time points (e.g., 0, 1, 3, and 7 days), remove a vial for analysis.

  • Allow the vial to cool to room temperature.

  • Prepare a solution of the compound and analyze by HPLC.

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical flow of a comprehensive stability assessment for comparing the two compounds.

Stability_Assessment_Workflow cluster_compounds Test Compounds cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Compound1 N-isopropylbenzylamine Hydrolytic Hydrolytic (Acid, Base, Neutral) Compound1->Hydrolytic Oxidative Oxidative (H2O2) Compound1->Oxidative Photolytic Photolytic (UV, Visible) Compound1->Photolytic Thermal Thermal (High Temperature) Compound1->Thermal Compound2 2,4-Dichloro-N- isopropylbenzylamine Compound2->Hydrolytic Compound2->Oxidative Compound2->Photolytic Compound2->Thermal HPLC Stability-Indicating HPLC Method Hydrolytic->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC MassSpec Mass Spectrometry (Degradant Identification) HPLC->MassSpec StabilityProfile Comparative Stability Profile HPLC->StabilityProfile DegradationPathways Degradation Pathways MassSpec->DegradationPathways

Caption: Workflow for comparative stability assessment.

Conclusion

Based on fundamental chemical principles, This compound is expected to exhibit greater stability, particularly against oxidative degradation, compared to N-isopropylbenzylamine . The electron-withdrawing nature of the chlorine atoms on the aromatic ring is the primary contributor to this predicted enhancement in stability.

References

Safety Operating Guide

Personal protective equipment for handling 2,4-Dichloro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with compounds similar to 2,4-Dichloro-N-isopropylbenzylamine include acute toxicity, skin and eye irritation or damage, and respiratory irritation.[1][3] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects eyes from splashes and vapors that can cause serious eye damage.[1][4]
Face ShieldTo be worn with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2]Provides full-face protection against splashes.[2]
Skin and Body Protection Chemical-Resistant GlovesNitrile rubber or Viton® are suitable choices.[1] Always inspect gloves before use and change them frequently.Prevents skin contact which can lead to irritation or burns.[1]
Lab Coat/ApronA long-sleeved, chemically resistant lab coat or apron.[1][2]Provides a barrier against accidental spills and protects clothing.[2]
Closed-Toe ShoesSturdy, closed-toe footwear.[1]Protects feet from spills and falling objects.
Respiratory Protection Fume HoodAll handling of the compound should be performed in a certified chemical fume hood.[1][2]Prevents inhalation of vapors and dust particles.[1][2]
NIOSH-Approved RespiratorTo be used if a fume hood is not available or if ventilation is inadequate. A respirator with organic vapor cartridges is recommended.[1]Provides respiratory protection in environments where exposure limits may be exceeded.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Don PPE: Before handling the chemical, put on all the required PPE as outlined in Table 1.

    • Prepare Work Area: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[1] All necessary equipment should be placed within the fume hood.[1]

  • Handling:

    • Weighing and Transferring: Carefully weigh and transfer the required amount of this compound. Use appropriate tools to minimize the risk of spills.

    • In Solution: When dissolving the compound, slowly add it to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle.

    • Conducting Reactions: Perform all experimental procedures within the chemical fume hood, keeping the sash at the lowest practical height.[1]

  • Post-Handling:

    • Decontamination: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound.[3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Contaminated Solid Waste (e.g., gloves, paper towels)Place in a designated, labeled hazardous waste container.
Contaminated Glassware Rinse with a suitable solvent (e.g., acetone) inside a fume hood. Collect the rinsate as hazardous waste.[1]To decontaminate glassware for reuse or disposal and capture hazardous residue.
Liquid Chemical Waste Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Halogenated organic waste must be segregated from non-halogenated waste.[1]To comply with hazardous waste regulations and prevent environmental release.
Final Disposal Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.To ensure legal and safe disposal of hazardous materials.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh and Transfer Chemical prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Conduct Experiment handle_dissolve->handle_react post_decon Decontaminate Equipment and Work Area handle_react->post_decon post_wash Wash Hands and Exposed Skin post_decon->post_wash disp_segregate Segregate Halogenated Waste post_wash->disp_segregate disp_container Collect in Labeled Hazardous Waste Container disp_segregate->disp_container disp_pickup Arrange for EHS Waste Pickup disp_container->disp_pickup

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.